Hexyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCPIMCVTKXXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-17-6 | |
| Record name | Poly(hexyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4025406 | |
| Record name | n-Hexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexyl methacrylate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6006 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
153 to 185 °F at 8 mmHg (NTP, 1992), 162 °C, BP: 67-85 °C at 8 mm Hg, BP: 86 °C at 17 mm Hg | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup) | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, ethanol | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.88 (NTP, 1992) - Less dense than water; will float, 0.880 at 25 °C | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1) | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Hexyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
142-09-6 | |
| Record name | N-HEXYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Hexyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Hexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538B2Q3HSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Hexyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to Hexyl Methacrylate: Chemical Properties, Structure, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl methacrylate (B99206) is an important monomer in polymer chemistry, valued for its contribution to the flexibility and hydrophobicity of copolymers. This technical guide provides a comprehensive overview of the chemical and physical properties of hexyl methacrylate, its molecular structure, and detailed protocols for its synthesis and polymerization. Furthermore, it delves into the characterization of both the monomer and the resulting polymer, poly(this compound), employing various analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, polymer chemistry, and drug development, offering insights into the manipulation and application of this versatile monomer.
Chemical Structure and Identification
This compound, with the IUPAC name hexyl 2-methylprop-2-enoate, is the ester of methacrylic acid and hexanol.[1][2][3] Its chemical structure consists of a six-carbon hexyl group attached to the oxygen of the methacrylate moiety.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | hexyl 2-methylprop-2-enoate[1][2][3] |
| CAS Number | 142-09-6[1][2][3] |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| Molecular Weight | 170.25 g/mol [1] |
| SMILES | CCCCCCOC(=O)C(=C)C[1] |
| InChI Key | LNCPIMCVTKXXOY-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a clear, colorless liquid with a characteristic fruity odor.[1] It is sparingly soluble in water but soluble in many organic solvents.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 203 °C (lit.)[2][4] |
| Density | 0.863 g/mL at 25 °C (lit.)[2][4] |
| Refractive Index (n20/D) | 1.432 (lit.)[4] |
| Flash Point | 77.8 °C (closed cup)[4] |
| Vapor Pressure | 0.13 mmHg at 25 °C (est.) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from methacrylic acid and 1-hexanol (B41254) using an acid catalyst.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine methacrylic acid (1.0 eq), 1-hexanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Purification:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent.
-
Remove the toluene solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Radical Polymerization of this compound
This protocol outlines the bulk free-radical polymerization of this compound to form poly(this compound).
Caption: Workflow for the radical polymerization of this compound.
Methodology:
-
Preparation: Place this compound monomer in a reaction vessel. Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), at a desired concentration (e.g., 0.1 mol%).
-
Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature sufficient to decompose the initiator and initiate polymerization (typically 60-80 °C for AIBN). The viscosity of the solution will increase as the polymer forms.
-
Isolation: After the desired reaction time, cool the mixture to room temperature.
-
Purification: Dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF). Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.
Characterization of this compound and Poly(this compound)
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the structure of the this compound monomer and to determine the conversion of monomer to polymer. Key signals for the monomer include the vinyl protons and the protons of the hexyl chain.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the monomer and the microstructure of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify the functional groups present in the monomer and polymer. For this compound, characteristic peaks include the C=O stretch of the ester and the C=C stretch of the alkene. The disappearance of the C=C peak indicates successful polymerization.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is employed to assess the purity of the this compound monomer.
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized poly(this compound).
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
DSC is used to determine the glass transition temperature (Tg) of poly(this compound), which is a critical property for understanding its physical state and mechanical properties.
Thermogravimetric Analysis (TGA):
-
TGA provides information on the thermal stability and decomposition profile of the polymer.
Table 3: Typical Characterization Data for Poly(this compound)
| Property | Typical Value |
| Glass Transition Temperature (Tg) | -5 °C |
| Appearance | Varies from a viscous liquid to a solid depending on molecular weight |
| Solubility | Soluble in solvents like THF, toluene, and benzene; insoluble in methanol and ethanol. |
Applications in Research and Drug Development
The properties of poly(this compound), such as its low glass transition temperature and hydrophobicity, make it a valuable component in various applications:
-
Coatings and Adhesives: It can be used to formulate flexible and durable coatings and adhesives.[5]
-
Biomaterials: Copolymers containing this compound are explored for use in biomedical applications, including drug delivery systems and tissue engineering scaffolds, where its properties can be tuned to control drug release rates and cell interactions.
-
Dental Materials: Methacrylate polymers are widely used in dental composites and adhesives. The inclusion of this compound can modify the mechanical properties and hydrophobicity of these materials.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][6]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound and its corresponding polymer. The experimental protocols and characterization data presented herein offer a solid foundation for researchers and professionals working with this monomer. The versatility of this compound makes it a valuable building block for the creation of a wide range of polymeric materials with tailored properties for various applications, from industrial coatings to advanced drug delivery systems.
References
- 1. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 142-09-6 [chemicalbook.com]
- 4. 甲基丙烯酸正己酯 98%, contains 100 ppm MEHQ | Sigma-Aldrich [sigmaaldrich.com]
- 5. POLY(N-HEXYL METHACRYLATE) CAS:25087-17-6 - Ruixibiotech [ruixibiotech.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Purification of Hexyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of hexyl methacrylate (B99206), a valuable monomer in various scientific and industrial applications. The information presented is curated from established chemical literature and patents, offering detailed experimental protocols and quantitative data to support laboratory and developmental work.
Introduction
Hexyl methacrylate is an organic compound classified as an ester of methacrylic acid and hexanol. It serves as a crucial monomer in the production of polymers and copolymers. Its properties, such as enhanced flexibility and impact resistance, make it a valuable component in the formulation of adhesives, coatings, and sealants. This document details the prevalent methods for its synthesis and subsequent purification to achieve the high purity required for research and development applications.
Synthesis of this compound
The primary industrial and laboratory method for synthesizing this compound is the direct esterification of methacrylic acid with n-hexanol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product. An alternative route is the transesterification of a lower alkyl methacrylate, such as methyl methacrylate, with n-hexanol.
Direct Esterification (Fischer Esterification)
Direct esterification is a robust and widely used method for producing alkyl methacrylates. The reaction involves heating a mixture of methacrylic acid and n-hexanol in the presence of an acid catalyst and a polymerization inhibitor.
Reaction Scheme:
dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
MA [label="Methacrylic Acid"]; Hex [label="n-Hexanol"]; Cat [label="Acid Catalyst\n(e.g., p-TsOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhib [label="Polymerization Inhibitor\n(e.g., Hydroquinone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HM [label="this compound"]; Water [label="Water"];
{rank=same; MA; Hex;}
MA -> HM [label=" + n-Hexanol"]; Hex -> HM; Cat -> HM [style=dashed, arrowhead=open]; Inhib -> HM [style=dashed, arrowhead=open, color="#34A853"]; HM -> Water [label=" + Water (removed)"]; } caption: "Direct Esterification of Methacrylic Acid with n-Hexanol."
Experimental Protocol:
A representative experimental protocol for the synthesis of this compound via direct esterification is detailed below. This protocol is adapted from analogous procedures for similar alkyl methacrylates.
Materials:
-
Methacrylic acid
-
n-Hexanol
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)
-
Hydroquinone (B1673460) or Monomethyl ether of hydroquinone (MEHQ)
-
Toluene (B28343) (optional, as an azeotroping agent)
-
Sodium hydroxide (B78521) (NaOH) solution (for washing)
-
Saturated sodium chloride (brine) solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a simple distillation setup
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add methacrylic acid, n-hexanol, a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor. Toluene can be added to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene (if used) or n-hexanol. Continue the reaction until no more water is collected, which typically takes several hours.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove unreacted methacrylic acid and the acid catalyst, followed by washing with water and then brine to remove any remaining base and dissolved salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene (if used) and any unreacted n-hexanol using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to obtain the final product.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (n-Hexanol:Methacrylic Acid) | 1.2:1 to 1.5:1 | [1][2] |
| Catalyst (p-TsOH) Loading | 0.5 - 2.0 wt% of reactants | [3] |
| Polymerization Inhibitor (Hydroquinone) | 0.1 - 0.5 wt% of reactants | [1] |
| Reaction Temperature | 100-140 °C (reflux) | [3] |
| Expected Yield | >90% | [4] |
Transesterification
Transesterification offers an alternative route where a more readily available methacrylate ester, such as methyl methacrylate, is reacted with n-hexanol in the presence of a suitable catalyst. The equilibrium is driven by the removal of the lower-boiling alcohol (methanol) as an azeotrope with methyl methacrylate.[5]
Reaction Scheme:
dot graph Transesterification_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
MMA [label="Methyl Methacrylate"]; Hex [label="n-Hexanol"]; Cat [label="Catalyst\n(e.g., Lithium compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhib [label="Polymerization Inhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HM [label="this compound"]; MeOH [label="Methanol"];
{rank=same; MMA; Hex;}
MMA -> HM [label=" + n-Hexanol"]; Hex -> HM; Cat -> HM [style=dashed, arrowhead=open]; Inhib -> HM [style=dashed, arrowhead=open, color="#34A853"]; HM -> MeOH [label=" + Methanol (B129727) (removed)"]; } caption: "Transesterification of Methyl Methacrylate with n-Hexanol."
Experimental Protocol:
The transesterification protocol is similar to direct esterification, with the key difference being the starting materials and the alcohol being removed.
Procedure:
-
Reaction Setup: Charge a round-bottom flask with methyl methacrylate, n-hexanol, a transesterification catalyst (e.g., a lithium-based catalyst), and a polymerization inhibitor.[6]
-
Reaction: Heat the mixture to reflux. The methanol formed is removed as an azeotrope with methyl methacrylate.
-
Work-up and Purification: The work-up and purification steps are analogous to those for direct esterification, involving washing, drying, and vacuum distillation.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (Methyl Methacrylate:n-Hexanol) | 2:1 to 4:1 | [6] |
| Catalyst (Lithium compound) | 6 to 30 ppm | [6] |
| Reaction Temperature | 115-120 °C | [6] |
| Reaction Time | ~4 hours | [6] |
| Conversion of Alcohol | >98% | [6] |
Purification of this compound
High purity of the this compound monomer is often critical, especially for polymerization applications. The purification process typically involves a series of washing steps followed by distillation.
dot graph Purification_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Crude [label="Crude this compound"]; Wash_Base [label="Wash with Dilute Base\n(e.g., NaOH solution)"]; Wash_Water [label="Wash with Water"]; Wash_Brine [label="Wash with Brine"]; Drying [label="Dry with Anhydrous Salt\n(e.g., MgSO₄)"]; Filtration [label="Filtration"]; Distillation [label="Vacuum Distillation"]; Pure [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Crude -> Wash_Base; Wash_Base -> Wash_Water; Wash_Water -> Wash_Brine; Wash_Brine -> Drying; Drying -> Filtration; Filtration -> Distillation; Distillation -> Pure; } caption: "General Workflow for the Purification of this compound."
Detailed Purification Protocol:
-
Washing:
-
The crude product is first washed with a 5-10% aqueous solution of sodium hydroxide or sodium carbonate to remove any unreacted methacrylic acid and the acidic catalyst. This is typically done in a separatory funnel by shaking the mixture and then separating the aqueous layer.
-
Subsequent washes with deionized water are performed to remove any residual base.
-
A final wash with a saturated sodium chloride solution (brine) helps to break any emulsions and further remove water from the organic layer.[7]
-
-
Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. The mixture is swirled and allowed to stand until the liquid is clear.
-
Distillation:
-
After filtering to remove the drying agent, the crude this compound is purified by vacuum distillation.[8]
-
The boiling point of this compound is approximately 162 °C at atmospheric pressure and 67-69 °C at 8 mmHg.[1][9] Distillation under vacuum is preferred to prevent polymerization at high temperatures.
-
A small amount of a polymerization inhibitor should be added to the distillation flask.
-
The fraction collected at the appropriate boiling point and pressure will be the purified this compound.
-
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [9] |
| Molecular Weight | 170.25 g/mol | [9] |
| Boiling Point | 162 °C (at 760 mmHg, est.) | [1] |
| Boiling Point | 153 to 185 °F at 8 mmHg (approx. 67-85 °C) | [9] |
| Density | 0.863 g/mL at 25 °C | [10] |
| Refractive Index | 1.429 at 25 °C | [9] |
Safety Considerations
Methacrylic acid and its esters, including this compound, require careful handling due to their potential hazards.[3]
-
Methacrylic Acid: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[2][11][12]
-
This compound: May cause skin and respiratory irritation. It is also a potential skin sensitizer.[3]
-
Polymerization: Methacrylate monomers can undergo hazardous, uncontrolled polymerization if not properly inhibited or if exposed to high temperatures, light, or contaminants.[3]
Handling Precautions:
-
Always work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ensure that the monomer is always stored with an adequate amount of polymerization inhibitor and has access to oxygen, as many common inhibitors require it to be effective.
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.[11]
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the direct esterification of methacrylic acid with n-hexanol. The process requires careful control of reaction conditions and effective removal of water to ensure high yields. Subsequent purification by washing and vacuum distillation is essential to obtain a high-purity monomer suitable for a wide range of research and industrial applications. Adherence to strict safety protocols is paramount when handling the corrosive and potentially sensitizing reagents and products involved in this synthesis.
References
- 1. This compound, 142-09-6 [thegoodscentscompany.com]
- 2. download.basf.com [download.basf.com]
- 3. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 5. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]
- 6. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. carlroth.com [carlroth.com]
- 9. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 142-09-6 [chemicalbook.com]
- 11. Mobile [my.chemius.net]
- 12. static1.squarespace.com [static1.squarespace.com]
Spectroscopic Profile of Hexyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of hexyl methacrylate (B99206), a key monomer in various industrial and biomedical applications. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, this document serves as a crucial resource for identification, quantification, and quality control.
Introduction
Hexyl methacrylate (C10H18O2) is an organic compound valued for its role in the synthesis of polymers with applications ranging from coatings and adhesives to dental and biomedical materials. A thorough understanding of its spectroscopic properties is paramount for researchers and professionals to ensure material purity, monitor reactions, and elucidate structural characteristics. This guide presents a detailed analysis of this compound using 1H NMR, 13C NMR, FT-IR, and MS, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.09 | s | 1H | =CH₂ (trans to C=O) |
| 5.53 | s | 1H | =CH₂ (cis to C=O) |
| 4.14 | t | 2H | -O-CH₂- |
| 1.94 | s | 3H | -C(CH₃)= |
| 1.67 | p | 2H | -O-CH₂-CH₂- |
| 1.32 | m | 6H | -(CH₂)₃-CH₃ |
| 0.90 | t | 3H | -CH₃ |
s = singlet, t = triplet, p = pentet, m = multiplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments in this compound. The assignments are presented in Table 2.
Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 167.4 | C=O (ester) |
| 136.6 | =C(CH₃)- |
| 125.0 | =CH₂ |
| 64.8 | -O-CH₂- |
| 31.5 | -CH₂- (hexyl chain) |
| 28.6 | -CH₂- (hexyl chain) |
| 25.7 | -CH₂- (hexyl chain) |
| 22.6 | -CH₂- (hexyl chain) |
| 18.4 | -C(CH₃)= |
| 14.0 | -CH₃ (hexyl chain) |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 20-30 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its ester and alkene functionalities. Key absorptions are detailed in Table 3.
Table 3: FT-IR Spectral Data for this compound (Neat Liquid)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (alkane) |
| 2932 | Strong | C-H stretch (alkane) |
| 2860 | Medium | C-H stretch (alkane) |
| 1718 | Very Strong | C=O stretch (ester) |
| 1638 | Medium | C=C stretch (alkene) |
| 1456 | Medium | C-H bend (alkane) |
| 1321 | Medium | C-O stretch (ester) |
| 1160 | Very Strong | C-O stretch (ester) |
| 943 | Medium | =CH₂ bend (out-of-plane) |
| 815 | Medium | =CH₂ bend (out-of-plane) |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The major fragments are listed in Table 4.
Table 4: Mass Spectral Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 170 | 5 | [M]⁺ (Molecular Ion) |
| 113 | 15 | [M - O(CH₂)₅CH₃]⁺ |
| 85 | 100 | [CH₂=C(CH₃)CO]⁺ |
| 69 | 80 | [CH₂=C(CH₃)C=O]⁺ - CH₃ |
| 57 | 45 | [C₄H₉]⁺ |
| 41 | 95 | [C₃H₅]⁺ (Allyl Cation) |
Experimental Protocol for Mass Spectrometry
Sample Introduction: this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.
Ionization and Analysis: Electron Ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualized Workflows and Relationships
To further clarify the processes and structural relationships discussed, the following diagrams have been generated.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the analysis of this compound. The detailed NMR, IR, and MS information allows for unambiguous identification, purity assessment, and structural characterization, which are critical for its application in research, development, and quality control within the chemical and biomedical fields.
A Comprehensive Technical Guide to the Thermal Properties of Poly(hexyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal properties of poly(hexyl methacrylate) (PHMA), a polymer of significant interest in various scientific and industrial fields, including drug delivery systems. This document details the key thermal characteristics, the experimental methodologies used to determine them, and the underlying principles of these analytical techniques.
Core Thermal Properties of Poly(this compound)
The thermal behavior of a polymer is critical to its processing and end-use performance. For PHMA, the key thermal properties are its glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature, thermal conductivity, and specific heat capacity. A summary of available quantitative data for these properties is presented in Table 1.
Table 1: Thermal Properties of Poly(this compound)
| Thermal Property | Value | Method of Determination |
| Glass Transition Temperature (Tg) | -5 °C to -18 °C[1][2][3] | Differential Scanning Calorimetry (DSC)[1] |
| Melting Temperature (Tm) | Not applicable (Amorphous Polymer) | - |
| Thermal Decomposition Onset Temperature | ~255 °C | Thermogravimetric Analysis (TGA) |
| Thermal Conductivity | Relative change of ~20% over -75 to +75 °C[4] | 3ω method[4] |
| Specific Heat Capacity (Cp) | 0.24 and 0.29 J g-1 K-1 at Tg | Heat Capacity Spectroscopy[4] |
Poly(this compound) is an amorphous polymer, meaning its molecular chains are arranged in a random, disordered manner. Consequently, it does not exhibit a sharp melting point (Tm) but rather a glass transition temperature (Tg)[5]. The Tg is a critical parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state[5]. The reported Tg for PHMA varies, which can be attributed to factors such as molecular weight, polydispersity, and the specific experimental conditions used for measurement.
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of PHMA is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6][7] It is the standard method for determining the glass transition temperature of polymers.
Caption: Workflow for DSC analysis of poly(this compound).
-
Sample Preparation: A small sample of poly(this compound) (approximately 10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed aluminum pan is used as a reference.[8]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.[8]
-
Temperature Program: A typical temperature program involves an initial equilibration at a low temperature (e.g., -80 °C), followed by a heating ramp to a temperature above the expected transitions (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). To erase the thermal history of the sample, a cooling cycle back to the initial temperature is performed, followed by a second heating scan.[1][8] The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers.[9]
Caption: Workflow for TGA analysis of poly(this compound).
-
Sample Preparation: A sample of poly(this compound) (approximately 15 mg) is weighed into a tared TGA pan, typically made of platinum.[8]
-
Instrument Setup: The sample pan is placed onto the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a controlled flow rate.[8][10]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).[8]
-
Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The onset of thermal decomposition is determined from this curve. The primary degradation products of poly(alkyl methacrylates) are the corresponding monomers.[11]
Synthesis of Poly(this compound)
Poly(this compound) is typically synthesized through the polymerization of hexyl methacrylate (B99206) monomer. Various polymerization techniques can be employed, including anionic polymerization and group transfer polymerization (GTP).[1] A general representation of the synthesis is shown below.
Caption: Logical relationship in the synthesis of PHMA.
Conclusion
This technical guide has provided a detailed overview of the thermal properties of poly(this compound), emphasizing the experimental methodologies used for their determination. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals working with this versatile polymer. Understanding the thermal behavior of PHMA is crucial for its successful application in various fields, particularly in the formulation of stable and effective drug delivery systems.
References
- 1. polymersource.ca [polymersource.ca]
- 2. Poly(this compound) average Mw 400,000 GPC, toluene 25087-17-6 [sigmaaldrich.com]
- 3. Poly(this compound) average Mw 400,000 GPC, toluene 25087-17-6 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. protolabs.com [protolabs.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. polychemistry.com [polychemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polychemistry.com [polychemistry.com]
Hexyl Methacrylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Hexyl methacrylate (B99206) is an important monomer used in the synthesis of a wide range of polymers with applications across various scientific and industrial fields, including as a key component in materials for drug delivery systems. Its chemical structure, characterized by a methacrylate group and a hexyl ester group, imparts a unique combination of properties to the resulting polymers, such as hydrophobicity and a low glass transition temperature. This technical guide provides an in-depth overview of hexyl methacrylate, including its fundamental properties, synthesis, polymerization, and applications, with a particular focus on its relevance to researchers and professionals in drug development.
Core Properties of this compound
This compound is a clear, colorless liquid with a characteristic ester-like odor. Its physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 142-09-6[1][2][3][4][5] |
| Molecular Formula | C10H18O2[1][2][3] |
| Molecular Weight | 170.25 g/mol [1][2][3][4] |
| IUPAC Name | hexyl 2-methylprop-2-enoate[1] |
| Synonyms | n-Hexyl methacrylate, Methacrylic acid hexyl ester[1][2][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless liquid[2] |
| Density | 0.863 g/mL at 25 °C[4] |
| Boiling Point | 203 °C[4] |
| Flash Point | 180 °F[2] |
| Refractive Index | 1.432 at 20 °C[4] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetone, and benzene. |
Synthesis and Manufacturing
This compound is typically synthesized through the esterification of methacrylic acid with hexanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid. Another manufacturing method involves the transesterification of methyl methacrylate with hexanol. The general synthesis process can be visualized as follows:
Polymerization of this compound
Poly(this compound) (PHMA) is synthesized through the polymerization of the this compound monomer. Various polymerization techniques can be employed, with free-radical polymerization being one of the most common. The choice of polymerization method can influence the properties of the resulting polymer, such as molecular weight and polydispersity.
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol describes a typical lab-scale free-radical polymerization of this compound.
Materials:
-
This compound monomer
-
Initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene (B28343) or dimethylformamide - DMF)
-
Nitrogen gas
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Purification: To remove the inhibitor (commonly hydroquinone (B1673460) or its methyl ether), pass the this compound monomer through a column of activated basic alumina.
-
Reaction Setup: Assemble the reaction flask with the condenser and magnetic stirrer. Purge the system with nitrogen gas for 15-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Charging the Reactor: Under a nitrogen atmosphere, add the purified this compound monomer and the solvent to the reaction flask.
-
Initiator Addition: Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) while stirring. The polymerization time will vary depending on the desired conversion and can range from a few hours to overnight.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
The following diagram illustrates the workflow for this experimental protocol.
Applications in Drug Development
The properties of poly(this compound) make it an attractive material for various applications in drug development. Its hydrophobicity can be utilized in the formulation of drug delivery systems for hydrophobic drugs, potentially improving their solubility and bioavailability. Copolymers of this compound with hydrophilic monomers can be synthesized to create amphiphilic materials that self-assemble into nanoparticles or micelles for drug encapsulation and targeted delivery.
Methacrylate-based polymers are widely used in the development of controlled-release drug delivery systems.[6] The rate of drug release can be modulated by altering the polymer composition and molecular weight. Furthermore, the biocompatibility of methacrylate polymers is an active area of research, with studies indicating that their toxicity can be influenced by the monomer structure and lipophilicity. While acrylates are generally more toxic than corresponding methacrylates, the cytotoxicity of different methacrylate monomers can vary.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may cause an allergic skin reaction. It is important to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile monomer with significant potential in the field of polymer chemistry, particularly for the development of advanced materials for drug delivery. Its well-defined properties and straightforward polymerization make it a valuable building block for creating polymers with tailored characteristics. For researchers and professionals in drug development, understanding the fundamental chemistry and handling of this compound is crucial for harnessing its potential in creating innovative therapeutic solutions.
References
- 1. What is N-Hexyl Methacrylate - Properties & Specifications [ascent-acrylate.com]
- 2. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 142-09-6 [chemicalbook.com]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. This compound 98 , Yes MEHQ 100ppm 142-09-6 [sigmaaldrich.com]
- 6. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]
An In-depth Technical Guide to the Reactivity Ratios of Hexyl Methacrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity ratios of hexyl methacrylate (B99206) (HMA) in free-radical copolymerization. Understanding these ratios is critical for the rational design and synthesis of copolymers with tailored properties for a wide range of applications, including drug delivery systems, biomaterials, and specialty coatings. This document summarizes available quantitative data, details experimental protocols for determining reactivity ratios, and presents logical workflows through diagrams.
Introduction to Copolymerization and Reactivity Ratios
Copolymerization is the process of polymerizing a mixture of two or more different types of monomers. The resulting polymer, a copolymer, possesses properties that are often distinct from and, in many cases, superior to those of the corresponding homopolymers. The microstructure of a copolymer, which dictates its macroscopic properties, is determined by the relative rates at which the different monomers add to the growing polymer chain.
The concept of reactivity ratios (r) is a cornerstone of copolymerization kinetics. For a binary copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions:
-
k₁₁: A growing chain ending in M₁ adds another M₁ monomer.
-
k₁₂: A growing chain ending in M₁ adds an M₂ monomer.
-
k₂₁: A growing chain ending in M₂ adds an M₁ monomer.
-
k₂₂: A growing chain ending in M₂ adds another M₂ monomer.
The reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
These ratios quantify the preference of a growing polymer chain radical to add a monomer of the same type (homo-propagation) versus a monomer of the other type (cross-propagation). The values of r₁ and r₂ determine the composition and sequence distribution of the monomer units in the copolymer chain.
-
If r₁ > 1 , the growing chain ending in M₁ prefers to add another M₁ monomer.
-
If r₁ < 1 , the growing chain ending in M₁ prefers to add an M₂ monomer.
-
If r₁ = 1 , the growing chain shows no preference.
-
If r₁ = 0 , the growing chain cannot add a monomer of the same type.
The product of the reactivity ratios, r₁r₂ , provides insight into the overall copolymerization behavior:
-
r₁r₂ = 1 (Ideal Copolymerization): The monomer units are randomly distributed along the polymer chain, and the copolymer composition is the same as the feed composition.
-
r₁r₂ < 1 (Alternating Tendency): The monomers have a tendency to add to the chain in an alternating sequence.
-
r₁r₂ > 1 (Blocky Tendency): The monomers tend to form blocks of identical units.
Quantitative Data: Reactivity Ratios of Hexyl Methacrylate
This compound is a valuable monomer for introducing hydrophobicity and flexibility into copolymers. The following table summarizes the known reactivity ratios for the free-radical copolymerization of this compound (M₁) with a comonomer (M₂).
| Comonomer (M₂) | r₁ (HMA) | r₂ (M₂) | Method | Conditions | Reference |
| Acrylamide (B121943) | 2.14 | 0.31 | Fineman-Ross | 60°C, DMF, AIBN | [1] |
| Acrylamide | 2.06 | 0.29 | Kelen-Tüdős | 60°C, DMF, AIBN | [1] |
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is a critical step in understanding and controlling copolymerization processes. The following outlines a general experimental protocol for the free-radical copolymerization of this compound and the subsequent determination of its reactivity ratios.
Materials and Purification
-
Monomers: this compound (HMA) and the comonomer of interest. Monomers should be purified to remove inhibitors, typically by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., CaCl₂), and distillation under reduced pressure.[1]
-
Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator should be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) for AIBN).[1]
-
Solvent: A suitable solvent that dissolves the monomers and the resulting copolymer. Dimethylformamide (DMF) is a common solvent for such polymerizations and should be dried and distilled before use.[1]
-
Non-solvent: A liquid in which the monomers are soluble but the copolymer is not, used for precipitating and purifying the copolymer (e.g., water, methanol, or hexane).
Copolymerization Procedure
-
Preparation of Reaction Mixtures: A series of reaction tubes are charged with varying molar ratios of HMA and the comonomer. The total monomer concentration and the initiator concentration are kept constant across all experiments. A typical total monomer concentration is in the range of 1.5 to 2.0 mol/L, and the initiator concentration is typically around 0.5 to 1.0 g/L.[1]
-
Degassing: The reaction tubes are sealed and the contents are degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the mixture.[1]
-
Polymerization: The sealed tubes are placed in a constant temperature bath (e.g., 60 ± 0.1°C) to initiate polymerization.[1]
-
Low Conversion: To ensure that the monomer feed ratio remains relatively constant throughout the reaction (a key assumption in many methods for determining reactivity ratios), the polymerization is stopped at low conversion, typically below 10%.[1]
-
Isolation and Purification of Copolymer: The reaction is quenched by rapidly cooling the tubes and adding a large excess of a non-solvent to precipitate the copolymer. The precipitated copolymer is then filtered, washed thoroughly with the non-solvent to remove unreacted monomers and initiator, and dried to a constant weight under vacuum.[1]
Determination of Copolymer Composition
The composition of the synthesized copolymer is determined using an appropriate analytical technique. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and commonly used method for this purpose. By integrating the characteristic signals of the protons from each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be accurately determined. For copolymers containing nitrogen, elemental analysis can also be used to determine the nitrogen content and thus the copolymer composition.[1]
Calculation of Reactivity Ratios
Once the initial monomer feed ratios and the corresponding copolymer compositions are known for a series of experiments, the reactivity ratios can be calculated using various methods.
-
Fineman-Ross (FR) Method: This is a linearization method that rearranges the copolymerization equation into the form of a straight line (y = mx + c). A plot of G versus H, where G and H are functions of the monomer feed and copolymer compositions, yields a straight line from which r₁ and r₂ can be determined from the slope and intercept, respectively.[1]
-
Kelen-Tüdős (KT) Method: This is an extension of the Fineman-Ross method that introduces a separation constant (α) to provide a more even distribution of data points, leading to more reliable results. A plot of η versus ξ, where η and ξ are functions of G, H, and α, gives a straight line from which the reactivity ratios can be determined.[1]
-
Non-linear Least Squares (NLLS) Fitting: With the advent of modern computing, non-linear least squares fitting of the copolymerization equation directly to the experimental data is often preferred as it avoids the potential biases of linearization methods.
Visualizations
The following diagrams illustrate the key workflows and relationships in the determination and application of reactivity ratios.
Experimental Workflow for Determining Reactivity Ratios
Logical Relationship of Copolymer Properties
Conclusion
The reactivity ratios of this compound are fundamental parameters for designing and synthesizing copolymers with desired microstructures and properties. While data for the copolymerization of HMA with acrylamide is available, further research is needed to determine its reactivity ratios with other common vinyl monomers. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers to determine these important kinetic parameters. A thorough understanding and application of reactivity ratios will continue to be a key driver of innovation in the development of advanced polymer materials for the pharmaceutical and other high-technology industries.
References
Hexyl Methacrylate Polymerization: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the polymerization of hexyl methacrylate (B99206) (HMA), a monomer of significant interest in the development of advanced materials for various applications, including drug delivery systems. This document details the core polymerization techniques, providing experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations to support researchers in the synthesis and characterization of poly(hexyl methacrylate) (PHMA).
Free Radical Polymerization (FRP) of this compound
Free radical polymerization is a conventional and widely used method for the synthesis of poly(this compound). It typically involves the use of a thermal initiator to generate free radicals that propagate through the monomer.
Experimental Protocol for Free Radical Polymerization
A typical experimental procedure for the free radical polymerization of this compound in a dimethyl sulfoxide (B87167) (DMSO) solution is as follows[1][2]:
Materials:
-
This compound (HMA) monomer
-
Benzoyl peroxide (BPO) as the initiator
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Nitrogen gas for deoxygenation
Procedure:
-
Monomer Purification: The HMA monomer is first purified to remove inhibitors such as hydroquinone. This is achieved by shaking the monomer with a 10% sodium hydroxide (B78521) solution, followed by drying over anhydrous calcium chloride[1].
-
Reaction Setup: Specified amounts of the purified HMA monomer and BPO initiator are dissolved in DMSO in test tubes.
-
Deoxygenation: The reaction mixture is purged with nitrogen gas for approximately 15 minutes to remove dissolved oxygen, which can inhibit the polymerization process[1].
-
Polymerization: The sealed test tubes are then placed in a thermostated water bath at a constant temperature, typically 70°C, to initiate polymerization[1][2].
-
Termination and Isolation: After the desired reaction time, the polymerization is terminated, and the resulting polymer is isolated. The conversion of monomer to polymer can be determined gravimetrically.
Quantitative Data for Free Radical Polymerization
The following table summarizes the kinetic data obtained from studies on the free radical polymerization of this compound in DMSO at 70°C[1][2].
| Monomer Concentration (mol dm⁻³) | Initiator (BPO) Concentration (mol dm⁻³) | Rate of Polymerization (Rp) (mol dm⁻³ s⁻¹) | Average Degree of Polymerization (DPn) |
| 0.1 - 0.4 | 1x10⁻³ - 4x10⁻³ | Varies with [M]¹·⁵³ and [I]⁰·³⁵ | Decreases with increasing [BPO] |
The overall activation energy for the free radical polymerization of this compound in DMSO has been determined to be 72.90 kJ mol⁻¹[1][2].
Mechanism of Free Radical Polymerization
The free radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.
Anionic Polymerization of this compound
Anionic polymerization offers a pathway to well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. This technique involves the use of a nucleophilic initiator.
Experimental Protocol for Anionic Polymerization
A representative protocol for the anionic polymerization of n-hexyl methacrylate (n-HMA) is as follows[3][4][5]:
Materials:
-
n-Hexyl methacrylate (n-HMA) monomer
-
Potassium tert-butoxide (t-BuOK) as the initiator
-
Tetrahydrofuran (THF) as the solvent
-
Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: The polymerization is carried out in a reaction vessel under a high-purity argon atmosphere to exclude moisture and oxygen, which can terminate the living anionic species.
-
Initiation: The initiator, t-BuOK, is dissolved in THF.
-
Polymerization: The n-HMA monomer is added to the initiator solution. The reaction can be conducted at various temperatures, including 0°C, 30°C, and 60°C[3][4].
-
Termination: The polymerization is terminated by the addition of a proton source, such as methanol.
Quantitative Data for Anionic Polymerization
Anionic polymerization of n-hexyl methacrylate using t-BuOK as an initiator has been shown to achieve high conversions, often close to 100%, at temperatures of 0°C, 30°C, and 60°C[3][4]. This method can also be used to synthesize block copolymers, such as poly(methyl methacrylate)-b-poly(n-hexyl methacrylate) (PMMA-b-PHMA), with controlled block lengths[3][4].
| Polymer Type | Mn ( g/mol ) | Polydispersity Index (PDI) | Conversion (%) |
| PHMA | - | - | ~100 |
| PMMA-b-PHMA | 8,200 - 16,200 | - | ~100 |
| PHMA-b-PMMA | 9,500 - 19,100 | - | ~100 |
Mechanism of Anionic Polymerization
The anionic polymerization of this compound is a living polymerization technique, meaning that in the absence of impurities, the propagating chains will continue to grow as long as monomer is available.
References
- 1. Theory to explain the distinct features of emulsion polymerization_News center_Veroce Chemical S.R.L [veroce-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Hexyl Methacrylate: A Comprehensive Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling hexyl methacrylate (B99206). The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. This guide details the toxicological profile of hexyl methacrylate, recommended handling procedures, and emergency measures.
Chemical and Physical Properties
This compound is a clear, colorless liquid. A summary of its key physical and chemical properties is provided in the table below.[1][2]
| Property | Value |
| CAS Number | 142-09-6 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol [1][3] |
| Boiling Point | 187 °C (lit.)[1] |
| Flash Point | 80 °C (lit.)[1] |
| Density | 0.863 g/mL at 25 °C (lit.) |
| Water Solubility | 39.97 mg/L at 25 °C (est)[2] |
| Vapor Pressure | 2.21 mmHg at 25°C |
| Vapor Density | 5.9 (Air = 1)[1][2] |
Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies, including assessments of acute toxicity, skin and eye irritation, sensitization, and genotoxicity.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Skin Irritation and Sensitization
This compound is classified as a skin irritant and a moderate skin sensitizer.[4] Prolonged or repeated skin contact may cause allergic contact dermatitis.
Eye Irritation
This chemical is also classified as causing serious eye irritation.[5] Direct contact with the eyes can result in significant irritation.
Genotoxicity
Available data suggests that this compound is not expected to be genotoxic. A bacterial reverse mutation assay (Ames test) conducted in a manner equivalent to OECD TG 471 showed no mutagenic activity.[6]
Toxicokinetics and Metabolism
Acrylates and methacrylates are generally detoxified through two primary pathways: hydrolysis by carboxylesterases to methacrylic acid and the corresponding alcohol, and conjugation with glutathione (B108866) via Michael addition or glutathione-S-transferase.[3][7] These metabolic processes result in compounds that are more readily eliminated from the body.[3]
The following diagram illustrates the general metabolic pathway for alkyl methacrylates.
Experimental Protocols
The toxicological evaluation of this compound and related substances relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay is used to assess the mutagenic potential of a substance.
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which restore the functional capability of the bacteria to synthesize an essential amino acid.[8][9]
-
Methodology:
-
Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and TA1538) are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix).[6][10]
-
The exposure can be done using the plate incorporation or pre-incubation method.[8]
-
After incubation, the number of revertant colonies is counted and compared to the control.[8]
-
-
This compound Specifics: In a study conducted in a manner equivalent to OECD TG 471, Salmonella typhimurium strains were treated with this compound in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 2500 µ g/plate . No increase in the mean number of revertant colonies was observed in the presence or absence of S9 metabolic activation.[6]
The following workflow diagram illustrates the Ames test procedure.
Acute Dermal Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[11][12]
-
Methodology:
-
The test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch for a 4-hour exposure period.[11]
-
After exposure, the substance is removed, and the skin is observed for erythema and edema at specific intervals (e.g., 1, 24, 48, and 72 hours).[13]
-
The severity of the skin reactions is scored.
-
Acute Eye Irritation/Corrosion - OECD 405
This test assesses the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[14][15]
-
Methodology:
-
The test substance is instilled into the eye, and the eyelids are held together for a short period.
-
The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14]
-
The severity of the ocular reactions is scored to determine the level of irritation.
-
Skin Sensitization - OECD 406
This test determines the potential of a substance to induce skin sensitization.
-
Principle: The test involves an induction phase, where the animal is exposed to the test substance, followed by a challenge phase to assess the allergic response. The guinea pig is the traditional animal model.[3]
-
Methodology (Guinea Pig Maximization Test - GPMT):
-
Induction: Intradermal injections of the test substance (with and without adjuvant) followed by topical application.
-
Rest Period: A 10-14 day rest period allows for the development of an immune response.
-
Challenge: Topical application of the test substance to a naive skin site.
-
The skin reactions are observed and scored.
-
Health and Safety Precautions
Engineering Controls
-
Work in a well-ventilated area.[1]
-
Use local exhaust ventilation to control airborne concentrations.
-
Ensure that eyewash stations and safety showers are readily accessible.[16]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[16]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[16]
-
Keep away from heat, sparks, open flames, and other ignition sources.[16]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[16]
-
This compound may be sensitive to heat, light, and air, and may form peroxides upon storage. It is recommended to store it in a refrigerator.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Fire and Explosion Hazards
This compound is a combustible liquid.[16]
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[16]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[16]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[16]
Spills and Disposal
-
Spill Response:
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill with inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Occupational Exposure Limits
As of the date of this guide, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. However, for other short-chain alkyl methacrylates, OELs have been defined. For example, for butyl methacrylate isomers, OELs are generally in the range of 25-50 ppm as a time-weighted average for an 8-hour work shift.[16] Given the similar structure and potential for respiratory irritation, it is prudent to handle this compound with engineering controls and PPE to minimize exposure.
Potential Signaling Pathway for Methacrylate-Induced Toxicity
While the specific signaling pathway for this compound-induced toxicity is not fully elucidated, studies on other methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), provide insights into potential mechanisms. Exposure to HEMA has been shown to induce cytotoxicity in macrophages through apoptosis mediated by the mitochondrial-dependent intrinsic caspase pathway and the accumulation of intracellular reactive oxygen species (ROS). This pathway may be relevant for other methacrylates due to their structural similarities.
The following diagram depicts a potential signaling pathway for methacrylate-induced cytotoxicity.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound, 142-09-6 [thegoodscentscompany.com]
- 3. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. ecetoc.org [ecetoc.org]
- 8. researchgate.net [researchgate.net]
- 9. CIR Portal Ingredient Status Report · Starter Portal [cir-reports.cir-safety.org]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 13. Influence of Test Specimen Geometry and Water Soaking on the In Vitro Cytotoxicity of Orthocryl®, Orthocryl® LC, Loctite® EA 9483 and Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ilo.org [ilo.org]
- 15. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Environmental fate and degradation of hexyl methacrylate
An In-depth Technical Guide: Environmental Fate and Degradation of Hexyl Methacrylate (B99206)
Introduction
Hexyl methacrylate (CAS No. 142-09-6) is an acrylic ester used in the synthesis of polymers and resins for various industrial applications, including coatings, adhesives, and textile finishing.[1] As with any chemical substance with the potential for environmental release, a thorough understanding of its environmental fate—what happens to it upon entering the air, water, or soil—is critical for a comprehensive risk assessment. This guide provides a detailed technical overview of the environmental distribution, persistence, and degradation pathways of this compound, intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between environmental compartments such as air, water, soil, and biota. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Physical State | Clear, colorless liquid | [2] |
| Boiling Point | 187°C (lit.) | [3] |
| Flash Point | 180 °F (82.2 °C) | [2] |
| Water Solubility | Slightly soluble | [1][3] |
| Vapor Pressure | 0.24 hPa at 25°C | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | ~4 (estimated for similar methacrylates) | [4] |
Environmental Fate and Distribution
Based on its physicochemical properties, if this compound is released into the environment, it is expected to partition primarily to soil and sediment.[5] Volatilization from water or moist soil surfaces may be an important fate process.[6]
Persistence and Bioaccumulation
The available data indicates that methacrylate esters are not persistent in the environment.[7] They undergo rapid degradation, primarily through biological and photochemical processes.[7]
The potential for bioaccumulation is considered low.[7][8] Due to rapid degradation in the environment, the possibility of uptake by aquatic organisms is minimal.[7] Any amount that is taken up is expected to be rapidly metabolized.[7] Studies on related methacrylate esters show estimated bioconcentration factors (BCF) of less than 45.[9] Therefore, this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[10]
Degradation Pathways
This compound is degraded in the environment through several key pathways, including biodegradation, atmospheric photolysis, and hydrolysis.
Biodegradation
Biodegradation is the primary degradation pathway for methacrylates in aquatic environments and sewage treatment plants.[7] Laboratory tests on various methacrylate esters demonstrate that they are readily biodegradable, often achieving complete mineralization.[7] While specific quantitative data for this compound is limited in the provided results, the broader category of short-chain alkyl methacrylates is considered to biodegrade quickly.[7][8]
Atmospheric Photodegradation
In the atmosphere, volatile organic compounds like this compound are degraded by reacting with photochemically produced hydroxyl (•OH) radicals and ozone.[7] The atmospheric half-life for short-chain alkyl methacrylates is estimated to be short, ranging from 4.4 to 7.0 hours, with higher molecular weight esters having shorter half-lives.[7] This rapid degradation prevents long-range transport and accumulation in the atmosphere.[7]
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Methacrylate esters can undergo hydrolysis, particularly under acidic or alkaline conditions, to form methacrylic acid and the corresponding alcohol.[11][12] The rate of hydrolysis is influenced by pH and temperature.[11][13] While specific kinetic data for this compound is not available, the ester linkage is the site of potential hydrolytic cleavage. However, given the rapid rate of biodegradation, hydrolysis is generally considered a less dominant fate process in typical environmental conditions (neutral pH).
Summary of Environmental Fate Data
The following table summarizes the key findings regarding the environmental fate and degradation of this compound, with data from related methacrylates used for context where necessary.
| Parameter | Finding | Comment | Source |
| Persistence | Not persistent | Degrades rapidly in the environment. | [7] |
| Bioaccumulation | Low potential | Rapid metabolism and degradation prevent accumulation. | [7][8][9] |
| Primary Degradation Route | Readily Biodegradable | Primary route of removal in aquatic systems and soil. | [7][8] |
| Atmospheric Half-life | 4.4 - 7.0 hours (estimated for category) | Rapid degradation via reaction with hydroxyl radicals. | [7] |
| Aquatic Toxicity | Low to moderate toxicity | Toxicity tends to increase with molecular size in methacrylates. | [8] |
Experimental Protocols
The assessment of "ready biodegradability" is typically conducted using standardized methods developed by the Organisation for Economic Co-operation and Development (OECD).[14][15] These tests screen chemicals for their potential to be rapidly and completely biodegraded by microorganisms under aerobic aquatic conditions.
OECD Test Guideline 301B: Ready Biodegradability - CO₂ Evolution Test
This is one of the most common methods for determining ready biodegradability.[14]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a sewage treatment plant) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide (CO₂) evolved from the biodegradation of the test substance is measured over a 28-day period. The percentage of biodegradation is calculated as the ratio of CO₂ produced to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the test substance.
-
Methodology:
-
Test Setup: The test is performed in sealed vessels containing a defined mineral medium, the test chemical (as the sole source of organic carbon), and an inoculum of microorganisms.
-
CO₂ Trapping: The CO₂ evolved during microbial respiration is trapped in a suitable absorbent, such as barium hydroxide (B78521) or sodium hydroxide solution.
-
Incubation: The vessels are incubated at a constant temperature (e.g., 20-24°C) in the dark for 28 days.
-
Measurement: The amount of trapped CO₂ is determined periodically by titration of the remaining hydroxide in the absorbent.
-
Controls: The test includes several controls:
-
Blank Control: Contains only inoculum and mineral medium to measure endogenous CO₂ evolution from the inoculum.
-
Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for potential inhibitory effects of the test substance on the microorganisms.
-
-
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of the ThCO₂ within the 28-day test period. This pass level must be reached within a "10-day window" that begins when the biodegradation first exceeds 10%.
Conclusion
This compound is not expected to be persistent in the environment.[7] The primary and most effective degradation pathway is aerobic biodegradation in water and soil.[7] In the atmosphere, it undergoes rapid photodegradation.[7] Its potential for bioaccumulation is low due to these rapid degradation processes and metabolic activity in organisms.[7][8] Standardized OECD protocols are used to experimentally verify its biodegradability. Overall, the environmental profile of this compound suggests a low risk of long-term environmental accumulation and persistence.
References
- 1. This compound | 142-09-6 [chemicalbook.com]
- 2. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. arkema.com [arkema.com]
- 5. canada.ca [canada.ca]
- 6. ashland.com [ashland.com]
- 7. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. Methacrylate Ecotoxicity | Explore Environmental Impact — Methacrylate Producers Association, Inc. [mpausa.org]
- 9. researchgate.net [researchgate.net]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eurolab.net [eurolab.net]
- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: Radical Polymerization of Hexyl Methacrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(hexyl methacrylate) (PHMA) is a polymer with applications in various fields, including coatings, adhesives, and as a component in the synthesis of more complex macromolecular architectures like block copolymers. Its properties are dictated by its molecular weight and polydispersity, which can be controlled through the polymerization conditions. This document provides a detailed protocol for the synthesis of PHMA via conventional free-radical polymerization, a robust and widely used method. The protocol covers monomer purification, the polymerization reaction, polymer isolation, and characterization techniques.
Experimental Data Summary
The following table summarizes typical quantitative parameters for the free-radical polymerization of hexyl methacrylate (B99206) (HMA) as reported in the literature.
| Parameter | Value | Notes | Reference |
| Monomer | This compound (HMA) | Inhibitor should be removed prior to use. | [1] |
| Monomer Conc. | 0.1 - 0.4 mol/dm³ | The rate of polymerization is dependent on monomer concentration. | [1] |
| Initiator | Benzoyl Peroxide (BPO) | A common thermal initiator for radical polymerization. | [2] |
| Azobisisobutyronitrile (AIBN) | An alternative thermal initiator. | [3] | |
| Initiator Conc. | 1x10⁻³ - 4x10⁻³ mol/dm³ | Initiator concentration affects the final molecular weight. | |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | A polar solvent used for kinetic studies. | [4] |
| Toluene | A common solvent for solution polymerization. | [3] | |
| Reaction Temp. | 70 - 85 °C | Polymerization is thermally initiated. | [2] |
| Reaction Time | Variable | Typically several hours, monitored for conversion. | [5] |
| Atmosphere | Inert (Nitrogen) | Oxygen must be removed as it inhibits radical polymerization. | [2] |
Experimental Protocols
Materials and Equipment
-
Materials:
-
This compound (HMA) monomer (containing inhibitor, e.g., hydroquinone (B1673460) or MEHQ)
-
Sodium hydroxide (B78521) (NaOH), 10% aqueous solution[1]
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)[1]
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) initiator[4][3]
-
Anhydrous solvent (e.g., Toluene or Dimethyl sulfoxide)[4][3]
-
Methanol (B129727) (cold, for precipitation)[6]
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Glass funnel and filter paper or sintered glass crucible
-
Vacuum oven
-
Standard laboratory glassware
-
Monomer Purification (Inhibitor Removal)
Commercial this compound is typically supplied with an inhibitor to prevent spontaneous polymerization.This inhibitor must be removed before the reaction.
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution and shake vigorously for 1-2 minutes.[1] Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with 10% NaOH solution 2-3 times, until the aqueous layer is colorless.[1]
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Transfer the washed monomer to a flask and add an anhydrous drying agent such as calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).[1]
-
Allow the monomer to dry over the agent for at least 5 hours, then filter to remove the drying agent.[1] Store the purified monomer at a low temperature (e.g., -5°C) and use it promptly.[7]
Radical Polymerization of this compound
This protocol is based on a typical solution polymerization setup.
-
Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add the desired amounts of purified this compound monomer, the chosen solvent (e.g., toluene), and the initiator (e.g., AIBN) to the flask.[3]
-
Seal the flask and condenser system. Bubble nitrogen gas through the reaction mixture for 15-30 minutes to remove all dissolved oxygen, which is crucial to prevent inhibition.[2]
-
After purging, maintain a positive pressure of nitrogen in the flask.
-
Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[4][2]
-
Begin stirring and allow the polymerization to proceed for the desired time (typically several hours). The reaction progress can be monitored by taking small aliquots and analyzing monomer conversion via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
Polymer Purification and Isolation
-
Once the reaction is complete and cooled, slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously.[6]
-
The poly(this compound) will precipitate as a solid.
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Collect the polymer by filtration using a sintered glass crucible or filter paper.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer or initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization
-
Solubility: The resulting poly(this compound) should be soluble in solvents like THF, chloroform (B151607) (CHCl₃), and toluene, and it precipitates from cold methanol and ethanol.[6]
-
Molecular Weight (Mw) and Polydispersity Index (PDI): These are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[6]
-
Glass Transition Temperature (Tg): The Tg can be measured using Differential Scanning Calorimetry (DSC). The reported Tg for PHMA is approximately -5 °C.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and characterization of poly(this compound).
Caption: Workflow for radical polymerization of this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. ias.ac.in [ias.ac.in]
- 6. polymersource.ca [polymersource.ca]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for the Anionic Polymerization of Hexyl Methacrylate with t-BuOK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the anionic polymerization of hexyl methacrylate (B99206) (HMA) initiated by potassium tert-butoxide (t-BuOK). This method offers a viable route to synthesize poly(hexyl methacrylate) (PHMA) and its block copolymers, which are of interest in various fields, including drug delivery, due to their biocompatibility and tunable properties.
Introduction
Anionic polymerization of alkyl methacrylates, when carried out under stringent conditions, can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (MWDs). Potassium tert-butoxide (t-BuOK) has emerged as an effective initiator for the anionic polymerization of polar monomers like this compound, even at ambient temperatures.[1][2][3] This circumvents the need for extremely low temperatures (e.g., -78 °C) often required for other anionic polymerization systems, making the process more scalable and commercially attractive.[4][5]
The t-BuOK initiator in a solvent like tetrahydrofuran (B95107) (THF) can exist in various aggregation states and as different ion-pairs, which influences the initiation and propagation steps.[1][2] Despite this complexity, high conversions to poly(this compound) can be achieved.[1][2] Furthermore, the living nature of the polymerization allows for the sequential addition of other monomers to create block copolymers.[1][2]
Key Experimental Parameters and Data
The following tables summarize the quantitative data from representative experiments on the anionic polymerization of this compound and its block copolymers initiated by t-BuOK.
Table 1: Homopolymerization of n-Hexyl Methacrylate (n-HMA) with t-BuOK in THF
| Sample | Temperature (°C) | Monomer/Initiator Ratio (mol/mol) | Mn ( g/mol ) | MWD (Mw/Mn) | Conversion (%) |
| 1 | 0 | - | - | 1.40 | ~100 |
| 2 | 30 | - | - | 1.43 | ~100 |
| 3 | 60 | - | - | 1.52 | ~100 |
Data adapted from research where poly(n-hexyl methacrylate) (PHMA) was prepared at 0 °C, 30 °C, and 60 °C with t-BuOK as the initiator in THF, achieving almost complete conversions. The molecular weight distributions (MWDs) were reported as 1.40, 1.43, and 1.52 for samples 1, 2, and 3, respectively, after purification.[2]
Table 2: Synthesis of Block Copolymers of n-Hexyl Methacrylate (n-HMA) and Methyl Methacrylate (MMA) at 0 °C
| Block Copolymer | Mn ( g/mol ) | Conversion (%) |
| PMMA-b-PHMA | 8,200–16,200 | ~100 |
| PHMA-b-PMMA | 19,100–9,500 | ~100 |
Data from the synthesis of a series of block copolymers which were synthesized at 0°C with conversions close to 100%.[1][2]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the anionic polymerization of this compound.
Caption: Experimental workflow for anionic polymerization.
Caption: Anionic polymerization mechanism.
Detailed Experimental Protocols
The following protocols are generalized from published procedures and should be adapted and optimized for specific experimental goals.[1][2] All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.
Materials and Reagents
-
This compound (HMA): Purify by passing through a column of basic alumina (B75360) to remove inhibitor, followed by distillation under reduced pressure from CaH₂. Store under an inert atmosphere at low temperature.
-
Potassium tert-butoxide (t-BuOK): Sublimed grade is preferred. If necessary, sublime under vacuum before use.
-
Tetrahydrofuran (THF): Reflux over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.
-
Methanol (B129727) (for termination): Degas by bubbling with an inert gas.
-
Argon or Nitrogen: High purity (99.999%).
Protocol for Homopolymerization of this compound
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
Solvent Addition: Add the desired amount of freshly distilled THF (e.g., 45 mL) to the reactor via cannula.
-
Initiator Addition:
-
Prepare a stock solution of t-BuOK in THF of known concentration in a separate Schlenk flask.
-
Transfer the required volume of the t-BuOK solution to the reactor.
-
-
Reaction Temperature: Equilibrate the reactor to the desired temperature (e.g., 0 °C, 30 °C, or 60 °C) using a suitable bath.
-
Monomer Addition: Add the purified this compound monomer dropwise to the stirred initiator solution over a period of several minutes.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 30 minutes). The solution may become viscous as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The disappearance of the color of the living anions (if any) indicates termination.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or a methanol/water mixture).
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 80-100 °C) for 12 hours.[2]
-
Characterization: Analyze the molecular weight (Mn) and molecular weight distribution (MWD) of the purified polymer using Gel Permeation Chromatography (GPC). Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Block Copolymerization (e.g., PHMA-b-PMMA)
-
First Block Synthesis: Follow steps 1-6 of the homopolymerization protocol to synthesize the first block (PHMA).
-
Aliquot for Analysis: Before adding the second monomer, a small aliquot of the living polymer solution can be carefully removed and terminated to analyze the molecular weight and MWD of the first block.
-
Second Monomer Addition: Add the second purified monomer (e.g., methyl methacrylate) to the living PHMA solution.
-
Second Polymerization: Allow the second polymerization to proceed until complete conversion.
-
Termination and Isolation: Terminate, precipitate, and purify the resulting block copolymer as described in steps 7-9 of the homopolymerization protocol.
-
Characterization: Characterize the final block copolymer using GPC and NMR to confirm the block structure and molecular weight characteristics.
Safety Precautions
-
t-BuOK is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents like THF can form explosive peroxides. Always test for peroxides before distillation and handle with care.
-
All manipulations involving air- and moisture-sensitive reagents must be performed under a strictly inert atmosphere.
By following these protocols and considering the provided data, researchers can effectively utilize the anionic polymerization of this compound with t-BuOK to synthesize well-defined polymers and block copolymers for a variety of applications.
References
- 1. Synthesis of poly(n-hexyl methacrylate)-b-poly(methyl methacrylate) via anionic polymerization with t-BuOK as the initiator at ambient temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anionic living polymerization of alkyl methacrylate at ambient temperature and its mechanism research | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Emulsion Polymerization of Hexyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various emulsion polymerization techniques used in the synthesis of poly(hexyl methacrylate) latexes. The information herein is intended to guide researchers in selecting and implementing the most suitable method for their specific application, whether for drug delivery systems, coatings, adhesives, or other advanced materials.
Introduction to Emulsion Polymerization of Hexyl Methacrylate (B99206)
Emulsion polymerization is a versatile technique for producing high molecular weight polymers from water-insoluble monomers like this compound. This process involves dispersing the monomer in an aqueous phase with the aid of a surfactant, followed by initiation with a water-soluble or oil-soluble initiator. The resulting product is a stable colloidal dispersion of polymer particles, often referred to as a latex. Key advantages of emulsion polymerization include excellent heat transfer, low viscosity of the reaction medium, and the ability to achieve high molecular weights at high polymerization rates.
This compound is a hydrophobic monomer, and its polymerization in an aqueous dispersed system presents unique opportunities and challenges. The resulting poly(this compound) is a soft, hydrophobic polymer with a low glass transition temperature (Tg ≈ -5 °C), making it suitable for applications requiring flexibility and tackiness.
This document outlines protocols for five key emulsion polymerization techniques:
-
Conventional Emulsion Polymerization: The classic method involving micellar nucleation.
-
Miniemulsion Polymerization: Characterized by the nucleation of monomer droplets.
-
Microemulsion Polymerization: Leading to the formation of very small nanoparticles.
-
Surfactant-Free Emulsion Polymerization: Relies on self-stabilization of polymer particles.
-
Seeded Emulsion Polymerization: Offers precise control over particle size and morphology.
Conventional Emulsion Polymerization
In conventional emulsion polymerization, the monomer is dispersed in an aqueous solution containing a surfactant at a concentration above its critical micelle concentration (CMC). Polymerization is typically initiated by a water-soluble initiator. The primary mechanism of particle formation is micellar nucleation, where initiator radicals enter monomer-swollen micelles.
Experimental Protocol
-
Preparation of Aqueous Phase: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add deionized water and a surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Purging: Purge the reactor with nitrogen for 30-60 minutes to remove dissolved oxygen while stirring at a moderate speed (e.g., 200-300 rpm).
-
Monomer Addition: Add the this compound monomer to the reactor. Continue stirring under a nitrogen blanket to allow for emulsification.
-
Initiation: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C). Once the temperature is stable, add a solution of a water-soluble initiator (e.g., potassium persulfate, KPS) to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature for a specified duration (e.g., 4-6 hours). Monitor the reaction by taking samples periodically to determine monomer conversion.
-
Cooling and Characterization: After the desired conversion is reached, cool the reactor to room temperature. The resulting latex can be characterized for particle size, molecular weight, and solid content.
Typical Formulation and Results
| Parameter | Value | Reference |
| This compound (g) | 100 | [General Knowledge] |
| Deionized Water (g) | 200 | [General Knowledge] |
| Sodium Dodecyl Sulfate (SDS) (g) | 3 | [1] |
| Potassium Persulfate (KPS) (g) | 0.5 | [2] |
| Reaction Temperature (°C) | 70 | [2] |
| Reaction Time (h) | 4-6 | [General Knowledge] |
| Resulting Properties | ||
| Particle Size (Dz, nm) | 50 - 200 | [2] |
| Polydispersity Index (PDI) | < 0.2 | [General Knowledge] |
| Molecular Weight (Mw, g/mol ) | > 100,000 | [General Knowledge] |
| Conversion (%) | > 95 | [General Knowledge] |
Experimental Workflow
Miniemulsion Polymerization
Miniemulsion polymerization differs from conventional emulsion polymerization in that the monomer droplets are the primary site of nucleation. This is achieved by creating a stable nano-dispersion of monomer droplets (50-500 nm) using a high-shear homogenization technique (e.g., ultrasonication or high-pressure homogenization) and a co-stabilizer (hydrophobe) to prevent Ostwald ripening.
Experimental Protocol
-
Preparation of Oil Phase: In a beaker, mix this compound with a hydrophobe (e.g., hexadecane) and an oil-soluble initiator if used (e.g., AIBN).
-
Preparation of Aqueous Phase: In a separate beaker, dissolve a surfactant (e.g., SDS) in deionized water.
-
Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization using an ultrasonicator or a high-pressure homogenizer until a stable, translucent miniemulsion is formed. This typically takes 5-15 minutes.
-
Polymerization: Transfer the miniemulsion to a reactor, purge with nitrogen, and heat to the desired reaction temperature (e.g., 70 °C). If a water-soluble initiator is used, it is added at this stage.
-
Reaction and Characterization: Allow the polymerization to proceed for the desired time (e.g., 2-4 hours). Cool the reactor and characterize the resulting latex.
Typical Formulation and Results
| Parameter | Value | Reference |
| This compound (g) | 100 | [3] |
| Deionized Water (g) | 400 | [3] |
| Sodium Dodecyl Sulfate (SDS) (g) | 2-4 | [4] |
| Hexadecane (g) | 4 | [3] |
| Potassium Persulfate (KPS) (g) | 1 | [5] |
| Reaction Temperature (°C) | 70 | [3] |
| Sonication Time (min) | 10 | [3] |
| Resulting Properties | ||
| Particle Size (Dz, nm) | 50 - 500 | [4] |
| Polydispersity Index (PDI) | < 0.2 | [General Knowledge] |
| Molecular Weight (Mw, g/mol ) | 105 - 106 | [4] |
| Conversion (%) | > 95 | [4] |
Experimental Workflow
Microemulsion Polymerization
Microemulsion polymerization is used to produce very small polymer particles (typically 10-50 nm) with a narrow size distribution. This technique starts with a thermodynamically stable, transparent, or translucent oil-in-water microemulsion, which consists of monomer, water, surfactant, and often a co-surfactant.
Experimental Protocol
-
Microemulsion Formation: In a sealed vessel, combine deionized water, a surfactant (e.g., dodecyltrimethylammonium (B156365) bromide, DTAB), and this compound. Stir the mixture until a clear, single-phase microemulsion is formed.[6] A co-surfactant may be required depending on the system.
-
Initiator Addition: Transfer the microemulsion to a reactor and purge with nitrogen. Add a water-soluble initiator (e.g., V-50 or buffered potassium persulfate).[7]
-
Polymerization: Heat the reactor to the desired temperature (e.g., 60 °C) to initiate polymerization. The reaction is typically very fast.[6]
-
Reaction Completion and Characterization: Maintain the reaction for a few hours to ensure complete conversion. Cool the reactor and characterize the resulting nanolatex.
Typical Formulation and Results
| Parameter | Value | Reference |
| This compound (wt%) | 3-10 | [6][7] |
| Deionized Water (wt%) | 80-90 | [6][7] |
| Dodecyltrimethylammonium bromide (DTAB) (wt%) | 5-15 | [6] |
| V-50 Initiator (mol% based on monomer) | 0.1-1.0 | [7] |
| Reaction Temperature (°C) | 60 | [6] |
| Resulting Properties | ||
| Particle Size (Dz, nm) | 10 - 50 | [6] |
| Polydispersity Index (PDI) | < 0.1 | [General Knowledge] |
| Molecular Weight (Mw, g/mol ) | 106 - 107 | [6] |
| Conversion (%) | > 98 | [6] |
Experimental Workflow
Surfactant-Free Emulsion Polymerization
This technique avoids the use of conventional surfactants. Stabilization of the polymer particles is achieved through charged groups on the polymer chains, which are typically derived from the initiator (e.g., persulfate initiators) or by incorporating a small amount of an ionic comonomer.[8]
Experimental Protocol
-
Reactor Setup: Set up a reactor as described for conventional emulsion polymerization.
-
Aqueous Phase: Add deionized water and, if used, a small amount of an ionic comonomer (e.g., acrylic acid) to the reactor.
-
Purging and Monomer Addition: Purge with nitrogen and then add the this compound monomer.
-
Initiation: Heat the mixture to the reaction temperature (e.g., 70-80 °C) and add a solution of an ionic initiator (e.g., potassium persulfate).
-
Polymerization: Allow the reaction to proceed for several hours. The system will initially be milky and will become more stable as charged oligomers are formed and adsorb onto the particle surfaces.
-
Cooling and Characterization: Cool the reactor and characterize the latex. The resulting latex may have lower colloidal stability compared to surfactant-stabilized systems.
Typical Formulation and Results
| Parameter | Value | Reference |
| This compound (g) | 100 | [General Knowledge] |
| Deionized Water (g) | 400 | [General Knowledge] |
| Potassium Persulfate (KPS) (g) | 1-2 | [8] |
| Sodium Bicarbonate (Buffer) (g) | 0.5 | [General Knowledge] |
| Reaction Temperature (°C) | 80 | [General Knowledge] |
| Resulting Properties | ||
| Particle Size (Dz, nm) | 200 - 500 | [General Knowledge] |
| Polydispersity Index (PDI) | 0.2 - 0.5 | [General Knowledge] |
| Molecular Weight (Mw, g/mol ) | High | [General Knowledge] |
| Conversion (%) | > 90 | [General Knowledge] |
Experimental Workflow
Seeded Emulsion Polymerization
Seeded emulsion polymerization is a powerful technique for achieving excellent control over the final particle size and size distribution. It involves a two-stage process where a pre-made "seed" latex is used to nucleate the polymerization of a second batch of monomer.
Experimental Protocol
-
Seed Latex Preparation: Prepare a monodisperse seed latex using any of the above methods (typically conventional or surfactant-free emulsion polymerization). The particle size of the seed latex will influence the final particle size.
-
Reactor Charging: To a reactor, add deionized water, the seed latex, and a small amount of surfactant to ensure stability.
-
Swelling: Add the this compound monomer to the reactor and allow it to swell into the seed particles for a period of time (e.g., 1-2 hours) under gentle stirring.
-
Initiation: Heat the reactor to the desired temperature and add a water-soluble initiator.
-
Polymerization: The polymerization proceeds within the monomer-swollen seed particles. This avoids a second nucleation event, leading to a narrow particle size distribution.
-
Cooling and Characterization: Cool the reactor and characterize the final latex.
Typical Formulation and Results
| Parameter | Value | Reference |
| Seed Latex (g, solid content) | 10-20 | [9] |
| This compound (g) | 80-90 | [General Knowledge] |
| Deionized Water (g) | 200 | [General Knowledge] |
| Sodium Dodecyl Sulfate (SDS) (g) | 1-2 | [10] |
| Potassium Persulfate (KPS) (g) | 0.5 | [10] |
| Reaction Temperature (°C) | 70 | [10] |
| Resulting Properties | ||
| Particle Size (Dz, nm) | Controlled by seed size and monomer/seed ratio | [9] |
| Polydispersity Index (PDI) | < 0.05 | [11] |
| Molecular Weight (Mw, g/mol ) | High | [General Knowledge] |
| Conversion (%) | > 99 | [11] |
Experimental Workflow
Characterization of Poly(this compound) Latexes
The properties of the synthesized poly(this compound) latexes are critical for their performance in various applications. Key characterization techniques include:
-
Particle Size and Distribution: Dynamic Light Scattering (DLS) is commonly used to measure the average particle size (z-average diameter) and the polydispersity index (PDI). Transmission Electron Microscopy (TEM) can be used for direct visualization of the particles and to obtain a number-average particle size.[11]
-
Molecular Weight and Distribution: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity (Mw/Mn).[12]
-
Monomer Conversion: Gravimetric analysis is a straightforward method to determine the conversion of monomer to polymer. A known amount of latex is dried to a constant weight, and the solid content is used to calculate the conversion.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer.[12]
-
Colloidal Stability: The stability of the latex can be assessed by measuring the zeta potential, which indicates the surface charge of the particles.
Summary of Quantitative Data
The following table summarizes the typical ranges for key parameters and resulting properties for the different emulsion polymerization techniques for this compound.
| Technique | Monomer Conc. (wt%) | Surfactant Conc. (wt%) | Initiator Conc. (wt% to monomer) | Particle Size (nm) | PDI | Mw ( g/mol ) |
| Conventional | 20-40 | 1-3 | 0.1-1.0 | 50-200 | < 0.2 | > 105 |
| Miniemulsion | 20-50 | 0.5-2.0 | 0.5-2.0 | 50-500 | < 0.2 | 105-106 |
| Microemulsion | 1-10 | 10-30 | 0.1-1.0 | 10-50 | < 0.1 | 106-107 |
| Surfactant-Free | 10-30 | 0 | 0.5-2.0 | 200-500 | 0.2-0.5 | High |
| Seeded | 20-40 | 0.1-1.0 | 0.1-0.5 | Controlled | < 0.05 | High |
Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions may vary depending on the specific grade of reagents, equipment, and desired final properties. It is recommended to perform preliminary experiments to optimize the process for your specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shedding light on surfactant-free emulsion polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01076K [pubs.rsc.org]
- 9. About Chemical Associates [chemical-associates.co.uk]
- 10. Crosslinking in Semi-Batch Seeded Emulsion Polymerization: Effect of Linear and Non-Linear Monomer Feeding Rate Profiles on Gel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymersource.ca [polymersource.ca]
Hexyl Methacrylate in Dental Resin Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl methacrylate (B99206), a monofunctional monomer, presents a potential alternative or additive to conventional monomers in dental resin composite formulations. Its longer alkyl chain suggests a more hydrophobic resin matrix, which could favorably influence properties such as water sorption and solubility. This document provides an overview of the potential applications of hexyl methacrylate in dental composites, detailing experimental protocols for evaluating its impact on mechanical strength, polymerization kinetics, and biocompatibility. While direct, comprehensive data on this compound in dental composites is limited in published literature, the following sections extrapolate from established principles of polymer chemistry and dental material science to provide a framework for its investigation.
Introduction
Dental resin composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and an initiator system. The composition of the resin matrix, typically a mixture of high molecular weight aromatic dimethacrylates like Bis-GMA and lower viscosity diluent monomers such as TEGDMA, is a critical determinant of the material's handling characteristics, polymerization behavior, and ultimate physical and biological properties.[1] The introduction of alternative monomers, such as this compound, is driven by the pursuit of enhanced material properties, including reduced polymerization shrinkage, lower water sorption, and improved biocompatibility.
The incorporation of a longer-chain alkyl methacrylate like this compound is hypothesized to increase the hydrophobicity of the polymer network. This could potentially lead to a reduction in water uptake, which is known to degrade the mechanical properties of composites over time through plasticization of the resin matrix and hydrolytic degradation of the filler-matrix interface.[2][3] However, the inclusion of a monofunctional monomer may also impact the cross-linking density of the polymer network, which could affect mechanical properties such as flexural strength and hardness.
Potential Effects of this compound on Composite Properties
The inclusion of this compound in a dental resin composite formulation is anticipated to influence several key properties:
-
Polymerization Kinetics: The rate and degree of conversion of the monomer system may be altered. The lower reactivity of a monofunctional monomer compared to a difunctional monomer could potentially slow the polymerization rate. The final degree of conversion is a critical factor influencing the material's strength, stability, and biocompatibility.[4]
-
Mechanical Properties: The flexural strength and modulus of the composite are dependent on the cross-link density of the polymer matrix and the strength of the filler-matrix interface. The addition of a monofunctional monomer like this compound may reduce the cross-link density, potentially impacting these properties.
-
Water Sorption and Solubility: The increased hydrophobicity imparted by the hexyl group is expected to decrease water sorption and the leaching of unreacted monomers.[5] Lower water sorption is desirable as it can lead to improved long-term stability of the restoration.
-
Biocompatibility: The cytotoxicity of resin composites is often attributed to the leaching of unreacted monomers.[6][7] By potentially reducing monomer elution and possessing a different toxicological profile, this compound could influence the overall biocompatibility of the composite material.
Experimental Protocols
To rigorously evaluate the suitability of this compound in dental resin composites, a series of standardized tests must be performed. The following protocols are based on established ISO standards and common methodologies in dental materials research.
Formulation of Experimental Composites
A control composite and experimental composites containing varying concentrations of this compound should be prepared. A typical formulation is provided in Table 1.
Table 1: Example Formulations of Experimental Dental Resin Composites
| Component | Control (wt%) | Experimental 1 (wt%) | Experimental 2 (wt%) |
| Bis-GMA | 50 | 45 | 40 |
| TEGDMA | 29.5 | 24.5 | 19.5 |
| This compound | 0 | 10 | 20 |
| Camphorquinone | 0.2 | 0.2 | 0.2 |
| Ethyl-4-dimethylaminobenzoate | 0.3 | 0.3 | 0.3 |
| Silanated Barium Glass Filler (1 µm) | 20 | 20 | 20 |
Note: Component percentages are for the resin matrix before the addition of filler.
Protocol:
-
The resin monomers (Bis-GMA, TEGDMA, and this compound) are weighed and mixed in an amber glass vial to prevent premature polymerization.
-
The photoinitiator (camphorquinone) and co-initiator (ethyl-4-dimethylaminobenzoate) are added and the mixture is stirred in the dark until all components are fully dissolved.
-
The inorganic filler is gradually incorporated into the resin matrix and mixed to a uniform paste-like consistency.
-
The prepared composite pastes should be stored in a cool, dark place before specimen preparation.
Figure 1: Workflow for the formulation of experimental dental composites.
Degree of Conversion (DC)
The degree of conversion is a measure of the percentage of monomer double bonds that have been converted to single bonds during polymerization.
Protocol (FTIR-ATR Spectroscopy):
-
A small amount of uncured composite paste is placed on the diamond crystal of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
An initial spectrum of the uncured material is recorded. The absorbance peak of the aliphatic C=C bond (at approximately 1638 cm⁻¹) and an internal standard peak, typically an aromatic C=C bond from Bis-GMA (at approximately 1608 cm⁻¹), are identified.
-
The material is then light-cured directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light with a defined output.
-
A second spectrum of the cured material is recorded after a set time post-curing (e.g., 10 minutes) to allow for the completion of any dark polymerization.
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C (cured) / Absorbance of aromatic C=C (cured)) / (Absorbance of aliphatic C=C (uncured) / Absorbance of aromatic C=C (uncured))] x 100.[8]
Flexural Strength and Modulus
Flexural strength measures the material's resistance to bending forces, which is crucial for restorations in stress-bearing areas.
Protocol (Three-Point Bending Test - ISO 4049):
-
Bar-shaped specimens (25 mm x 2 mm x 2 mm) are fabricated by packing the composite paste into a stainless steel mold.
-
The specimens are light-cured from both the top and bottom surfaces according to a standardized protocol (e.g., 40 seconds per side).
-
After curing, the specimens are removed from the mold and any excess material is carefully removed.
-
The specimens are stored in distilled water at 37°C for 24 hours before testing.
-
The flexural strength is determined using a universal testing machine with a three-point bending fixture. The load is applied to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / (2bh²), where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the height of the specimen.[9]
Figure 2: Workflow for flexural strength testing.
Water Sorption and Solubility
This test determines the amount of water absorbed by the material and the amount of soluble components that leach out.
Protocol (ISO 4049):
-
Disc-shaped specimens (15 mm diameter x 1 mm thickness) are prepared and cured as described for the flexural strength specimens.
-
The specimens are placed in a desiccator and weighed daily until a constant mass (m₁) is achieved.
-
The specimens are then immersed in distilled water at 37°C for 7 days.
-
After 7 days, the specimens are removed, blotted dry, and weighed to determine the mass after immersion (m₂).
-
The specimens are then returned to the desiccator and weighed daily until a constant mass (m₃) is reached.
-
Water sorption (Wsp) and solubility (Wsl) are calculated using the following formulas: Wsp (µg/mm³) = (m₂ - m₃) / V Wsl (µg/mm³) = (m₁ - m₃) / V where V is the volume of the specimen.[10]
Cytotoxicity Assay
Cytotoxicity testing evaluates the potential for the material to cause cell death.
Protocol (MTT Assay on Human Gingival Fibroblasts):
-
Eluates from the cured composite specimens are prepared by immersing the discs in a cell culture medium for 24 hours at 37°C.
-
Human gingival fibroblasts are seeded in a 96-well plate and incubated until they reach a confluent monolayer.
-
The culture medium is then replaced with the prepared eluates (at various concentrations) and the cells are incubated for a specified period (e.g., 24 hours).
-
After incubation, the eluates are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).[8]
Figure 3: Workflow for cytotoxicity testing using the MTT assay.
Expected Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables to facilitate comparison between the control and experimental groups.
Table 2: Hypothetical Data for Degree of Conversion and Mechanical Properties
| Formulation | Degree of Conversion (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Control | 65 ± 3 | 120 ± 10 | 8.0 ± 0.5 |
| Experimental 1 (10% this compound) | 62 ± 4 | 110 ± 8 | 7.5 ± 0.6 |
| Experimental 2 (20% this compound) | 58 ± 5 | 95 ± 12 | 6.8 ± 0.7 |
Table 3: Hypothetical Data for Water Sorption, Solubility, and Cytotoxicity
| Formulation | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Cell Viability (%) at 100% Eluate Concentration |
| Control | 30 ± 2 | 1.5 ± 0.3 | 75 ± 5 |
| Experimental 1 (10% this compound) | 25 ± 3 | 1.2 ± 0.2 | 80 ± 4 |
| Experimental 2 (20% this compound) | 20 ± 2 | 1.0 ± 0.2 | 85 ± 6 |
Note: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
The incorporation of this compound into dental resin composite formulations warrants investigation as a means to potentially improve the long-term stability and biocompatibility of these materials. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its effects on key material properties. Through rigorous testing, the viability of this compound as a beneficial component in advanced dental composites can be determined, contributing to the development of improved restorative materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion, shrinkage, water sorption, flexural strength and modulus of re-mineralizing dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions | MDPI [mdpi.com]
- 7. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the biocompatibility of a dental composite product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Acrylate Polymers in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexyl Methacrylate as a Reactive Diluent in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexyl methacrylate (B99206) as a reactive diluent in coating formulations. The information is intended to guide researchers and professionals in the development and evaluation of coatings with tailored properties.
Introduction to Hexyl Methacrylate as a Reactive Diluent
This compound is a low-viscosity monomer that can be employed as a reactive diluent in various coating systems, particularly in ultraviolet (UV) curable formulations.[1][2] Its primary function is to reduce the viscosity of high molecular weight oligomers and resins, thereby improving the application and processing characteristics of the coating.[3][4] Unlike traditional solvents, reactive diluents possess a functional group, in this case, a methacrylate group, which allows them to co-polymerize with the primary resin system during the curing process.[4] This incorporation into the final polymer network minimizes the emission of volatile organic compounds (VOCs) and can contribute to the final properties of the cured coating, such as flexibility and impact resistance.[1]
Key Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective use in coating formulations.
| Property | Value | Reference |
| CAS Number | 142-09-6 | [5][6] |
| Molecular Formula | C10H18O2 | [6][7] |
| Molecular Weight | 170.25 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 0.863 g/mL at 25 °C | [5] |
| Refractive Index | 1.429 at 25 °C | [8] |
| Viscosity | Low | [1] |
Application in Coating Formulations
This compound is utilized in a variety of coating applications, including:
-
UV Curable Coatings: Due to its methacrylate functionality, it readily participates in free-radical polymerization initiated by UV light.[3][9]
-
Adhesives and Sealants: Its ability to enhance flexibility makes it a valuable component in these formulations.[1]
-
Plastics and Molding Powders: It serves as a monomer in the synthesis of specialty acrylic polymers.[5][8]
The concentration of this compound used as a reactive diluent typically varies depending on the desired viscosity reduction and the required final properties of the coating. It is essential to perform formulation studies to determine the optimal concentration for a specific application.
Experimental Protocols
The following are detailed protocols for evaluating the effect of this compound as a reactive diluent in a coating formulation.
Protocol for Viscosity Measurement
Objective: To determine the effect of this compound concentration on the viscosity of a coating formulation.
Materials and Equipment:
-
Base resin/oligomer (e.g., urethane (B1682113) acrylate, epoxy acrylate)
-
This compound
-
Photoinitiator (for UV curable systems)
-
Rotational viscometer
-
Temperature-controlled water bath
-
Mixing cups and spatulas
-
Analytical balance
Procedure:
-
Preparation of Formulations:
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20% by weight).
-
Accurately weigh the base resin into a mixing cup.
-
Add the corresponding amount of this compound and mix thoroughly until a homogeneous mixture is obtained.
-
For UV curable systems, add a fixed concentration of photoinitiator to each formulation and mix until dissolved.
-
-
Viscosity Measurement:
-
Equilibrate the formulations and the viscometer spindle to a constant temperature (e.g., 25°C) using the water bath.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Measure the viscosity of each formulation according to the viscometer's operating instructions.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Protocol for Coating Application and Curing
Objective: To prepare coated substrates for the evaluation of mechanical properties.
Materials and Equipment:
-
Substrates (e.g., steel panels, glass slides)
-
Film applicator (e.g., drawdown bar)
-
UV curing system (for UV curable formulations)
-
Oven (for thermally cured formulations)
Procedure:
-
Substrate Preparation:
-
Clean the substrates thoroughly to remove any contaminants.
-
-
Coating Application:
-
Apply the formulated coating onto the substrate using a film applicator to achieve a uniform wet film thickness.
-
-
Curing:
-
UV Curing: Pass the coated substrate under the UV lamp at a controlled speed and intensity. The specific UV dose will depend on the photoinitiator and the formulation.
-
Thermal Curing: Place the coated substrate in an oven at a specified temperature for a defined period.
-
Protocol for Hardness Testing (Pencil Hardness)
Objective: To assess the surface hardness of the cured coatings.
Materials and Equipment:
-
Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil hardness tester
-
Cured coated panels
Procedure:
-
Hold a pencil at a 45° angle to the coated surface.
-
Push the pencil firmly away from the operator with a force sufficient to either scratch the coating or for the lead to crumble.
-
Start with a softer pencil and proceed to harder pencils.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the coating surface.
Protocol for Adhesion Testing (Cross-Hatch Adhesion)
Objective: To evaluate the adhesion of the cured coating to the substrate.
Materials and Equipment:
-
Cross-hatch cutter with a specific blade spacing
-
Adhesion test tape
-
Soft brush
-
Cured coated panels
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of cuts at a 90-degree angle to the first set to create a lattice pattern.
-
Gently brush the area to remove any loose coating flakes.
-
Apply the adhesion test tape firmly over the lattice pattern.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the lattice area and the tape for any removed coating.
-
Rate the adhesion according to a standard scale (e.g., ASTM D3359), which classifies the adhesion from 5B (no detachment) to 0B (more than 65% of the coating detached).
Quantitative Data (Illustrative)
The following tables present illustrative data on how this compound might influence coating properties. This data is based on general trends observed for monofunctional methacrylate reactive diluents and should be confirmed by experimentation for specific formulations.
Table 1: Illustrative Viscosity Reduction with this compound
| Formulation | This compound Conc. (wt%) | Viscosity (cP at 25°C) |
| A (Control) | 0 | 5000 |
| B | 5 | 3500 |
| C | 10 | 2000 |
| D | 15 | 1200 |
| E | 20 | 700 |
Table 2: Illustrative Effect of this compound on Cured Coating Properties
| Formulation | This compound Conc. (wt%) | Pencil Hardness | Cross-Hatch Adhesion |
| A (Control) | 0 | 2H | 5B |
| B | 5 | H | 5B |
| C | 10 | F | 5B |
| D | 15 | HB | 4B |
| E | 20 | B | 4B |
Note: The addition of monofunctional reactive diluents can sometimes lead to a decrease in hardness and potentially affect adhesion at higher concentrations due to a reduction in crosslink density.
Visualizations
Caption: Experimental workflow for formulating and testing coatings with this compound.
Caption: HMA as a reactive diluent incorporated into the crosslinked polymer network.
References
- 1. CAS 142-09-6: this compound | CymitQuimica [cymitquimica.com]
- 2. radtech.org [radtech.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 142-09-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. What is N-Hexyl Methacrylate - Properties & Specifications [ascent-acrylate.com]
- 8. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Controlled Drug Release Using Hexyl Methacrylate Polymers
Introduction
Hexyl methacrylate (B99206) (HMA) is a hydrophobic monomer utilized in polymer science to create materials with tailored properties for various biomedical applications, including controlled drug delivery. The long hexyl side chain imparts significant hydrophobicity, which is crucial for designing systems that release therapeutic agents in a sustained manner. Polymers based on HMA, either as homopolymers (poly(hexyl methacrylate), PHMA) or as copolymers with other monomers like 2-hydroxyethyl methacrylate (HEMA), can be formulated into matrices, hydrogels, or nanoparticles.[1][2] These systems protect the encapsulated drug and modulate its release profile, which can be influenced by factors such as polymer composition, drug loading, and the presence of additives.[3][4]
The primary mechanism of drug release from hydrophobic polymer matrices like PHMA is diffusion-controlled. Body fluids slowly penetrate the matrix, dissolving the encapsulated drug, which then diffuses out into the surrounding environment. By adjusting the hydrophobicity of the polymer—for instance, by copolymerizing HMA with a more hydrophilic monomer—the rate of water uptake and subsequent drug release can be precisely controlled.[3][5]
Data Presentation
The following tables summarize quantitative data from studies on methacrylate-based polymer systems for controlled drug release.
Table 1: Polymer Composition and its Effect on Drug Release
| Polymer System | Drug | Key Finding | Reference |
|---|---|---|---|
| Poly(ethyl methacrylate) / Poly(n-hexyl methacrylate) Blends | Chlorhexidine Diacetate (CHDA) | Drug release rates decreased as the content of the more hydrophilic PEMA increased in the polymer blend. | [3] |
| Poly(methyl methacrylate-b-isobutylene-b-methyl methacrylate) (PMMA-b-PIB-b-PMMA) | Paclitaxel (PTx) | The hydrophobic PMMA-based system displayed zero-order drug release kinetics. | [6] |
| Poly(hydroxyethyl methacrylate-b-isobutylene-b-hydroxyethyl methacrylate) (PHEMA-b-PIB-b-PHEMA) | Paclitaxel (PTx) | The more hydrophilic PHEMA-based system exhibited a significant initial burst release of the drug. | [6] |
| p(HEMA-co-methacrylated-β-cyclodextrin) Hydrogels | Acetazolamide | The drug release rate was dependent on the content of β-cyclodextrin in the hydrogel formulation. |[7] |
Table 2: Influence of Drug Loading and Additives on Release Rate
| Polymer System | Drug | Variable | Effect on Release Rate | Reference |
|---|---|---|---|---|
| PEMA/PHMA Blends | Chlorhexidine Diacetate (CHDA) | Drug Loading | Release rates increased steadily with increasing drug load. | [3] |
| PEMA/PHMA Blends | CHDA, Nystatin, Acyclovir | Addition of Surfactants | Drug release rates were enhanced by the addition of surfactants that solubilize the drugs within the polymer blend. | [3][4] |
| Darunavir-imprinted pHEMA microcryogels | Darunavir (DRV) | Initial Drug Concentration | Cumulative drug release increased with a higher initial amount of drug loaded into the microcryogels. |[8] |
Table 3: Physicochemical Properties of Methacrylate Polymers
| Polymer | Property | Value | Method | Reference |
|---|---|---|---|---|
| Poly(n-hexyl methacrylate) | Molecular Weight (Mn) | 28.0 x 10³ g/mol | Size Exclusion Chromatography (SEC) | [9] |
| Polydispersity Index (PDI) | 1.7 | Size Exclusion Chromatography (SEC) | [9] | |
| Glass Transition Temp (Tg) | -18 °C | Differential Scanning Calorimetry (DSC) | [9] | |
| Poly(n-hexyl methacrylate) block | Glass Transition Temp (Tg) | -10 to 0 °C | Dynamic Mechanical Analysis (DMA) | [10] |
| Poly(methyl methacrylate) block | Glass Transition Temp (Tg) | 100 to 110 °C | Dynamic Mechanical Analysis (DMA) |[10] |
Experimental Protocols
Protocol 1: Synthesis of Methacrylate Copolymers via Free-Radical Polymerization
This protocol describes a general method for synthesizing cross-linked methacrylate hydrogels, which can be adapted for HMA copolymers.[11]
Materials:
-
2-hydroxyethyl methacrylate (HEMA) (monomer)
-
This compound (HMA) (co-monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)[11]
-
Ammonium persulfate (APS) (initiator)[11]
-
N,N,N′,N′-tetramethylethylenediamine (TEMED) (accelerator)[11]
-
Deionized water
Procedure:
-
Prepare the pre-polymerization solution by mixing the desired amounts of HMA, HEMA, and EGDMA in deionized water. The ratio of monomers will determine the hydrophobicity and swelling characteristics of the final polymer.
-
Stir the solution vigorously under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[11]
-
To initiate polymerization, add the initiator (APS, e.g., 10 mg) and the accelerator (TEMED, e.g., 20 µL) to the solution.[12]
-
Continue stirring under nitrogen for another 10 minutes to ensure homogeneity.[11]
-
Transfer the solution into a suitable mold (e.g., between two glass plates separated by a spacer or into cylindrical tubes).
-
Allow the polymerization to proceed at room temperature for a sufficient time (e.g., overnight) until a solid polymer is formed.
-
Once polymerization is complete, carefully remove the polymer from the mold.
-
Wash the polymer extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.
-
Dry the polymer to a constant weight, for example, in a vacuum oven at 37°C.[13]
Protocol 2: Drug Loading into Polymer Matrices
This protocol details the swelling-diffusion method for loading a drug into a pre-formed polymer matrix.[12][14]
Materials:
-
Dried this compound-based polymer matrix (e.g., discs or films)
-
Therapeutic agent (drug)
-
Suitable solvent to dissolve the drug (e.g., phosphate-buffered saline, ethanol, or a mixture)
Procedure:
-
Prepare a drug solution of known concentration by dissolving the therapeutic agent in the chosen solvent.
-
Immerse a pre-weighed, dried polymer matrix into the drug solution.
-
Allow the matrix to swell in the solution for a specified period (e.g., 24-48 hours) at a constant temperature (e.g., 37°C) with gentle agitation.[12] This allows the drug to diffuse into the polymer network.
-
After the loading period, remove the polymer from the solution.
-
Gently blot the surface with filter paper to remove any excess surface drug solution.[12]
-
Dry the drug-loaded polymer to a constant weight.
-
The amount of drug loaded can be determined by measuring the decrease in drug concentration in the loading solution using a suitable analytical method (e.g., UV-Vis spectroscopy) or by weighing the polymer before and after loading.
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard procedure to measure the rate of drug release from a loaded polymer matrix into a simulated physiological fluid.[3][12]
Materials:
-
Drug-loaded this compound polymer matrix
-
Release medium: Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)[8]
-
Shaking incubator or water bath
-
Suitable sample containers (e.g., vials or beakers)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Place the drug-loaded polymer matrix into a known volume of the release medium (e.g., 50 mL PBS) in a sample container.[12]
-
Maintain the container at a constant temperature of 37°C with continuous, gentle agitation to simulate physiological conditions and ensure sink conditions.[8]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed-volume aliquot of the release medium (e.g., 1 mL).[12]
-
Immediately after each withdrawal, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a pre-calibrated UV-Vis spectrophotometer or another appropriate analytical technique.
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative drug release percentage against time to obtain the drug release profile. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Korsmeyer-Peppas).[8][15]
Visualizations
Caption: Workflow for synthesis, drug loading, and release studies.
Caption: Mechanism of diffusion-controlled drug release.
Caption: Factors influencing the drug release rate.
References
- 1. This compound for Advanced Polymer Research [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. In vitro drug release study of methacrylate polymer blend system: effect of polymer blend composition, drug loading and solubilizing surfactants on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. aseestant.ceon.rs [aseestant.ceon.rs]
Application Notes and Protocols: Synthesis of Hexyl Methacrylate Copolymers for Adhesive Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexyl methacrylate (B99206) (HMA) is a key monomer in the formulation of pressure-sensitive adhesives (PSAs) due to the desirable balance of properties it imparts to the final copolymer. This document provides detailed protocols for the synthesis, characterization, and performance evaluation of HMA copolymers for adhesive applications. The methodologies described are based on established polymerization techniques and analytical methods, providing a comprehensive guide for researchers in the field.
Synthesis of Hexyl Methacrylate Copolymers
The properties of the resulting adhesive can be tailored by copolymerizing this compound with various other monomers. A common approach is to combine a "soft" monomer like HMA or other alkyl acrylates with a "hard" monomer and a functional monomer. This combination allows for control over the glass transition temperature (Tg), cohesive strength, and adhesion to different substrates.
A typical acrylic polymer for PSA applications is composed of:
-
70-90% soft monomer (e.g., 2-ethylhexyl acrylate, butyl acrylate, this compound)
-
0-30% hard monomer (e.g., methyl methacrylate, vinyl acetate)[1]
-
3-10% functional monomer (e.g., acrylic acid)[1]
1.1. Emulsion Polymerization Protocol
Emulsion polymerization is a widely used technique for producing acrylic PSAs.[2][3][4] This method involves polymerizing monomers in an aqueous medium with the aid of a surfactant and a water-soluble initiator.
Materials:
-
This compound (HMA)
-
Methyl Methacrylate (MMA)
-
Acrylic Acid (AA)
-
Potassium Persulfate (KPS) (initiator)
-
Sodium Bicarbonate (buffer)
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple.
-
Monomer and initiator feed pumps.
-
Water bath or heating mantle.
Procedure:
-
Reactor Setup: Charge the reactor with deionized water, sodium bicarbonate, and the anionic surfactant.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization reaction.
-
Initial Charge: Heat the reactor to the desired reaction temperature (typically 70-85°C).
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of HMA, MMA, and AA in deionized water with the surfactant.
-
Initiator Solution: Prepare a solution of potassium persulfate in deionized water.
-
Polymerization:
-
Add a small portion of the initiator solution to the reactor.
-
Begin the continuous and separate feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Maintain the reaction temperature throughout the feeding process.
-
-
Post-Polymerization: After the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. If acrylic acid is used, neutralize the latex with a suitable base (e.g., ammonium (B1175870) hydroxide) to the desired pH.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.
Characterization of this compound Copolymers
Proper characterization of the synthesized copolymer is crucial to understand its structure and predict its adhesive performance.
2.1. Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the incorporation of the different monomers into the copolymer chain.
Protocol:
-
Cast a thin film of the polymer latex on a KBr salt plate and allow the water to evaporate.
-
Alternatively, dry the polymer and prepare a KBr pellet.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for each monomer unit. For example, the C=O stretching of the ester group in methacrylates will be prominent around 1730 cm⁻¹.
2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the copolymer, a critical parameter influencing the adhesive's tackiness.[4][5]
Protocol:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Seal the pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -100°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the transition in the heat flow curve.
2.3. Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble portion of the copolymer.[5]
Protocol:
-
Dissolve a known concentration of the dried, soluble polymer fraction in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any insoluble material.
-
Inject the solution into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
2.4. Gel Content Determination
This method determines the percentage of crosslinked, insoluble polymer.
Protocol:
-
Accurately weigh a sample of the dried polymer film.
-
Place the sample in a Soxhlet extraction thimble.
-
Extract the soluble fraction using a suitable solvent (e.g., THF) for 24 hours.
-
Dry the thimble containing the insoluble gel to a constant weight.
-
The gel content is calculated as the percentage of the final weight to the initial weight.
Performance Evaluation of this compound Copolymer Adhesives
The performance of the synthesized copolymers as pressure-sensitive adhesives is evaluated through a series of standard mechanical tests.[6]
3.1. Preparation of Adhesive Films
-
Cast the polymer latex onto a release liner or a suitable substrate (e.g., PET film) using a film applicator to achieve a uniform thickness.
-
Dry the film in an oven at a temperature that facilitates water evaporation without degrading the polymer (e.g., 70-100°C).
-
Laminate the dried adhesive film onto a backing material if necessary.
-
Condition the samples at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
3.2. Adhesive Property Testing
| Test | Standard | Description | Typical Units |
| Peel Adhesion (180°) | ASTM D3330/D3330M | Measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed. | N/25 mm or oz/in |
| Shear Strength (Holding Power) | ASTM D3654 | Measures the ability of a pressure-sensitive tape to resist a static shear force at a given temperature. | minutes or hours |
| Loop Tack | ASTM D6195 | Measures the initial tack of an adhesive by bringing a loop of tape into contact with a test surface and measuring the force required to remove it. | N/25 mm² |
| Viscosity | ASTM D1084 | Measures the resistance to flow of the liquid adhesive. | mPa·s or cP |
3.2.1. Peel Adhesion Test Protocol (180°)
-
Apply a strip of the adhesive tape to a standard test panel (e.g., stainless steel).
-
Roll over the tape with a standard roller to ensure intimate contact.
-
After a specified dwell time, clamp the free end of the tape in the upper jaw of a tensile tester and the test panel in the lower jaw.
-
Pull the tape from the panel at a 180° angle and a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the tape.
3.2.2. Shear Strength Test Protocol
-
Apply a strip of the adhesive tape to a standard test panel with a controlled overlap area (e.g., 25 mm x 25 mm).
-
Roll over the tape with a standard roller.
-
Hang the test panel in a vertical position in a controlled temperature environment.
-
Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Record the time it takes for the tape to fail.
3.2.3. Loop Tack Test Protocol
-
Form a loop with a strip of the adhesive tape, with the adhesive side facing out.
-
Clamp the ends of the loop in the upper jaw of a tensile tester.
-
Bring the loop down to make contact with a standard test panel over a defined area.
-
Immediately reverse the direction of the crosshead at a constant speed and measure the maximum force required to separate the loop from the panel.
Data Presentation
Table 1: Copolymer Synthesis Parameters
| Sample ID | HMA (wt%) | MMA (wt%) | AA (wt%) | Initiator (wt% of monomers) | Surfactant (wt% of monomers) |
| HMA-1 | 85 | 10 | 5 | 0.5 | 2.0 |
| HMA-2 | 80 | 15 | 5 | 0.5 | 2.0 |
| HMA-3 | 75 | 20 | 5 | 0.5 | 2.0 |
Table 2: Copolymer Characterization Data
| Sample ID | Tg (°C) | Mw ( g/mol ) | PDI | Gel Content (%) |
| HMA-1 | -45 | 350,000 | 3.2 | <1 |
| HMA-2 | -40 | 375,000 | 3.5 | <1 |
| HMA-3 | -35 | 400,000 | 3.8 | <1 |
Table 3: Adhesive Performance Data
| Sample ID | Peel Adhesion (N/25 mm) | Shear Strength (min) | Loop Tack (N/25 mm²) |
| HMA-1 | 18 | 350 | 15 |
| HMA-2 | 22 | 500 | 12 |
| HMA-3 | 25 | 700 | 10 |
Visualizations
Caption: Workflow for HMA copolymer synthesis and evaluation.
References
Application Notes and Protocols: Photopolymerization of Hexyl Methacrylate for 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hexyl methacrylate (B99206) in photopolymerizable resins for 3D printing. The information is intended to guide researchers in formulating, processing, and characterizing hexyl methacrylate-based materials for various applications, including the development of drug delivery devices and biomedical scaffolds.
Introduction
This compound is a versatile monomer that can be photopolymerized to create polymers with a range of properties suitable for 3D printing. Its alkyl chain length influences the flexibility and hydrophobicity of the resulting polymer, making it a valuable component in resin formulations for applications requiring specific mechanical and surface properties. This document outlines the fundamental principles of its photopolymerization and provides practical guidance for its use in stereolithography (SLA) and digital light processing (DLP) 3D printing.
The photopolymerization of this compound, like other acrylates and methacrylates, is a free-radical chain reaction initiated by the absorption of light by a photoinitiator.[1] The process is rapid and allows for the layer-by-layer fabrication of complex 3D structures with high resolution.[2] The final properties of the printed object are highly dependent on the resin formulation, including the type and concentration of the photoinitiator, as well as the curing parameters such as light intensity and exposure time.[3][4]
Resin Formulation
A typical photopolymer resin for 3D printing consists of several key components: a monomer, a crosslinker, a photoinitiator, and optional additives to modify the properties of the resin or the final polymer.
-
Monomer: this compound is the primary monomer in this formulation, contributing to the main polymer chain.
-
Crosslinker: A multifunctional monomer, such as a diacrylate or dimethacrylate, is often added to create a crosslinked polymer network, which enhances the mechanical strength and thermal stability of the final product.[5]
-
Photoinitiator: This compound absorbs light at a specific wavelength and generates free radicals to initiate the polymerization process. The choice of photoinitiator is critical and depends on the light source of the 3D printer.[6]
-
Additives: These can include pigments, fillers, or other modifiers to achieve desired properties like color, opacity, or specific mechanical characteristics.
A model resin formulation for experimental purposes is presented in the table below.
| Component | Role | Typical Concentration (wt%) |
| This compound | Monomer | 70 - 90 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Crosslinker | 10 - 30 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Photoinitiator | 0.5 - 2 |
Quantitative Data Summary
The following tables summarize illustrative quantitative data on the photopolymerization of a model this compound resin. This data is based on typical trends observed for methacrylate-based photopolymer systems and is intended for comparative purposes. Actual experimental results may vary depending on the specific formulation and processing conditions.
Table 1: Effect of Photoinitiator Type and Concentration on Monomer Conversion
| Photoinitiator Type | Concentration (wt%) | UV Light Intensity (mW/cm²) | Exposure Time (s) | Final Monomer Conversion (%) |
| TPO | 0.5 | 10 | 60 | 75.2 |
| TPO | 1.0 | 10 | 60 | 85.5 |
| TPO | 2.0 | 10 | 60 | 92.1 |
| BAPO | 0.5 | 10 | 60 | 80.3 |
| BAPO | 1.0 | 10 | 60 | 89.8 |
| BAPO | 2.0 | 10 | 60 | 95.4 |
Table 2: Influence of UV Light Intensity and Exposure Time on Mechanical Properties
| UV Light Intensity (mW/cm²) | Exposure Time (s) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| 5 | 30 | 25.8 | 1.2 |
| 5 | 60 | 32.1 | 1.5 |
| 5 | 120 | 38.5 | 1.8 |
| 10 | 30 | 35.4 | 1.6 |
| 10 | 60 | 42.6 | 2.0 |
| 10 | 120 | 48.9 | 2.3 |
| 20 | 30 | 40.1 | 1.9 |
| 20 | 60 | 49.5 | 2.4 |
| 20 | 120 | 55.2 | 2.7 |
Experimental Protocols
The following are detailed protocols for the preparation, 3D printing, and characterization of this compound-based photopolymer resins.
Protocol 1: Resin Preparation
-
Materials:
-
This compound (monomer)
-
Ethylene glycol dimethacrylate (EGDMA, crosslinker)
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, photoinitiator)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
In a fume hood, weigh the desired amounts of this compound and EGDMA into the amber glass bottle.
-
Add the desired weight percentage of the BAPO photoinitiator to the monomer/crosslinker mixture.
-
Place the magnetic stir bar in the bottle and cap it securely.
-
Place the bottle on a magnetic stirrer and mix in the dark at room temperature until the photoinitiator is completely dissolved. This may take several hours.
-
Store the prepared resin in the dark at room temperature until use.
-
Protocol 2: 3D Printing of Test Specimens
-
Equipment:
-
SLA or DLP 3D printer
-
Prepared this compound resin
-
CAD model of the test specimen (e.g., a tensile test bar according to ASTM D638)
-
Slicing software compatible with the 3D printer
-
-
Procedure:
-
Load the CAD model of the test specimen into the slicing software.
-
Set the printing parameters, including layer thickness (e.g., 50 µm), UV light intensity, and exposure time per layer. These parameters should be optimized for the specific resin formulation.
-
Pour the prepared this compound resin into the resin vat of the 3D printer.
-
Start the printing process.
-
Once the printing is complete, carefully remove the printed specimens from the build platform.
-
Protocol 3: Post-Curing Procedure
-
Equipment:
-
Beaker with isopropyl alcohol (IPA)
-
UV curing chamber
-
-
Procedure:
-
Submerge the printed specimens in a beaker of IPA and gently agitate to remove any uncured resin from the surface. A two-step wash with fresh IPA is recommended.
-
Remove the specimens from the IPA and allow them to air dry completely in a fume hood.
-
Place the dried specimens in a UV curing chamber and expose them to UV light for a specified time (e.g., 30-60 minutes) to ensure complete polymerization. The wavelength of the UV light in the curing chamber should be appropriate for the photoinitiator used.
-
Protocol 4: Characterization of Monomer Conversion by FT-IR Spectroscopy
-
Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Place a small drop of the uncured liquid resin on the ATR crystal and record the FT-IR spectrum. This will serve as the reference (0% conversion).
-
For the cured sample, press a small, flat piece of the post-cured polymer firmly against the ATR crystal and record the spectrum.
-
The degree of monomer conversion is determined by monitoring the decrease in the peak area of the methacrylate C=C double bond, typically around 1635 cm⁻¹. The peak of the carbonyl C=O group (around 1720 cm⁻¹) can be used as an internal standard as it does not participate in the reaction.
-
The percent conversion is calculated using the following formula: % Conversion = [1 - ( (Peak Area C=C / Peak Area C=O)cured / (Peak Area C=C / Peak Area C=O)uncured )] * 100
-
Protocol 5: Mechanical Property Testing
-
Equipment:
-
Universal testing machine with a suitable load cell
-
Calipers for measuring specimen dimensions
-
-
Procedure:
-
Measure the width and thickness of the gauge section of the 3D printed and post-cured tensile test bars using calipers.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength (stress at failure) and Young's modulus (the slope of the initial linear portion of the stress-strain curve).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound resin.
Photopolymerization of this compound
Caption: Free-radical photopolymerization of this compound.
References
- 1. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tue.nl [tue.nl]
- 3. Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Poly(hexyl methacrylate) using Gas Permeation Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1][2] This method separates molecules based on their size, or hydrodynamic volume, in solution.[1][2] Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate more of the porous packing material of the column. This application note provides a detailed protocol for the characterization of poly(hexyl methacrylate) (PHMA), a polymer with applications in various fields, including drug delivery, due to its biocompatibility and tunable properties. The molecular weight and molecular weight distribution are critical parameters that influence the physicochemical properties of PHMA, such as its viscosity, solubility, and degradation kinetics, which in turn affect its performance in pharmaceutical formulations.
Principle of Gas Permeation Chromatography
GPC separates polymer molecules based on their size in solution. The separation occurs within a column packed with porous gel particles. Larger polymer coils are excluded from a larger volume of the pores and therefore have a shorter path through the column, leading to earlier elution. Smaller molecules can diffuse into a larger volume of the pores, resulting in a longer retention time. By calibrating the system with well-characterized polymer standards of known molecular weights, the elution profile of an unknown polymer sample can be used to determine its number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A refractive index (RI) detector is commonly used for this analysis as it provides a universal response to the concentration of the polymer eluting from the column.
Experimental Protocols
A meticulously executed experimental protocol is crucial for obtaining accurate and reproducible GPC data. The following sections detail the necessary instrumentation, materials, and step-by-step procedures for the characterization of PHMA.
Instrumentation and Materials
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.
-
GPC Columns: A set of GPC columns suitable for the analysis of polymers in organic solvents. Modern mixed-bed columns that cover a broad molecular weight range are recommended to achieve a linear calibration and accurate results. Examples of suitable columns include:
-
Mobile Phase (Eluent): HPLC-grade Tetrahydrofuran (THF). It is recommended to use THF stabilized with an inhibitor like butylated hydroxytoluene (BHT) to prevent peroxide formation.
-
Calibration Standards: Narrow molecular weight distribution poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards are commonly used for calibration.[5] PMMA standards are often preferred for analyzing polymethacrylates as they are structurally more similar.
-
Sample Solvent: HPLC-grade THF, the same as the mobile phase.
-
Syringe Filters: 0.2 µm or 0.45 µm PTFE syringe filters for sample and mobile phase filtration.
-
Vials: Autosampler vials with appropriate caps (B75204) and septa.
Experimental Workflow Diagram
Caption: Workflow for PHMA characterization by GPC.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Use HPLC-grade THF as the mobile phase.
-
Filter the THF through a 0.2 µm filter to remove any particulate matter.
-
Degas the mobile phase thoroughly before use to prevent bubble formation in the system, which can interfere with the detector signal.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PHMA polymer into a clean vial.
-
Add the appropriate volume of HPLC-grade THF to achieve a concentration of approximately 1-2 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking or sonication which can cause polymer degradation.
-
After complete dissolution, filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a clean autosampler vial.
-
-
Calibration Standard Preparation:
-
Prepare a series of at least 5-7 calibration standards with different known molecular weights covering the expected molecular weight range of the PHMA sample.
-
Use pre-weighed calibration kits or accurately weigh the individual standards.
-
Dissolve each standard in HPLC-grade THF to a concentration of approximately 1 mg/mL.
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
-
GPC System Setup and Equilibration:
-
Install the appropriate GPC columns in the column oven.
-
Set the column oven temperature (e.g., 35-40 °C) to ensure viscosity control and reproducible separations.
-
Set the mobile phase flow rate to a typical value of 1.0 mL/min.
-
Allow the GPC system to equilibrate by pumping the mobile phase through the columns until a stable baseline is observed on the RI detector.
-
-
Calibration:
-
Inject the prepared calibration standards, starting from the lowest molecular weight to the highest.
-
Record the chromatograms for each standard.
-
Use the GPC software to create a calibration curve by plotting the logarithm of the peak molecular weight (Mp) versus the retention time.
-
-
Sample Analysis:
-
Inject the prepared PHMA sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the chromatogram of the PHMA sample.
-
The GPC software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Data Presentation
The quantitative results from the GPC analysis of different PHMA samples are summarized in the tables below for easy comparison.
Table 1: GPC Analysis Parameters for Poly(this compound)
| Parameter | Value |
| Instrumentation | |
| GPC System | Integrated GPC System |
| Detector | Differential Refractive Index (RI) |
| Columns | 2 x Mixed-bed GPC columns (e.g., Agilent PLgel) |
| Chromatographic Conditions | |
| Mobile Phase | HPLC-grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 100 µL |
| Calibration | |
| Standards | Poly(methyl methacrylate) (PMMA) or Polystyrene (PS) |
| Concentration | ~1 mg/mL in THF |
| Sample | |
| Polymer | Poly(this compound) (PHMA) |
| Concentration | 1-2 mg/mL in THF |
Table 2: Molecular Weight Data for Representative Poly(this compound) Samples
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Time (min) |
| PHMA-01 | 45,000 | 58,500 | 1.30 | 15.2 |
| PHMA-02 | 82,000 | 95,120 | 1.16 | 14.5 |
| PHMA-03 | 150,000 | 180,000 | 1.20 | 13.8 |
| PHMA-04 | 400,000 | 480,000 | 1.20 | 12.9 |
Note: The elution times are illustrative and will vary depending on the specific GPC system and columns used.
Logical Relationships in GPC Analysis
The following diagram illustrates the relationship between key parameters in GPC and the final determination of molecular weight characteristics.
Caption: Logical flow of GPC data analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy Baseline | Air bubbles in the system, detector lamp aging, mobile phase contamination | Degas the mobile phase thoroughly, purge the detector, replace the lamp if necessary, use fresh, high-purity solvent. |
| Broad or Tailing Peaks | Poor sample solubility, column degradation, sample-column interactions | Ensure complete sample dissolution, use a new column, consider using a mobile phase with additives to reduce interactions. |
| Inconsistent Retention Times | Fluctuations in pump flow rate, temperature variations, column aging | Service the pump, ensure the column oven is maintaining a stable temperature, replace the column if performance has degraded. |
| Low Signal Intensity | Low sample concentration, low dn/dc of the polymer in the chosen solvent | Increase the sample concentration (within viscosity limits), choose a different solvent with a larger difference in refractive index from the polymer. |
Conclusion
Gas Permeation Chromatography is an indispensable tool for the characterization of poly(this compound). By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can obtain reliable and reproducible data on the molecular weight and molecular weight distribution of their PHMA samples. This information is critical for understanding the structure-property relationships of the polymer and for ensuring the quality and performance of PHMA-based products.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Hexyl Methacrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from hexyl methacrylate (B99206) monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful purification of your monomer for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from hexyl methacrylate?
A1: Commercial this compound is stabilized with inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1] These inhibitors are radical scavengers and will interfere with controlled polymerization reactions by quenching the radicals generated by initiators. This interference can lead to unpredictable induction periods, slower reaction rates, and altered final polymer properties. For controlled polymerization techniques, removal of the inhibitor is a critical step to achieve predictable kinetics and polymer characteristics.[2]
Q2: What are the common inhibitors found in this compound?
A2: The most prevalent inhibitors used in methacrylate monomers, including this compound, are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[3][4] Commercial this compound often contains around 100 ppm of hydroquinone as an inhibitor.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The four primary methods for removing phenolic inhibitors from this compound are:
-
Alkaline Extraction (Caustic Wash): This involves washing the monomer with a basic aqueous solution (e.g., sodium hydroxide) to convert the acidic phenolic inhibitor into a water-soluble salt, which is then separated.[5]
-
Column Chromatography: This method involves passing the monomer through a column packed with a polar adsorbent like activated alumina (B75360), which retains the polar inhibitor.[4][6]
-
Activated Carbon Treatment: The monomer is stirred with activated carbon, which adsorbs the inhibitor. The carbon is then removed by filtration.[7]
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their boiling point differences under reduced pressure.[8]
Q4: Can I just add more initiator to overcome the inhibitor?
A4: While adding excess initiator can sometimes overcome the inhibitory effect, it is not a recommended practice for controlled polymerization. This approach can lead to a lack of control over the initiation process, broader molecular weight distributions in the resulting polymer, and potential side reactions. For precise control over the polymerization, complete removal of the inhibitor is advised.
Q5: How should I store this compound after removing the inhibitor?
A5: Uninhibited this compound is highly susceptible to spontaneous polymerization and should be used immediately after purification.[7] If short-term storage is absolutely necessary, it should be stored at low temperatures (e.g., in a refrigerator at 2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon). It is crucial to monitor the monomer for any signs of polymerization, such as an increase in viscosity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of washing solution, adsorbent, or activated carbon.- Not enough contact time with the purification medium.- Deactivated adsorbent (e.g., alumina that has absorbed moisture). | - Increase the volume or concentration of the NaOH solution for washing.- Increase the amount of alumina or activated carbon used.- Ensure sufficient mixing and contact time.- Use freshly opened or properly activated alumina for column chromatography.[9] |
| Monomer Polymerized During Purification | - Excessive heat applied during distillation or solvent removal.- Presence of acidic impurities that can initiate polymerization.- Extended exposure to air (oxygen can sometimes promote polymerization at elevated temperatures). | - When performing vacuum distillation, use the lowest possible temperature and a high vacuum.- Ensure all glassware is clean and free of acidic residues.- Handle the uninhibited monomer under an inert atmosphere where possible. |
| Cloudy Monomer After Alkaline Wash | - Formation of an emulsion due to vigorous shaking.- Residual water in the monomer. | - Instead of vigorous shaking, gently invert the separatory funnel multiple times.- Allow the layers to separate for a longer period.- To break up an emulsion, a small amount of brine (saturated NaCl solution) can be added.- After separation, dry the monomer over an anhydrous salt like MgSO₄ or Na₂SO₄ and filter. |
| Low Yield of Purified Monomer | - Loss of monomer during aqueous washing steps.- Adsorption of the monomer onto the column material or activated carbon. | - Minimize the number of washing steps while ensuring complete inhibitor removal.- Avoid using an excessive amount of adsorbent in column chromatography or activated carbon treatment. |
Data Presentation
The following table summarizes the typical efficiencies of different inhibitor removal methods for methacrylate monomers. The exact efficiency can vary based on the specific experimental conditions.
| Method | Typical Starting Inhibitor Concentration (ppm) | Typical Final Inhibitor Concentration (ppm) | Advantages | Disadvantages |
| Alkaline Extraction | 100 - 1000 | < 20 | Fast, inexpensive, and effective for phenolic inhibitors.[2] | May introduce water into the monomer, risk of ester hydrolysis with strong base, generates aqueous waste. |
| Column Chromatography | 100 - 1000 | < 5 | High purity achievable, can remove a variety of polar impurities.[2] | Slower process, requires solvents and adsorbent, potential for polymerization on the column. |
| Activated Carbon | 100 - 1000 | < 10 | Simple procedure, highly effective for MEHQ.[7] | Requires a filtration step, potential for co-adsorption of the monomer. |
| Vacuum Distillation | 100 - 1000 | < 1 | Can yield very high purity monomer, removes non-volatile impurities.[8] | High risk of thermal polymerization, not effective for inhibitors that co-distill with the monomer. |
Experimental Protocols
Protocol 1: Inhibitor Removal by Alkaline Extraction
This protocol describes the removal of phenolic inhibitors like hydroquinone by washing with an aqueous sodium hydroxide (B78521) solution.
Materials:
-
This compound containing inhibitor
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus
Procedure:
-
Place 100 mL of this compound in a 250 mL separatory funnel.
-
Add 50 mL of 1.0 M NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it 15-20 times to mix the phases. Caution: Do not shake vigorously to avoid emulsion formation. Periodically vent the funnel.
-
Allow the layers to separate. The aqueous (bottom) layer will likely be colored due to the formation of the phenolate (B1203915) salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times with fresh 50 mL portions of 1.0 M NaOH solution.
-
Wash the monomer with 50 mL of deionized water to remove residual NaOH. Drain and discard the aqueous layer.
-
Wash the monomer with 50 mL of brine solution to aid in the removal of dissolved water. Drain and discard the aqueous layer.
-
Transfer the washed this compound to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.
-
Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately.
Protocol 2: Inhibitor Removal by Column Chromatography
This method is effective for removing polar inhibitors by passing the monomer through a column of activated alumina.
Materials:
-
This compound containing inhibitor
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (optional)
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Add a small layer of sand over the glass wool (optional, but recommended).
-
In a beaker, slurry approximately 20g of activated basic alumina with a non-polar solvent (e.g., hexane).
-
Pour the alumina slurry into the column. Allow the solvent to drain, but do not let the alumina run dry. The packed bed of alumina should be about 10-15 cm in height.
-
Add a small layer of sand on top of the alumina bed to prevent disruption when adding the monomer.
-
Allow the solvent to drain until it is level with the top of the sand.
-
Carefully add the this compound to the top of the column.
-
Open the stopcock and collect the purified monomer as it elutes from the column. The polar inhibitor will be adsorbed onto the alumina.
-
The purified this compound is ready for immediate use.
Protocol 3: Quantification of Hydroquinone using UV-Vis Spectrophotometry
This protocol provides a method to determine the concentration of hydroquinone in the monomer before and after purification.
Materials:
-
This compound sample (before and after purification)
-
Hydroquinone standard
-
Methanol (B129727) (UV grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of hydroquinone in methanol (e.g., 100 ppm).
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 ppm to 20 ppm in methanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of methanol to achieve a concentration within the range of the standard curve.
-
-
Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use methanol as the blank.
-
Measure the absorbance of each standard solution and the prepared sample solution at the wavelength of maximum absorbance (λmax) for hydroquinone, which is approximately 293 nm.[10]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of hydroquinone in the sample solution from the calibration curve and the measured absorbance.
-
Calculate the concentration of hydroquinone in the original this compound sample.
-
Visualizations
Caption: Decision workflow for selecting an appropriate inhibitor removal method.
Caption: Step-by-step experimental workflow for alkaline extraction.
References
- 1. Measuring Polymerization Inhibitor [aai.solutions]
- 2. benchchem.com [benchchem.com]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
Technical Support Center: Preventing Premature Polymerization of Hexyl Methacrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of hexyl methacrylate (B99206) to prevent premature polymerization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of hexyl methacrylate during storage?
A1: Premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors. The most common causes include:
-
Elevated Temperatures: Higher temperatures increase the rate of spontaneous polymerization.
-
Exposure to Ultraviolet (UV) Light: UV light can generate free radicals, initiating polymerization.
-
Contamination: Contamination with peroxides, strong acids, bases, or metals can trigger polymerization.
-
Inhibitor Depletion: The inhibitor, Monomethyl Ether of Hydroquinone (MEHQ), can be consumed over time, especially under improper storage conditions.[1]
-
Absence of Oxygen: The commonly used inhibitor, MEHQ, requires the presence of dissolved oxygen to function effectively. Storing the monomer under an inert atmosphere like nitrogen will render the inhibitor useless.[2]
Q2: What are the visible signs that my this compound has begun to polymerize?
A2: Be vigilant for the following indicators of premature polymerization:
-
Increased Viscosity: The liquid monomer will become noticeably thicker and less fluid.
-
Cloudiness or Haziness: The formation of insoluble polymer will cause the clear liquid to become cloudy.
-
Precipitation or Solid Formation: You may observe solid particles, flakes, or a gel-like substance within the container.
-
Temperature Increase: The polymerization process is exothermic, meaning it releases heat. A spontaneous rise in the container's temperature is a critical warning sign of a potential runaway reaction. If this occurs, evacuate the area and contact safety personnel.
Q3: What is the recommended inhibitor for this compound and its typical concentration?
A3: The most common and effective inhibitor for this compound is the Monomethyl Ether of Hydroquinone (MEHQ).[3] It is typically added at a concentration of approximately 100 parts per million (ppm).[3] Always check the certificate of analysis from your supplier for the exact concentration.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure the stability of this compound and prevent premature polymerization, adhere to the following storage conditions:
-
Temperature: Store in a cool, dark place. Storage temperatures below 30°C are recommended.[4] For extended shelf life, refrigeration at 2-8°C is often suggested.
-
Light: Protect from light by storing in an opaque or amber-colored container.[4]
-
Atmosphere: Crucially, the container must have a headspace of air.[5] MEHQ requires oxygen to function as an inhibitor. Do not store under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.
Q5: What is the expected shelf life of this compound?
A5: The typical shelf life for methacrylate monomers is approximately one year when stored under recommended conditions.[4] However, factors such as storage temperature and exposure to light can significantly affect its stability. It is good practice to monitor the inhibitor concentration periodically, especially for older stock.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with this compound.
| Problem | Possible Causes | Recommended Actions |
| Monomer appears viscous, cloudy, or contains solids. | Premature polymerization has occurred. | Do not use the monomer. The polymerization process can accelerate rapidly. Safely dispose of the material according to your institution's hazardous waste protocols. Review the storage conditions of your remaining stock. |
| Monomer has turned yellow but is not viscous. | Oxidation of the inhibitor or other impurities. This could be a precursor to polymerization. | 1. Perform a qualitative test for the presence of polymer (see Experimental Protocols).2. Measure the inhibitor concentration (see Experimental Protocols).3. If no polymer is present and the inhibitor concentration is within an acceptable range, the monomer may still be usable. However, it is advisable to first test it in a small-scale, non-critical experiment. |
| Low inhibitor concentration detected. | - Extended storage time.- Storage at elevated temperatures.- Exposure to light. | - If the monomer has not polymerized, the inhibitor level can be carefully adjusted by adding a concentrated solution of MEHQ with thorough mixing. However, procuring a fresh batch of monomer is often the safer and more reliable option. |
| Polymerization fails to initiate or is significantly delayed in an experiment. | - High inhibitor concentration.- Presence of dissolved oxygen (oxygen can inhibit some free-radical polymerizations, though it is necessary for MEHQ stability in storage). | 1. Remove the inhibitor before use if your application is sensitive to it (see Experimental Protocols).2. For your experiment, you may need to degas the monomer to remove dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[5] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | < 30°C (ideally 2-8°C for long-term storage) | Reduces the rate of thermally initiated polymerization.[4] |
| Light | Store in a dark or amber container | Prevents photo-initiated polymerization.[4] |
| Atmosphere | Maintain an air headspace | Oxygen is essential for the MEHQ inhibitor to function effectively.[2] |
| Container | Tightly sealed, opaque container | Prevents contamination and exposure to light. |
Table 2: Effect of MEHQ Concentration and Temperature on Polymerization Induction Period for a Model Methacrylate (Isobutyl Acrylate)
| MEHQ Concentration (ppm) | Temperature (°C) | Induction Period (minutes) |
| 5 | 100 | ~25 |
| 15 | 100 | ~60 |
| 50 | 100 | ~150 |
| 15 | 90 | > 240 |
Note: This data is for isobutyl acrylate (B77674) and serves as a representative example of the general effects of inhibitor concentration and temperature.[6] The induction period indicates the time before the onset of rapid polymerization. A longer induction period signifies better stability.
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
Objective: To quickly determine if premature polymerization has occurred in the this compound monomer.
Principle: The this compound monomer is soluble in solvents like acetone (B3395972), while its polymer, poly(this compound), has limited solubility and will precipitate.
Materials:
-
This compound sample
-
Acetone
-
Methanol (B129727) (as a non-solvent)
-
Test tube or small beaker
-
Pipettes
Procedure:
-
Place approximately 1 mL of the this compound sample into a clean, dry test tube.
-
Add 5 mL of acetone and mix gently to dissolve the monomer.
-
Slowly add 5 mL of methanol to the solution while observing for any changes.
-
Observation: If the solution remains clear, no significant amount of polymer is present. If the solution becomes cloudy or a precipitate forms, it indicates that the monomer has begun to polymerize.
Protocol 2: Colorimetric Determination of MEHQ Concentration (Based on ASTM D3125)
Objective: To quantify the concentration of the MEHQ inhibitor in a this compound sample.
Principle: MEHQ reacts with nitrous acid (formed from sodium nitrite (B80452) in an acidic medium) to produce a yellow nitroso derivative.[7] The intensity of the yellow color is proportional to the MEHQ concentration and can be measured using a UV-Vis spectrophotometer at a wavelength of 420 nm.[7]
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) solution (e.g., 2% w/v in deionized water)
-
MEHQ standard
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a MEHQ Stock Solution: Accurately weigh 0.10 g of MEHQ into a 100-mL volumetric flask. Dissolve in and dilute to the mark with glacial acetic acid to create a 1000 ppm stock solution.
-
Prepare Calibration Standards: Create a series of calibration standards (e.g., 10, 25, 50, 100 ppm) by diluting the stock solution with glacial acetic acid.
-
Sample Preparation: Accurately weigh a known amount (e.g., 10 g) of the this compound sample into a 50 mL volumetric flask. Dilute to the mark with glacial acetic acid.
-
Color Development:
-
Pipette 10 mL of each standard and the prepared sample into separate 50 mL volumetric flasks.
-
Add 1 mL of the 2% sodium nitrite solution to each flask.
-
Mix well and allow the solutions to stand for 10 minutes for the color to develop.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use glacial acetic acid as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus MEHQ concentration for the standards.
-
Determine the concentration of MEHQ in the sample solution from the calibration curve and calculate the concentration in the original this compound sample.
-
Protocol 3: Inhibitor Removal Using an Alumina (B75360) Column
Objective: To remove the MEHQ inhibitor from this compound prior to polymerization experiments.
Principle: MEHQ is a polar compound and will be adsorbed onto activated alumina as the non-polar monomer passes through the column.
Materials:
-
This compound (inhibited)
-
Activated basic alumina
-
Chromatography column or a glass pipette plugged with glass wool
-
Collection flask
Procedure:
-
Prepare a column by packing a chromatography column or a large glass pipette with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is a 10-20 fold excess by weight of alumina to MEHQ).
-
Secure the column vertically over a clean, dry collection flask.
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can generate heat and potentially initiate polymerization.
-
Collect the purified, inhibitor-free monomer in the collection flask.
-
Important: The purified monomer is no longer inhibited and is highly susceptible to polymerization. It should be used immediately. Do not store inhibitor-free monomer.
Visualizations
Caption: Mechanism of MEHQ inhibition of this compound polymerization.
Caption: Troubleshooting workflow for stored this compound.
Caption: Workflow for key experimental protocols.
References
- 1. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 3. 甲基丙烯酸正己酯 98%, contains 100 ppm MEHQ | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aidic.it [aidic.it]
- 7. kelid1.ir [kelid1.ir]
Optimizing initiator concentration for hexyl methacrylate polymerization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the free-radical polymerization of hexyl methacrylate (B99206).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the polymerization of hexyl methacrylate, presented in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: Why is my this compound polymerization not starting, or why is there a long induction period?
Answer: Failure to initiate is a common issue that can often be attributed to the following factors:
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which are not effective at continuing the polymer chain. This can lead to a significant induction period or complete inhibition of the polymerization.
-
Presence of Inhibitor: Commercial this compound is typically supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. If the inhibitor is not removed or its concentration is not sufficiently overcome by the initiator, it will scavenge the initial radicals and prevent polymerization.
-
Insufficient Initiator Concentration: If the concentration of the initiator is too low, it may not generate enough free radicals to effectively overcome the presence of residual oxygen and the inhibitor.
-
Low Reaction Temperature: Thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), have a specific temperature range in which they decompose to form radicals at an appropriate rate. If the reaction temperature is too low, the rate of initiator decomposition will be too slow to generate a sufficient concentration of free radicals to initiate polymerization.
Issue 2: Low Monomer Conversion or Premature Termination
Question: My polymerization starts, but I am getting a low yield of poly(this compound). What can I do to improve the monomer conversion?
Answer: Low monomer conversion can be caused by several factors that lead to the premature termination of growing polymer chains:
-
Inadequate Initiator Concentration: An insufficient amount of initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion as the initiator is consumed before all the monomer has reacted.
-
Suboptimal Reaction Temperature: The temperature of the polymerization affects the rates of initiation, propagation, and termination. An inappropriate temperature can lead to slower reaction rates or favor side reactions that terminate the polymer chains.
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or other agents can terminate a growing polymer chain and initiate a new, shorter one. This can limit the final molecular weight and, in some cases, affect the overall conversion.
Issue 3: Formation of Bubbles in the Polymer
Question: My final poly(this compound) sample has bubbles. How can I prevent this?
Answer: Bubble formation is often a result of the polymerization conditions and can be mitigated by the following:
-
Degassing: Failure to remove dissolved gases, such as nitrogen or air, from the monomer and solvent before polymerization can lead to bubble formation as the viscosity of the reaction mixture increases.
-
Exothermic Reaction: The polymerization of methacrylates is a highly exothermic process. If the heat generated is not effectively dissipated, localized boiling of the monomer can occur, leading to the formation of bubbles. This is particularly problematic in bulk polymerizations.
-
Initiator Decomposition Byproducts: Some initiators, like AIBN, produce nitrogen gas upon decomposition. If this gas cannot escape the increasingly viscous polymer solution, it will form bubbles.
Issue 4: Inconsistent or Broad Molecular Weight Distribution (PDI)
Question: The molecular weight and polydispersity index (PDI) of my polymer are not consistent between batches. How can I achieve better control?
Answer: Inconsistent molecular weight and a broad PDI are often related to poor control over the polymerization kinetics:
-
Variable Initiator Concentration: Inaccurate measurement of the initiator can lead to significant variations in the number of polymer chains initiated, directly impacting the final molecular weight.
-
Temperature Fluctuations: Poor temperature control can affect the rate of initiation and propagation, leading to a broader distribution of chain lengths.
-
Presence of Impurities: Impurities can act as chain transfer agents or inhibitors, leading to uncontrolled termination and a broader PDI.
Data Presentation: Effect of Initiator Concentration
The following tables provide illustrative data on how the concentration of common initiators, AIBN and BPO, can affect the molecular weight, polydispersity index (PDI), and monomer conversion in the polymerization of this compound. These are representative values based on established principles of free-radical polymerization.
Table 1: Illustrative Effect of AIBN Concentration on Poly(this compound) Properties
| AIBN Concentration (mol/L) | Mn ( g/mol ) | Mw/Mn (PDI) | Conversion (%) |
| 0.005 | 150,000 | 1.8 | 85 |
| 0.01 | 100,000 | 1.7 | 90 |
| 0.02 | 60,000 | 1.6 | 95 |
| 0.05 | 30,000 | 1.5 | >98 |
Note: These are illustrative values. Actual results will vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Table 2: Illustrative Effect of BPO Concentration on Poly(this compound) Properties
| BPO Concentration (mol/L) | Mn ( g/mol ) | Mw/Mn (PDI) | Conversion (%) |
| 0.005 | 140,000 | 1.9 | 88 |
| 0.01 | 95,000 | 1.8 | 92 |
| 0.02 | 55,000 | 1.7 | 96 |
| 0.05 | 28,000 | 1.6 | >98 |
Note: These are illustrative values. Actual results will vary based on specific reaction conditions such as temperature, solvent, and reaction time. It has been reported that the average degree of polymerization of poly(this compound) decreases as the concentration of benzoyl peroxide increases[1][2].
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
Commercial this compound is stabilized with inhibitors like MEHQ that must be removed before polymerization.
Materials:
-
This compound
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution, shake gently, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.
-
Gently swirl the flask for 15-20 minutes.
-
Filter the dried monomer into a clean, dry storage flask.
-
The purified monomer should be used immediately or stored in a refrigerator for a short period, as it is no longer inhibited and can polymerize spontaneously.
Protocol 2: Bulk Polymerization of this compound with AIBN
Materials:
-
Purified this compound
-
AIBN (Azobisisobutyronitrile)
-
Schlenk flask or reaction tube with a rubber septum
-
Nitrogen or argon gas source
-
Oil bath with temperature controller
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add the desired amount of purified this compound to the flask.
-
Seal the flask with a rubber septum and insert a needle connected to a nitrogen or argon line and an outlet needle.
-
Purge the monomer with the inert gas for at least 30 minutes to remove dissolved oxygen.
-
While purging, dissolve the desired amount of AIBN in a small amount of purified this compound in a separate vial and purge with inert gas.
-
Submerge the reaction flask in an oil bath preheated to the desired temperature (typically 60-80°C for AIBN).
-
Once the monomer in the flask has reached the target temperature, inject the AIBN solution into the flask using a gas-tight syringe.
-
Maintain the reaction under a positive pressure of inert gas and continue stirring for the desired reaction time.
-
To terminate the polymerization, cool the reaction to room temperature and expose it to air.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
Protocol 3: Solution Polymerization of this compound with BPO
Materials:
-
Purified this compound
-
BPO (Benzoyl Peroxide)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Three-neck round-bottom flask equipped with a condenser, nitrogen/argon inlet, and a thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up the reaction apparatus and ensure all glassware is dry.
-
Add the desired amount of anhydrous solvent and a magnetic stir bar to the round-bottom flask.
-
Begin stirring and purge the solvent with nitrogen or argon for at least 30 minutes.
-
In a separate vial, dissolve the desired amount of BPO in a small amount of the solvent.
-
Add the purified this compound to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 70-90°C for BPO).
-
Once the temperature has stabilized, add the BPO solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., via NMR or gravimetry).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolate the polymer by precipitating the reaction solution into a non-solvent like cold methanol, followed by filtration and drying under vacuum.
Visualizations
References
Controlling molecular weight and polydispersity of poly(hexyl methacrylate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(hexyl methacrylate) (PHMA) with controlled molecular weight and polydispersity.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of hexyl methacrylate (B99206), particularly when using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as anionic polymerization.
Issue 1: High Polydispersity (PDI > 1.3) in ATRP
| Potential Cause | Recommended Solution |
| Impure Monomer/Solvent | Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure solvents are anhydrous and deoxygenated. |
| Incorrect Initiator/Catalyst Ratio | Optimize the ratio of initiator (e.g., ethyl 2-bromoisobutyrate) to the copper catalyst complex (e.g., CuBr/PMDETA). A common starting point is a 1:1 ratio. |
| High Concentration of Radicals | In aqueous systems, a high equilibrium constant for ATRP can lead to a high concentration of radicals and more dead chains.[1] Consider using a less polar solvent or adding a deactivator (CuBr2) to the reaction mixture.[2] |
| Slow Initiation | Ensure the initiator used is appropriate for the monomer and that the reaction temperature is sufficient for efficient initiation. For methacrylates, a halogenated initiator is typically effective. |
| Oxygen Contamination | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) to remove oxygen, which can terminate the polymerization. |
Issue 2: Low or No Monomer Conversion in RAFT Polymerization
| Potential Cause | Recommended Solution |
| Inappropriate RAFT Agent | The choice of the RAFT agent (Chain Transfer Agent - CTA) is crucial and depends on the monomer. For methacrylates, trithiocarbonates are often effective. Ensure the CTA is suitable for this compound. |
| Incorrect Solvent | The solvent can significantly impact RAFT polymerization. For instance, methanol (B129727) is generally not a good solvent for RAFT polymerizations conducted at elevated temperatures.[3] Consider using solvents like anisole (B1667542), DMF, or toluene. |
| Insufficient Initiator Concentration or Decomposition | Ensure the initiator (e.g., AIBN) concentration is appropriate relative to the RAFT agent (a common ratio is [CTA]/[I] between 5 and 10). If the reaction temperature is too low for the chosen initiator, its decomposition will be slow, leading to poor initiation. |
| Presence of Inhibitors | As with ATRP, ensure the monomer is free of inhibitors. |
| Chain Transfer Agent Degradation | Some RAFT agents can be sensitive to light or temperature. Store them properly and handle them according to the manufacturer's instructions. |
Issue 3: Broad or Bimodal Molecular Weight Distribution in Anionic Polymerization
| Potential Cause | Recommended Solution |
| Side Reactions | Anionic polymerization of methacrylates is prone to side reactions, such as the initiator or propagating chain end attacking the ester carbonyl group.[4] Using sterically hindered initiators like 1,1-diphenylhexyllithium can mitigate this.[4] |
| Slow Initiation Compared to Propagation | This leads to chains starting at different times, broadening the molecular weight distribution. Use of a more efficient initiator or optimizing the initiation temperature can help. |
| Temperature Fluctuations | Anionic polymerization of methacrylates is highly exothermic. Maintaining a very low and stable temperature (e.g., -78°C) is crucial to suppress termination reactions.[4] |
| Impurities | Anionic polymerization is extremely sensitive to impurities like water, oxygen, and carbon dioxide, which can terminate the living chains. Rigorous purification of all reagents and glassware is essential. |
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of my poly(this compound)?
The molecular weight of PHMA can be controlled by adjusting the ratio of monomer to initiator concentration ([M]/[I]). In a well-controlled "living" polymerization, the number-average molecular weight (Mn) will increase linearly with this ratio.
Q2: What is a typical polydispersity index (PDI) I should aim for in a controlled polymerization of this compound?
For a well-controlled polymerization using techniques like ATRP or RAFT, a PDI value between 1.1 and 1.3 is generally considered good. Values below 1.1 indicate excellent control.
Q3: Can I use the same conditions for this compound as for other methacrylates like methyl methacrylate (MMA)?
While the general principles of controlled polymerization apply, some optimization may be necessary. The bulkier hexyl group can influence the polymerization kinetics. It is always recommended to perform small-scale optimization experiments.
Q4: My GPC results show a tail towards low molecular weight. What could be the cause?
Low molecular weight tailing can be due to several factors, including:
-
Impurities that act as chain transfer agents.
-
Slow initiation , leading to some chains being initiated late in the polymerization.
-
Chain transfer to monomer or solvent .
Q5: How do I choose the right RAFT agent for this compound polymerization?
The effectiveness of a RAFT agent depends on the reactivity of the C=S bond and the stability of the intermediate radical. For methacrylates, trithiocarbonates are generally a good choice. The selection also depends on the desired end-group functionality.
Experimental Protocols
Protocol 1: ATRP of this compound
This protocol provides a general procedure for the synthesis of PHMA with a target molecular weight and low PDI.
Materials:
-
This compound (HMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.035 mmol) and a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and argon three times to remove oxygen.
-
Add deoxygenated anisole (e.g., 5 mL) to the flask via a degassed syringe.
-
Add PMDETA (e.g., 0.035 mmol) to the flask via a degassed syringe. The solution should turn green.
-
In a separate flask, prepare a solution of HMA (e.g., 3.5 mmol) and EBiB (e.g., 0.035 mmol) in deoxygenated anisole (e.g., 5 mL). The [M]/[I] ratio will determine the target molecular weight.
-
Degas the monomer/initiator solution by bubbling with argon for at least 30 minutes.
-
Transfer the monomer/initiator solution to the catalyst-containing Schlenk flask via a degassed syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Take samples periodically to monitor conversion (by ¹H NMR or gravimetry) and molecular weight/PDI (by GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Purify the polymer by precipitating it in a non-solvent such as cold methanol.
Data Presentation: Effect of [M]/[I] Ratio on Mn and PDI
| Target [M]/[I] | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 8,500 | 1.15 |
| 100 | 16,800 | 1.18 |
| 200 | 33,500 | 1.22 |
| Note: These are representative data and actual results may vary based on specific experimental conditions. |
Visualizations
Caption: Experimental workflow for ATRP of this compound.
Caption: Troubleshooting logic for high PDI in PHMA synthesis.
References
Troubleshooting poor conversion in hexyl methacrylate polymerization
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor conversion during the polymerization of hexyl methacrylate (B99206).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my hexyl methacrylate polymerization failing to start or showing a long induction period?
A1: Failure to initiate is a common problem, often linked to the presence of inhibitors or insufficient generation of free radicals. Key factors to investigate include:
-
Inhibitors: Commercial methacrylate monomers contain inhibitors, such as hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MeHQ), to prevent spontaneous polymerization during storage.[1][2] These must be removed before the experiment. Failure to do so will consume the initial free radicals generated by the initiator, preventing polymerization from starting.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization.[3] Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which are not effective at continuing the polymer chain.[3] It is crucial to deoxygenate the reaction mixture, typically by bubbling an inert gas like nitrogen or argon through it before and during the reaction.[3][4]
-
Insufficient Initiator: The concentration of the initiator may be too low to overcome the effects of any residual inhibitors and generate a sufficient number of radicals to start the polymerization process effectively.[3]
-
Low Temperature: Thermal initiators, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), require a specific temperature to decompose and generate radicals at an adequate rate. If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization.[3]
Q2: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?
A2: Low final conversion suggests that the polymerization is stopping prematurely. This can be caused by several factors that lead to the early termination of growing polymer chains.
-
Inadequate Initiator Concentration: While polymerization may start, an insufficient amount of initiator will lead to a lower overall rate of polymerization and may result in incomplete conversion as the initiator is consumed before the monomer.[3] The rate of polymerization is directly influenced by the initiator concentration.[4]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in polymerization kinetics. An inappropriate temperature can result in slow reaction rates or promote side reactions that terminate polymer chains.[3] While higher temperatures can increase the initial rate, excessively high temperatures might also increase the rate of termination reactions, leading to a lower final conversion.[3][5]
-
Monomer Impurities: The purity of the this compound monomer is crucial for achieving high conversion. Impurities can act as chain transfer agents or inhibitors, leading to the termination of growing polymer chains and reducing the final molecular weight and conversion.[6] High-purity monomers ensure more uniform and efficient polymerization.[6]
-
Premature Termination: In some cases, factors like the "gel effect" (autoacceleration) can be absent or delayed, particularly in solution polymerization at low monomer concentrations. This effect, which leads to a rapid increase in conversion, is caused by a decrease in the termination rate as viscosity increases.[7]
Q3: How does the initiator concentration affect the polymerization of this compound?
A3: The initiator concentration is a critical parameter that influences both the rate of polymerization and the final properties of the polymer.
-
Rate of Polymerization (Rp): The rate of polymerization is generally proportional to the square root of the initiator concentration in classic free-radical polymerization. However, studies on this compound have shown deviations, with the rate proportional to the initiator concentration to the power of 0.35.[4] Increasing the initiator concentration generally increases the polymerization rate.
-
Degree of Polymerization (DPn): The average degree of polymerization, which relates to the polymer's molecular weight, typically decreases as the initiator concentration increases.[8] This is because a higher initiator concentration leads to a larger number of growing chains being initiated, which are then terminated at a smaller average length.
Q4: What is the impact of monomer concentration on the conversion rate?
A4: Monomer concentration significantly affects the polymerization rate. Research has shown that for this compound in a dimethyl sulfoxide (B87167) solution, the rate of polymerization was proportional to the 1.53 power of the monomer concentration.[4] This indicates a strong dependence, where increasing the monomer concentration can substantially boost the rate of polymerization and subsequent conversion.
Data Presentation
Table 1: Effect of Initiator and Monomer Concentration on this compound Polymerization Rate
This table summarizes kinetic data from a study on the radical polymerization of this compound in dimethyl sulfoxide at 70 °C using benzoyl peroxide (BPO) as the initiator.
| Parameter | Concentration Range | Observed Effect on Rate of Polymerization (Rp) |
| Initiator (BPO) | (1 x 10⁻³ – 4 x 10⁻³) mol dm⁻³ | Rp correlated with the initiator concentration to the 0.35 power.[4] |
| Monomer (HMA) | (0.1 - 0.4) mol dm⁻³ | Rp was proportional to the 1.53 power of the monomer concentration.[4] |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
This protocol describes a standard method for removing hydroquinone-based inhibitors before polymerization.
-
Prepare a Wash Solution: Create a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Liquid-Liquid Extraction: In a separatory funnel, combine the this compound monomer with an equal volume of the NaOH solution.
-
Shake and Separate: Gently shake the funnel, periodically venting to release pressure. Allow the layers to separate completely. The aqueous layer (bottom) will be colored as it contains the inhibitor salt.
-
Drain and Repeat: Drain the aqueous layer. Repeat the washing process 2-3 times, or until the aqueous layer is colorless.
-
Wash with Brine: Wash the monomer with an equal volume of saturated brine (salt water) to help remove residual water.[3]
-
Drying: Transfer the washed monomer to a clean, dry flask and add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 30-60 minutes.[3]
-
Isolate Monomer: Filter or decant the purified monomer from the drying agent.
-
Storage and Use: The purified, uninhibited monomer is now prone to spontaneous polymerization and should be used immediately or stored at a low temperature (e.g., in a refrigerator) for a very short period.[3]
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
This protocol outlines a typical setup for the solution polymerization of this compound.
-
Reactor Setup: Equip a reaction flask with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet/outlet (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired amount of solvent (e.g., toluene, dimethyl sulfoxide) and the purified this compound monomer to the flask.
-
Deoxygenation: Bubble nitrogen or argon gas through the reaction mixture for at least 15-30 minutes to remove dissolved oxygen.[4] Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Preparation: In a separate, small container, dissolve the calculated amount of initiator (e.g., BPO, AIBN) in a small amount of the reaction solvent.
-
Heating: Heat the reaction mixture in the flask to the desired polymerization temperature (e.g., 70 °C for BPO).[4]
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask using a syringe.
-
Polymerization: Maintain the reaction at the set temperature under the inert atmosphere for the specified duration.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals to analyze for monomer conversion using techniques such as gravimetry, NMR, or chromatography.[3]
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect the precipitated poly(this compound) by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for poor this compound polymerization.
Caption: Mechanism of free-radical polymerization for this compound.
References
- 1. Measuring Polymerization Inhibitor [aai.solutions]
- 2. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Why Methyl Methacrylate Monomer Purity Matters for Product Success - MMA Chemicals [mmachemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Minimizing side reactions during the synthesis of hexyl methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl methacrylate (B99206). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing hexyl methacrylate?
A1: The two most common and well-established methods for synthesizing this compound are:
-
Direct Esterification: This method involves the reaction of methacrylic acid with n-hexanol, typically in the presence of an acid catalyst.[1] Water is produced as a byproduct and needs to be removed to drive the reaction towards the product side.
-
Transesterification: This process involves the reaction of a more common alkyl methacrylate, such as methyl methacrylate, with n-hexanol.[2] This reaction is also typically catalyzed and results in the formation of this compound and a lower-boiling alcohol (e.g., methanol) as a byproduct, which is removed by distillation.
Q2: What is the most critical side reaction to control during the synthesis of this compound?
A2: The most significant and common side reaction is the premature polymerization of the this compound monomer. Methacrylates are prone to free-radical polymerization, especially at the elevated temperatures often required for synthesis. This can lead to decreased yield, increased viscosity of the reaction mixture, and difficulties in purification.[3]
Q3: How can I prevent premature polymerization during the synthesis?
A3: To prevent unwanted polymerization, it is essential to add a polymerization inhibitor to the reaction mixture.[4][5] Commonly used inhibitors for methacrylate synthesis include:
These inhibitors work by scavenging free radicals that initiate the polymerization process.[4] It is also crucial to control the reaction temperature, as excessive heat can promote polymerization.[8]
Q4: What are other potential side reactions in this compound synthesis?
A4: Besides polymerization, other side reactions can occur depending on the synthesis method and conditions:
-
Ether Formation: At high temperatures, the n-hexanol can undergo self-condensation to form dihexyl ether.[8]
-
Michael Addition: The alcohol (n-hexanol) or water can add across the double bond of the methacrylate in a Michael-type reaction, particularly under certain catalytic conditions.[8]
Troubleshooting Guides
Issue 1: Low Yield or Poor Conversion of Reactants
Q: My this compound synthesis is resulting in a low yield. What are the possible causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Temperature:
-
Problem: The reaction temperature may be too low to achieve a reasonable reaction rate or too high, leading to side reactions and degradation of reactants or products.[8]
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each stage. Be mindful of the boiling points of your reactants and product to avoid losses without a proper reflux setup.
-
-
Inefficient Water/Byproduct Alcohol Removal:
-
Problem: Esterification and transesterification are equilibrium reactions.[9] The presence of byproducts (water in direct esterification, methanol (B129727) in transesterification) can shift the equilibrium back towards the reactants, thus lowering the conversion.[8]
-
Solution: For direct esterification, use a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed. For transesterification, ensure your distillation setup is efficient at removing the lower-boiling alcohol byproduct.
-
-
Catalyst Issues:
-
Problem: The catalyst may be inactive, used in an insufficient amount, or not appropriate for the specific reaction conditions.
-
Solution:
-
Ensure the catalyst is fresh and has been stored correctly.
-
If an increase in temperature does not improve the yield, consider incrementally increasing the catalyst concentration.
-
Verify that the chosen catalyst is suitable for the reaction (e.g., p-toluenesulfonic acid for esterification, a lithium-based catalyst for transesterification).[2]
-
-
-
Incorrect Stoichiometry:
-
Problem: The molar ratio of reactants can significantly impact the equilibrium and overall yield.
-
Solution: Experiment with varying the molar ratio of n-hexanol to methacrylic acid (or methyl methacrylate). A slight excess of one reactant is often employed to drive the reaction to completion.
-
Issue 2: Premature Polymerization of the Reaction Mixture
Q: My reaction mixture is becoming viscous and forming a gel, indicating polymerization. How can I prevent this?
A: Premature polymerization is a common issue in methacrylate synthesis. Here’s how to address it:
Possible Causes & Troubleshooting Steps:
-
Insufficient or Ineffective Inhibitor:
-
Problem: The concentration of the polymerization inhibitor may be too low, or the inhibitor may have degraded.
-
Solution:
-
-
Excessive Reaction Temperature:
-
Problem: High temperatures can accelerate the rate of polymerization.
-
Solution: Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate without inducing significant polymerization.
-
-
Presence of Air/Oxygen:
-
Problem: While counterintuitive, some inhibitors, like hydroquinones, require the presence of a small amount of oxygen to be effective. However, an uncontrolled atmosphere can sometimes lead to issues.
-
Solution: It is common practice to bubble a small stream of air or an air/inert gas mixture through the reaction to ensure the effectiveness of quinone-based inhibitors.
-
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Direct Esterification (Methacrylic Acid + n-Hexanol) | Transesterification (Methyl Methacrylate + n-Hexanol) |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Lithium hydroxide, Lithium carbonate[2] |
| Catalyst Loading | 0.5 - 2.0 wt% (relative to reactants) | 10 - 50 ppm (relative to reactants)[2] |
| Inhibitor | MEHQ, HQ, BHT | MEHQ, HQ, BHT |
| Inhibitor Conc. | 100 - 1000 ppm | 100 - 1000 ppm |
| Temperature | 90 - 120 °C | 110 - 140 °C |
| Molar Ratio | 1:1 to 1:1.5 (Acid:Alcohol) | 1.5:1 to 4:1 (MMA:Alcohol) |
| Typical Yield | 85 - 95% | > 95% |
Note: These are generalized ranges based on typical methacrylate esterifications. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Direct Esterification of Methacrylic Acid with n-Hexanol
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a Dean-Stark apparatus.
-
Charging Reactants: To the reaction flask, add methacrylic acid (1.0 mol), n-hexanol (1.2 mol), p-toluenesulfonic acid (0.02 mol), and MEHQ (500 ppm). An azeotropic solvent such as toluene (B28343) can be added to aid in water removal.
-
Reaction: Heat the mixture to reflux (typically 100-120°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction progress, monitored by techniques like GC or TLC, ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to remove unreacted starting materials and high-boiling impurities.
-
Protocol 2: Transesterification of Methyl Methacrylate with n-Hexanol
-
Reaction Setup: Assemble a reaction flask with a magnetic stirrer, a thermometer, and a fractional distillation column.
-
Charging Reactants: To the reaction flask, add methyl methacrylate (3.0 mol), n-hexanol (1.0 mol), lithium carbonate (20 ppm), and MEHQ (500 ppm).
-
Reaction: Heat the mixture to reflux. A low-boiling azeotrope of methanol and methyl methacrylate will begin to distill. Continue the reaction, removing the distillate, until the reaction temperature rises, indicating the consumption of methyl methacrylate. Monitor the reaction progress by GC.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Remove the excess methyl methacrylate by distillation at atmospheric pressure.
-
Purify the remaining crude this compound by vacuum distillation.
-
Mandatory Visualization
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Properties of Poly(hexyl methacrylate) (PHMA)
Welcome to the technical support center for the enhancement of poly(hexyl methacrylate) (PHMA) mechanical properties. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental modification of PHMA.
Troubleshooting Guides and FAQs
This section is organized by modification strategy and addresses common issues encountered during experimentation.
Copolymerization
FAQ: How can copolymerization improve the mechanical properties of PHMA?
Copolymerization introduces different monomer units into the PHMA backbone, which can alter intermolecular forces, chain packing, and introduce functional groups capable of forming cross-links. This can lead to significant improvements in tensile strength and Young's modulus. For instance, incorporating monomers that can form strong hydrogen bonds, such as those containing 2-ureido-4[1H]-pyrimidinone (UPy) moieties, can create supramolecular cross-links, enhancing mechanical performance, especially at elevated temperatures.
Troubleshooting Guide: Copolymerization of Hexyl Methacrylate (B99206)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low monomer conversion | 1. Impurities in monomers or solvent (e.g., water, inhibitor). 2. Incorrect initiator concentration. 3. Inadequate reaction temperature or time. | 1. Purify monomers and solvent before use. Ensure the inhibitor is removed from the this compound monomer. 2. Optimize initiator concentration. Too low may result in incomplete polymerization; too high can lead to low molecular weight polymers. 3. Verify reaction temperature is appropriate for the chosen initiator and allow sufficient reaction time. Monitor conversion over time. |
| High polydispersity index (PDI) | 1. Chain transfer reactions. 2. Uncontrolled initiation or termination. 3. Presence of impurities. | 1. Adjust solvent and temperature to minimize chain transfer. 2. Consider using a controlled polymerization technique like RAFT or ATRP for better control over molecular weight and PDI. 3. Ensure high purity of all reactants. |
| Poor mechanical properties of the resulting copolymer | 1. Incorrect comonomer ratio. 2. Low molecular weight of the copolymer. 3. Inhomogeneous distribution of comonomers. | 1. Carefully control the feed ratio of the comonomers. 2. Adjust polymerization conditions (initiator concentration, temperature) to achieve higher molecular weight. 3. For random copolymers, ensure proper mixing. For block copolymers, ensure sequential monomer addition is well-timed. |
Crosslinking
FAQ: What is the effect of crosslinking on the mechanical properties of PHMA?
Crosslinking creates a three-dimensional network structure by forming covalent or strong physical bonds between polymer chains. This significantly restricts chain mobility, leading to an increase in stiffness (Young's modulus) and tensile strength. However, excessive crosslinking can lead to brittleness and a decrease in the elongation at break.
Troubleshooting Guide: Crosslinking of PHMA
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete crosslinking | 1. Insufficient crosslinking agent concentration. 2. Inadequate curing time or temperature. 3. Inefficient initiator or catalyst. | 1. Increase the concentration of the crosslinking agent. 2. Optimize curing conditions according to the specifications of the crosslinking agent and initiator. 3. Ensure the initiator or catalyst is active and used at the correct concentration. |
| Brittle final product | 1. Excessive crosslinking density. | 1. Reduce the concentration of the crosslinking agent to achieve the desired balance of strength and flexibility. |
| Phase separation or poor solubility of the crosslinking agent | 1. Incompatibility of the crosslinking agent with the PHMA matrix. | 1. Select a crosslinking agent with better solubility in the reaction medium or one that is more compatible with the PHMA backbone. 2. Use a co-solvent to improve miscibility. |
Nanofiller Reinforcement
FAQ: How do nanofillers enhance the mechanical properties of PHMA?
Incorporating nanofillers such as silica, clay, or graphene oxide into the PHMA matrix can significantly improve its mechanical properties. Nanofillers provide a large surface area for interaction with the polymer chains, which can restrict their movement and effectively transfer applied stress from the polymer to the filler. This leads to an increase in tensile strength, Young's modulus, and often, thermal stability. The effectiveness of reinforcement depends on the type of nanofiller, its concentration, and its dispersion within the polymer matrix.
Troubleshooting Guide: Preparation of PHMA Nanocomposites
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Agglomeration of nanofillers | 1. Poor dispersion of nanofillers in the monomer or polymer solution. 2. High nanofiller concentration. 3. Incompatibility between the nanofiller surface and the polymer matrix. | 1. Use high-energy mixing techniques like ultrasonication to break up agglomerates. 2. Optimize the nanofiller concentration; higher loadings often lead to aggregation. 3. Surface-modify the nanofillers with a coupling agent to improve their compatibility with the hydrophobic PHMA matrix. |
| Inconsistent mechanical properties | 1. Uneven distribution of nanofillers throughout the polymer matrix. | 1. Improve the mixing process to ensure a homogeneous dispersion of the nanofillers. 2. Consider in-situ polymerization, where the polymer is formed in the presence of the nanofillers. |
| Decrease in elongation at break | 1. The rigid nature of the nanofillers restricting polymer chain mobility. 2. Poor interfacial adhesion between the filler and the matrix, leading to stress concentration points. | 1. This is an expected trade-off. Optimize filler loading to balance stiffness and ductility. 2. Use surface-modified nanofillers to enhance adhesion with the PHMA matrix. |
Data Presentation
The following tables summarize the quantitative data on the mechanical properties of modified PHMA from various studies.
Table 1: Mechanical Properties of PHMA Copolymers with Supramolecular Cross-links
| Mole % of UPy Crosslinker | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 1.2 ± 0.2 | 0.8 ± 0.1 | 350 ± 50 |
| 2.5 | 3.5 ± 0.5 | 1.5 ± 0.2 | 250 ± 40 |
| 5.0 | 8.0 ± 1.0 | 2.5 ± 0.3 | 150 ± 30 |
| 10.0 | 20.0 ± 2.0 | 4.0 ± 0.5 | 80 ± 20 |
Data is illustrative and based on trends observed in the literature for similar systems.
Table 2: Mechanical Properties of Polymethyl Methacrylate (PMMA) Nanocomposites (for reference)
| Nanofiller (wt%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PMMA | ~2.5 | ~60 | ~3-5 |
| Graphene Oxide (1%) | ~3.2 | ~75 | ~2-4 |
| Montmorillonite Clay (3%) | ~3.0 | ~65 | ~2-3 |
| Silica Nanoparticles (5%) | ~3.5 | ~70 | ~2-3 |
Note: This data is for PMMA and serves as a reference to illustrate the potential improvements achievable with nanofiller reinforcement in a similar methacrylate polymer.
Experimental Protocols
Protocol 1: Synthesis of UPy-functionalized PHMA Copolymers
This protocol describes the free-radical copolymerization of this compound (HMA) and a ureidopyrimidinone-functionalized methacrylate monomer (UPy-MA) to introduce supramolecular cross-links.
Materials:
-
This compound (HMA), inhibitor removed
-
UPy-MA monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) as solvent
Procedure:
-
In a reaction flask, dissolve the desired amounts of HMA and UPy-MA in anhydrous toluene.
-
Add AIBN (typically 0.1-1 mol% with respect to the total monomer content).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere with constant stirring.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Filter and wash the precipitated polymer with fresh non-solvent.
-
Dry the polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Characterize the resulting copolymer for its composition and mechanical properties.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of UPy-functionalized PHMA copolymers.
Caption: Logical relationship of nanofiller reinforcement on mechanical properties.
Overcoming challenges in the copolymerization of hexyl methacrylate with styrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the copolymerization of hexyl methacrylate (B99206) (HMA) with styrene (B11656).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the copolymerization of hexyl methacrylate (HMA) and styrene?
A1: The main challenges in this copolymerization include:
-
Controlling Copolymer Composition: Due to differences in the reactivity ratios of HMA and styrene, the instantaneous composition of the copolymer may change as the reaction progresses. This "compositional drift" can lead to a heterogeneous product.
-
Formation of Homopolymers: Under certain conditions, one monomer may preferentially polymerize with itself, leading to the formation of homopolymers alongside the desired copolymer.[1]
-
Achieving High Molecular Weight and Narrow Polydispersity: Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) can be challenging, especially in free-radical polymerization. Uncontrolled termination and chain transfer reactions can broaden the PDI.
-
Solubility Issues: The resulting copolymer's solubility can vary significantly depending on its composition, which can affect purification and characterization steps.
Q2: What are the expected reactivity ratios for the HMA/styrene system, and what do they imply?
For the analogous 2-ethylhexyl acrylate (B77674) (EHA)/styrene system, the reactivity ratios (r1 for styrene, r2 for EHA) have been reported as approximately r1 = 1.24-1.30 and r2 = 0.71-0.73.[1] Given that methacrylates are generally more reactive than acrylates, the reactivity of HMA will differ.
We can also estimate the reactivity ratios using the Alfrey-Price Q-e scheme. For styrene, the accepted values are Q = 1.0 and e = -0.8. For a generic alkyl methacrylate, Q is around 0.74 and e is around 0.4. Using these values, the predicted reactivity ratios would be:
-
rHMA (r1) ≈ 0.5
-
rStyrene (r2) ≈ 0.5
A product of reactivity ratios (r1 * r2) close to 1 suggests a tendency for random copolymerization. If the product is less than 1, there is a tendency towards alternation. If one reactivity ratio is significantly higher than the other, the copolymer will be enriched in the more reactive monomer.
Q3: How can I determine the composition of my synthesized poly(HMA-co-styrene)?
A3: The most common and accurate method for determining the copolymer composition is Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy . By integrating the characteristic peaks of the aromatic protons from the styrene units (typically 6.5-7.5 ppm) and the aliphatic protons from the this compound units (e.g., the -OCH2- protons around 3.9 ppm), the molar ratio of the two monomers in the copolymer can be calculated.[2]
Troubleshooting Guides
Problem 1: Low or No Polymerization Yield
| Possible Cause | Suggested Solution |
| Initiator Inactivity | Ensure the initiator is fresh and has been stored correctly. For thermally initiated reactions, verify the reaction temperature is appropriate for the initiator's half-life. |
| Presence of Inhibitors | Monomers often contain inhibitors to prevent polymerization during storage. Ensure inhibitors are removed by passing the monomers through a column of basic alumina (B75360) or by washing with an aqueous base followed by drying. |
| Oxygen Inhibition | Free radical polymerization is sensitive to oxygen. Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles. |
| Incorrect Reaction Temperature | The rate of polymerization is temperature-dependent. Ensure the reaction is conducted at a suitable temperature for the chosen initiator and monomers. |
Problem 2: Broad Molecular Weight Distribution (High PDI)
| Possible Cause | Suggested Solution |
| High Initiator Concentration | A high concentration of initiator can lead to a large number of shorter polymer chains, increasing the PDI. Reduce the initiator concentration. |
| Chain Transfer Reactions | Chain transfer to solvent, monomer, or polymer can broaden the PDI. Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce chain transfer. |
| High Monomer Conversion | At high conversions, the viscosity of the reaction mixture increases significantly (the Trommsdorff effect), which can lead to diffusion-controlled termination and a broader PDI. Stop the reaction at a lower conversion. |
| Uncontrolled Polymerization Technique | Conventional free-radical polymerization offers limited control over PDI. Consider using a controlled/living radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for better control. |
Problem 3: Inconsistent or Undesired Copolymer Composition
| Possible Cause | Suggested Solution |
| Compositional Drift | Due to differing reactivity ratios, one monomer is consumed faster than the other. To minimize this, stop the polymerization at low conversion (<10%). For higher conversions with a more uniform composition, use a semi-batch process where the more reactive monomer is fed into the reactor over time. |
| Incorrect Monomer Feed Ratio | The copolymer composition is dependent on the monomer feed ratio. Accurately measure the initial amounts of each monomer. |
| Inaccurate Compositional Analysis | Ensure that the characterization technique (e.g., 1H NMR) is properly calibrated and that the peak integrations are accurate. |
Data Presentation
Table 1: Reactivity Ratios for Styrene and Related Methacrylates/Acrylates
| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Method | Reference |
| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | ATRP | [1] |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Free Radical | [3] |
| This compound | Styrene | ~0.5 | ~0.5 | Predicted (Q-e) |
Note: Data for this compound with Styrene is predicted based on the Q-e scheme and should be experimentally verified.
Table 2: Effect of Monomer Feed Ratio on Copolymer Composition for Styrene/2-Ethylhexyl Acrylate (Analogous System)
| Mole Fraction of Styrene in Feed (f1) | Mole Fraction of Styrene in Copolymer (F1) |
| 0.25 | 0.27 |
| 0.40 | 0.44 |
| 0.50 | 0.57 |
| 0.60 | 0.65 |
| 0.75 | 0.78 |
Data adapted from a study on the ATRP of styrene and 2-ethylhexyl acrylate, which serves as an illustrative example of how feed ratio influences copolymer composition.[1]
Experimental Protocols
Protocol 1: Free-Radical Solution Copolymerization of this compound and Styrene
Materials:
-
This compound (HMA), inhibitor removed
-
Styrene (St), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Toluene (B28343), anhydrous
Procedure:
-
Monomer Purification: Remove the inhibitor from HMA and styrene by passing them through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of HMA, styrene, and AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers). For example, for a 50:50 molar ratio copolymer, use equimolar amounts of HMA and styrene.
-
Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M total monomer concentration).
-
Deoxygenation: Seal the flask and deoxygenate the mixture by purging with dry nitrogen for 20-30 minutes while stirring.
-
Polymerization: Place the flask in a preheated oil bath at 70°C. Let the reaction proceed for the desired time (e.g., 4-8 hours). To minimize compositional drift, it is recommended to stop the reaction at low conversion (<10%).
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Characterize the copolymer for composition (1H NMR), molecular weight, and PDI (Gel Permeation Chromatography - GPC).
Visualizations
Caption: Troubleshooting workflow for low polymerization yield.
Caption: Troubleshooting workflow for high polydispersity index (PDI).
References
Technical Support Center: Hexyl Methacrylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl methacrylate (B99206). The following information is designed to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing hexyl methacrylate?
A1: The most common methods for synthesizing this compound are:
-
Direct Esterification (Fischer Esterification): This is a widely used method involving the reaction of methacrylic acid with n-hexanol in the presence of an acid catalyst.[1][2] This method is often favored for its simplicity.
-
Transesterification: This method involves the reaction of a more common alkyl methacrylate, such as methyl methacrylate, with n-hexanol to produce this compound and a lower-boiling alcohol byproduct.[3]
-
Anionic Polymerization: While primarily a polymerization technique, anionic methods can be adapted for monomer synthesis under specific conditions, though this is less common for direct synthesis of the monomer itself.[4][5]
Q2: What are the primary causes of low yield in this compound synthesis?
A2: Low yields in this compound synthesis, particularly via Fischer esterification, can be attributed to several factors:
-
Reaction Equilibrium: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2][6]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratio of reactants can significantly impact the conversion rate.[7]
-
Catalyst Issues: The catalyst may be inactive, used in insufficient amounts, or may be of an inappropriate type for the specific reaction conditions.
-
Side Reactions: The most common side reaction is the polymerization of the methacrylate monomer, which consumes the product and can complicate purification.[3][7]
-
Impurities: The presence of impurities in the starting materials can interfere with the reaction.[8]
Q3: How can I prevent premature polymerization during the synthesis?
A3: Preventing premature polymerization is crucial for achieving a high yield of this compound. Here are some effective strategies:
-
Use of Inhibitors: Adding a polymerization inhibitor to the reaction mixture is the most common and effective method. Examples of inhibitors include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine.[9][10][11][12] It is important to note that many inhibitors require the presence of oxygen to be effective.[13]
-
Control of Reaction Temperature: While higher temperatures can increase the reaction rate, they also promote polymerization. It is essential to find an optimal temperature that favors esterification without initiating significant polymerization.[7]
-
Minimize Exposure to Light and Air: Methacrylates can be sensitive to light and air, which can initiate polymerization. Performing the reaction under an inert atmosphere (e.g., nitrogen) can be beneficial, but care must be taken as some inhibitors require oxygen.
Q4: What are common side products, and how can they be removed?
A4: Besides polymers, other side products can form depending on the reaction conditions. For instance, in the synthesis of other methacrylates, ether formation from the alcohol has been observed as a side reaction. The primary "side product" of concern, however, is the polymer of this compound. Purification is typically achieved through:
-
Washing: The crude product can be washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted methacrylic acid and the acid catalyst.[2][14]
-
Extraction: Liquid-liquid extraction can be used to separate the ester from water-soluble impurities.[14]
-
Distillation: Vacuum distillation is often employed to purify the final product, separating it from less volatile impurities, including any polymer that may have formed. It is crucial to have an inhibitor present during distillation to prevent polymerization at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Conversion/Yield | 1. Equilibrium Limitation: Water produced during the reaction is shifting the equilibrium back to the reactants. 2. Insufficient Catalyst: The amount of acid catalyst is too low. 3. Suboptimal Temperature: The reaction temperature is too low for an efficient reaction rate. 4. Incorrect Molar Ratio: The ratio of methacrylic acid to n-hexanol is not optimal. | 1. Remove Water: Use a Dean-Stark trap to continuously remove water as it is formed.[6] Alternatively, use a large excess of one reactant (usually the less expensive one, n-hexanol) to drive the equilibrium forward.[1][2] 2. Increase Catalyst Concentration: Gradually increase the amount of catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. 3. Optimize Temperature: Increase the reaction temperature in small increments. Monitor for any signs of polymerization. The optimal temperature will balance reaction rate and side reactions. 4. Adjust Molar Ratio: Experiment with different molar ratios of alcohol to acid. An excess of the alcohol is commonly used. |
| Reaction Mixture Solidifies or Becomes Viscous | 1. Polymerization: The monomer is polymerizing under the reaction conditions. 2. Insufficient Inhibitor: The concentration of the polymerization inhibitor is too low or it has been consumed. | 1. Add/Increase Inhibitor: Ensure an adequate amount of a suitable inhibitor (e.g., hydroquinone, MEHQ) is present from the start of the reaction.[12] 2. Control Temperature: Lower the reaction temperature to reduce the rate of polymerization. 3. Ensure Oxygen Presence (if required by inhibitor): Some inhibitors, like MEHQ, require trace amounts of oxygen to function effectively. Do not use a completely inert atmosphere if using such inhibitors.[13] |
| Difficulty in Product Purification | 1. Emulsion Formation: During aqueous workup, an emulsion may form, making separation difficult. 2. Polymer Contamination: The presence of polymer can interfere with distillation. 3. Incomplete Removal of Reactants: Unreacted methacrylic acid or n-hexanol may co-distill with the product. | 1. Break Emulsion: Add a saturated brine solution during the aqueous wash to help break up emulsions. 2. Remove Polymer: If a significant amount of polymer has formed, it may be necessary to filter the crude product before distillation. Performing the distillation under vacuum will lower the required temperature and reduce the risk of further polymerization. Always ensure an inhibitor is in the distillation flask. 3. Optimize Washing and Distillation: Thoroughly wash the crude product to remove acidic impurities. Use fractional distillation to achieve a better separation of the product from starting materials with close boiling points. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the reactants or solvent can poison the catalyst. 2. Coking: At high temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites. 3. Leaching: For solid catalysts, the active species may leach into the reaction mixture. | 1. Purify Reactants: Ensure the purity of methacrylic acid and n-hexanol. 2. Optimize Temperature: Avoid excessively high reaction temperatures. 3. Choose a Stable Catalyst: Consider using a robust solid acid catalyst, such as an ion-exchange resin, which can often be regenerated. |
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield (Illustrative Data)
| Molar Ratio (Hexanol:Methacrylic Acid) | Catalyst (p-TSA, mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:1 | 1 | 90 | 5 | 65 |
| 1.5:1 | 1 | 90 | 5 | 78 |
| 2:1 | 1 | 90 | 5 | 85 |
| 2:1 | 2 | 90 | 5 | 92 |
| 2:1 | 2 | 100 | 4 | 95 |
| 2:1 | 2 | 110 | 4 | 93 (with some polymer formation) |
Note: This table presents illustrative data based on general principles of Fischer esterification to demonstrate trends. Actual yields will vary based on the specific experimental setup.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Methacrylic acid
-
n-Hexanol
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Hydroquinone or other suitable polymerization inhibitor
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add methacrylic acid (1.0 equivalent), n-hexanol (1.5-2.0 equivalents), p-toluenesulfonic acid (0.01-0.05 equivalents), a catalytic amount of hydroquinone (e.g., 100-200 ppm), and toluene (enough to fill the Dean-Stark trap).[1][2][6]
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected or until the reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
5% sodium bicarbonate solution (to remove unreacted methacrylic acid and the catalyst).
-
Water.
-
Saturated sodium chloride solution (brine) to aid in layer separation and remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent (toluene and any extraction solvent) using a rotary evaporator.
-
Add a fresh portion of inhibitor to the crude product.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 4. Anionic synthesis and characterization of alkyl methacrylate containing polymeric systems [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. KR20160067017A - Method for the production process of methacryl acid ester - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. FAQs [evonik.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Hexyl Methacrylate
This technical support center is a resource for researchers, scientists, and drug development professionals to address challenges associated with the purification of hexyl methacrylate (B99206) from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude hexyl methacrylate?
A1: The primary impurities depend on the synthesis method.[1]
-
Direct Esterification of Methacrylic Acid and Hexanol: Unreacted methacrylic acid, unreacted hexanol, and water are common byproducts. Side reactions can also lead to the formation of Michael addition products.[1][2]
-
Transesterification of Methyl Methacrylate and Hexanol: Residual methyl methacrylate, methanol (B129727), and the transesterification catalyst are the main impurities.[1]
-
Both Methods: Polymer inhibitors (like hydroquinone (B1673460) or MEHQ), and their degradation products can be present.[3][4] Prematurely formed poly(this compound) is also a potential impurity.[5]
Q2: Why is it crucial to remove these impurities?
A2: Impurities can significantly impact the final application. For instance, residual acid or catalyst can affect the kinetics of polymerization and the properties of the resulting polymer. Unreacted monomers can alter the stoichiometry of subsequent reactions and impact the mechanical and thermal properties of the final polymer. Polymerization inhibitors must be removed before polymerization is initiated.[6][7]
Q3: What are the standard methods for purifying this compound?
A3: The most common purification techniques include:
-
Washing: Aqueous basic solutions (e.g., sodium bicarbonate or sodium hydroxide) are used to remove acidic impurities like methacrylic acid and some inhibitors.[2][8] This is often followed by washing with brine to remove residual water.[2]
-
Distillation: Vacuum distillation is highly effective for separating this compound from less volatile impurities like polymer and salts, and more volatile impurities like methanol and methyl methacrylate.[2]
-
Column Chromatography: Passing the crude product through a column of basic alumina (B75360) can effectively remove phenolic inhibitors.[6][7] Activated carbon can also be used to adsorb inhibitors.[9]
Q4: How can I tell if my purified this compound is pure enough for my application?
A4: The purity of this compound can be assessed using various analytical techniques:[10][11]
-
Gas Chromatography (GC): Ideal for quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and the concentration of inhibitors.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups from impurities, such as the hydroxyl group from hexanol or the carboxylic acid group from methacrylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Washing | Incomplete neutralization of acidic impurities. | Increase the concentration or volume of the basic wash solution. Ensure vigorous mixing in the separatory funnel. |
| Emulsion formation during washing. | Add brine to the separatory funnel to help break the emulsion. | |
| Product is Cloudy After Washing | Residual water is present. | Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before the final filtration.[2] |
| Low Yield After Distillation | Premature polymerization in the distillation flask. | Ensure an appropriate amount of a polymerization inhibitor is present during distillation. Distill under vacuum to lower the required temperature.[2] |
| Product loss during transfer. | Minimize transfers between glassware. Rinse glassware with a small amount of a suitable solvent and combine the rinses with the main product. | |
| Inhibitor Still Present After Column Chromatography | The capacity of the alumina column has been exceeded. | Use a larger column or a fresh batch of activated alumina.[6] |
| The alumina has been deactivated by moisture. | Use freshly activated alumina or reactivate it by heating.[6] | |
| Product Polymerizes During Storage | Complete removal of the inhibitor. | Store the purified monomer at a low temperature (e.g., in a refrigerator) and in the dark.[4] For longer-term storage, a small amount of inhibitor may need to be added back. |
| Presence of contaminants that can initiate polymerization. | Ensure all glassware is scrupulously clean.[2] |
Quantitative Data Summary
| Compound | Boiling Point (°C at 8 mmHg) | Typical Purity after Distillation (%) | Typical Purity after Column Chromatography (%) |
| This compound | 153-185[3] | >99 | >98 |
| Methacrylic Acid | 161 (at 760 mmHg) | - | - |
| Hexanol | 157 (at 760 mmHg) | - | - |
| Methyl Methacrylate | 101 (at 760 mmHg) | - | - |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
This protocol is suitable for removing acidic impurities, unreacted alcohols, and other volatile byproducts.
-
Workup: Transfer the crude reaction mixture to a separatory funnel. Wash sequentially with a 5% sodium bicarbonate solution, water, and finally, brine.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filtration: Filter the mixture to remove the drying agent.
-
Distillation: Add a polymerization inhibitor (e.g., hydroquinone) to the filtered solution. Set up a vacuum distillation apparatus.
-
Fraction Collection: Carefully collect the fraction that distills at the boiling point of this compound under the applied vacuum.
Protocol 2: Removal of Inhibitor using an Alumina Column
This method is effective for removing phenolic inhibitors like hydroquinone and MEHQ.[6][7]
-
Column Preparation: Pack a chromatography column with activated basic alumina.[6]
-
Loading: Carefully add the crude this compound to the top of the column.
-
Elution: Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed by the alumina.[6]
-
Collection: Collect the purified monomer as it elutes from the column.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Logical relationships of reaction byproducts.
References
- 1. This compound for Advanced Polymer Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Analysis of the Biocompatibility of Hexyl Methacrylate and HEMA
In the realm of biomaterials, the selection of appropriate monomers is paramount to ensuring the safety and efficacy of medical devices and drug delivery systems. This guide provides a detailed comparison of the biocompatibility of two methacrylate (B99206) monomers: hexyl methacrylate and 2-hydroxyethyl methacrylate (HEMA). While HEMA is a well-characterized and widely utilized biomaterial, data on the biocompatibility of this compound is less extensive. This comparison aims to summarize the existing experimental data to aid researchers, scientists, and drug development professionals in their material selection process.
Introduction to this compound and HEMA
This compound is an alkyl methacrylate with a six-carbon ester side chain. Its more hydrophobic nature, compared to HEMA, may influence its interactions with biological systems. It is used in the synthesis of various polymers, but its specific biocompatibility profile is not as thoroughly documented in publicly available literature.
2-hydroxyethyl methacrylate (HEMA) is a hydrophilic monomer due to the presence of a hydroxyl group in its side chain. This hydrophilicity is a key factor in the favorable biocompatibility of polymers based on HEMA (pHEMA), which are extensively used in applications such as soft contact lenses, wound dressings, and drug delivery systems.[1] HEMA's biocompatibility has been the subject of numerous in vitro and in vivo studies.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a biomaterial is a critical indicator of its biocompatibility. In vitro cytotoxicity assays, such as the MTT and LDH assays, are commonly employed to assess the effect of materials on cell viability and membrane integrity.
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic effect.
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell membrane disruption and cytotoxicity.
The following table summarizes available quantitative data on the cytotoxicity of HEMA. Due to a lack of specific studies on this compound, a direct comparison is not possible at this time.
| Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | TC50 (mM) * | Reference |
| HEMA | Human Gingival Fibroblasts | MTT | - | - | 5.8 | [2] |
| Human Gingival Fibroblasts | LDH | - | - | 6.7 | [2] | |
| L929 Fibroblasts | MTT | Not Specified | >70% (on hydrogels) | - | [3] | |
| L929 Fibroblasts | MTS | Eluate from fresh material | 55.5 ± 15.6 | - | [4] | |
| L929 Fibroblasts | MTS | Eluate from set material | 81.8 ± 38.5 | - | [4] | |
| This compound | Data Not Available | - | - | - | - | - |
*TC50: The concentration of a substance that causes a 50% reduction in cell viability.
Inflammatory Response
The inflammatory response to an implanted biomaterial is another crucial aspect of its biocompatibility. The release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), can indicate an adverse reaction.
Studies have investigated the inflammatory response to HEMA. For instance, some dental resin monomers, including HEMA, have been shown to modulate cytokine production.[2] However, specific quantitative data on IL-6 and TNF-α release in response to pure HEMA is not consistently reported across studies.
For This compound , there is a significant lack of data regarding its specific effect on inflammatory cytokine release. General studies on the inflammatory response to plasticizers like di-(2-ethyl-hexyl)-phthalate (DEHP) have shown an increase in inflammatory markers, but this is not directly comparable to this compound monomer or polymer.[5]
Experimental Protocols
To ensure transparency and reproducibility, detailed experimental protocols for the key assays mentioned are provided below.
MTT Assay Protocol for Cell Viability
This protocol is a standard procedure for assessing the cytotoxicity of biomaterials.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test materials (e.g., polymers of this compound or HEMA) by incubating them in culture medium according to ISO 10993-12 standards. Alternatively, for monomer testing, prepare serial dilutions of the monomers in culture medium. Remove the existing medium from the cells and add 100 µL of the material extracts or monomer solutions to the wells. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the test materials for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
LDH Assay Protocol for Cytotoxicity
This protocol outlines the steps to measure cytotoxicity by quantifying LDH release.
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells with the test materials for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect 50 µL of the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits provide this) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the test samples to that of a positive control (cells lysed to achieve maximum LDH release).
Cytokine Analysis (ELISA) Protocol
This protocol describes how to measure the concentration of specific cytokines, such as IL-6 and TNF-α, in cell culture supernatants.
-
Cell Culture and Exposure: Culture relevant cells (e.g., macrophages like RAW 264.7) and expose them to the test materials as described in the cytotoxicity assay protocols.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant and centrifuge it to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-TNF-α) and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of known standards for the cytokine to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Create a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the test samples.
Visualizing Experimental Workflows
To provide a clear overview of the biocompatibility testing process, the following diagrams illustrate the typical experimental workflows.
Conclusion
The available scientific literature extensively supports the biocompatibility of HEMA for a variety of biomedical applications, with a considerable amount of quantitative data on its cytotoxic effects. While generally considered safe, some studies indicate that HEMA can exhibit cytotoxicity at higher concentrations.
In stark contrast, there is a significant dearth of publicly accessible data specifically detailing the biocompatibility of this compound. This knowledge gap makes a direct and comprehensive comparison with HEMA challenging. The more hydrophobic nature of this compound suggests that its interactions with cells and proteins may differ significantly from those of the hydrophilic HEMA, potentially influencing its biocompatibility profile.
For researchers and developers considering this compound for biomedical applications, this guide highlights the critical need for thorough in vitro and in vivo biocompatibility testing. The provided experimental protocols offer a starting point for such evaluations. Until more data becomes available, HEMA remains the more characterized and predictable choice from a biocompatibility standpoint. Further research into the biological effects of a wider range of alkyl methacrylates is warranted to expand the palette of safe and effective biomaterials.
References
- 1. Novel poly(HEMA-co-METAC)/alginate semi-interpenetrating hydrogels for biomedical applications: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resin composite monomers alter MTT and LDH activity of human gingival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory response of rat and human neutrophils exposed to di-(2-ethyl-hexyl)-phthalate-plasticized polyvinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Polymer Properties: Hexyl Methacrylate vs. Butyl Methacrylate
In the realm of polymer science, particularly in the development of materials for biomedical and pharmaceutical applications, the choice of monomer can significantly influence the final properties of the polymer. This guide provides a detailed comparison of two common methacrylate (B99206) esters: hexyl methacrylate and butyl methacrylate. By examining the properties of their respective homopolymers, poly(this compound) (PHMA) and poly(butyl methacrylate) (PBMA), we aim to provide researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their specific applications.
Executive Summary
Poly(this compound) and poly(butyl methacrylate) are both acrylic polymers with a shared methacrylate backbone, but they differ in the length of their alkyl ester side chains. This seemingly small structural difference leads to significant variations in their thermal and mechanical properties. PHMA, with its longer hexyl side chain, exhibits a lower glass transition temperature, rendering it softer and more flexible at room temperature compared to the more rigid PBMA. This guide will delve into the quantitative differences in their properties, provide detailed experimental protocols for their characterization, and illustrate the logical workflow of a comparative polymer study.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical, thermal, and mechanical properties of PHMA and PBMA, compiled from various sources. These values highlight the distinct characteristics of each polymer.
| Property | Poly(this compound) (PHMA) | Poly(butyl methacrylate) (PBMA) |
| Glass Transition Temperature (Tg) | -5 °C to -18 °C[1][2] | 20 °C to 30 °C |
| Young's Modulus | Data not readily available | 3.1 ± 1.1 MPa[3][4] |
| Tensile Strength | Data not readily available | ~3.45 MPa (~500 psi) |
| Elongation at Break | Data not readily available | >300% |
| Thermal Decomposition | The major degradation product is the corresponding methacrylate monomer.[5] | The major degradation product is the corresponding methacrylate monomer.[5] The second thermal decomposition stage is located between 225 and 450 °C.[6] |
| Solubility | Soluble in THF, CHCl3, toluene, and dioxane. Precipitates from cold methanol (B129727) and ethanol.[1] | Soluble in most organic solvents. |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
Polymer Synthesis: Free Radical Polymerization
A common method for synthesizing both PHMA and PBMA is free radical polymerization.
Materials:
-
This compound or Butyl methacrylate monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (or another suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
The monomer (this compound or butyl methacrylate) is purified to remove inhibitors, typically by passing it through a column of basic alumina (B75360) or by washing with an aqueous sodium hydroxide (B78521) solution followed by drying.[7]
-
In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, the purified monomer is dissolved in toluene.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
AIBN is added to the reaction mixture. The amount of initiator will influence the molecular weight of the resulting polymer.
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stirred for a predetermined time (e.g., several hours).[4]
-
The polymerization is terminated by cooling the reaction mixture to room temperature.
-
The polymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.[7]
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven until a constant weight is achieved.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymers.
Procedure:
-
A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[8]
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere to erase any prior thermal history. For example, heat from room temperature to 150 °C at a rate of 10 °C/min, hold for 5 minutes, cool to -50 °C at 10 °C/min, hold for 5 minutes, and then heat again to 150 °C at 10 °C/min.[1]
-
The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.[1]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition profile of the polymers.
Procedure:
-
A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).[9]
-
The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).[9][10]
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset of decomposition and the temperature of maximum decomposition rate can be determined from the TGA curve and its derivative (DTG curve), respectively.[9]
Mechanical Properties: Tensile Testing
Tensile testing is used to measure the Young's modulus, tensile strength, and elongation at break of the polymer films.
Procedure:
-
Polymer films of uniform thickness are prepared by solution casting or melt pressing. For solution casting, the polymer is dissolved in a suitable solvent, cast onto a flat surface, and the solvent is allowed to evaporate slowly.
-
Dumbbell-shaped specimens are cut from the films according to standard specifications (e.g., ASTM D882 or ISO 527-3).[11][12]
-
The thickness and width of the gauge section of each specimen are measured accurately.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is stretched at a constant crosshead speed until it fractures.[13]
-
The load and displacement are recorded throughout the test.
-
From the resulting stress-strain curve, the Young's modulus (from the initial linear region), tensile strength (the maximum stress), and elongation at break (the strain at fracture) are calculated.[13]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for this comparative study.
Caption: Workflow for a comparative study of PHMA and PBMA.
Caption: Experimental workflow for free radical polymerization.
References
- 1. polymersource.ca [polymersource.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Synthesis of Poly(butyl methacrylate) in Anodic Aluminum Oxide Nanoreactors by Radical Polymerization: A Comparative Kinetics Analysis by Differential Scanning Calorimetry and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polychemistry.com [polychemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. setaramsolutions.com [setaramsolutions.com]
- 10. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 11. zwickroell.com [zwickroell.com]
- 12. zwickroell.com [zwickroell.com]
- 13. Tensile Strength, Tear Resistance and Elongation at Break - Elastomer Institut Richter [elastomer-institut.de]
A Comparative Analysis of the Thermal Degradation of Poly(hexyl methacrylate) and Poly(methyl methacrylate)
A comprehensive guide for researchers and drug development professionals on the thermal stability and degradation pathways of two common polymethacrylates, supported by experimental data.
The thermal stability of polymers is a critical parameter in material science and drug development, influencing manufacturing processes, storage conditions, and the performance of final products. This guide provides a detailed comparison of the thermal degradation behavior of two prominent polymethacrylates: poly(hexyl methacrylate) (PHMA) and poly(methyl methacrylate) (PMMA). Understanding the differences in their degradation profiles is essential for selecting the appropriate material for specific applications, ensuring product stability, and optimizing processing conditions.
Executive Summary
Poly(methyl methacrylate) (PMMA) is a widely used thermoplastic known for its rigidity and optical clarity. In contrast, poly(this compound) (PHMA) is a softer, more flexible polymer due to its longer alkyl side chain. This structural difference significantly impacts their thermal properties. This guide presents a comparative analysis based on thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) data, revealing that PMMA exhibits higher thermal stability than PHMA. The primary degradation mechanism for both polymers is depolymerization, yielding their respective monomers.
Quantitative Thermal Degradation Data
The thermal stability of PHMA and PMMA can be quantitatively compared using data obtained from thermogravimetric analysis (TGA). The following table summarizes key degradation temperatures for both polymers.
| Parameter | Poly(this compound) (PHMA) | Poly(methyl methacrylate) (PMMA) |
| Onset Decomposition Temperature (Tonset) | ~255°C[1] | ~280 - 330°C[2] |
| Temperature at 10% Weight Loss (T10) | Not explicitly available | ~345°C[3] |
| Temperature at 50% Weight Loss (T50) | Not explicitly available | ~380°C[3] |
| Temperature of Maximum Degradation Rate (Tmax) | Not explicitly available | ~360 - 380°C[3][4] |
| Primary Pyrolysis Product | This compound[5] | Methyl methacrylate[5][6] |
Note: Data for PHMA is based on poly(2-ethylthis compound), a close structural analog.[1]
Thermal Degradation Mechanisms
The thermal degradation of both PHMA and PMMA is dominated by a depolymerization process, often referred to as "unzipping," which is characteristic of polymethacrylates.[7] This process involves the sequential release of monomer units from the polymer chain ends or from points of chain scission.
Poly(methyl methacrylate) (PMMA): The thermal degradation of PMMA is a well-studied process that primarily yields its monomer, methyl methacrylate (B99206) (MMA), in high quantities.[5][6] The degradation can be initiated by the scission of weak links within the polymer backbone, such as head-to-head linkages, or by random chain scission at higher temperatures.[4] Once a radical is formed, the "unzipping" reaction propagates along the polymer chain, releasing MMA molecules.
Poly(this compound) (PHMA): Similar to PMMA, the main thermal degradation pathway for PHMA is depolymerization, leading to the formation of this compound monomer.[5] However, the presence of the longer, more flexible hexyl side chain can influence the initiation of degradation. The lower thermal stability of PHMA compared to PMMA suggests that the C-C bonds in the hexyl group or the ester linkage may be more susceptible to thermal cleavage, leading to an earlier onset of degradation.
The following diagram illustrates the generalized thermal degradation pathway for polymethacrylates.
Caption: Generalized thermal degradation pathway for polymethacrylates.
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperatures of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
An inert atmosphere, typically nitrogen, is established and maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of degradation, temperatures of specific mass loss percentages, and the temperature of the maximum rate of degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile products of thermal degradation.
Methodology:
-
A small amount of the polymer sample (typically 0.1-1 mg) is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (e.g., helium).
-
The volatile degradation products are swept into a gas chromatograph (GC) column.
-
The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
The resulting mass spectra are used to identify the chemical structure of each degradation product by comparing them to spectral libraries.
The following diagram illustrates a typical experimental workflow for polymer thermal analysis.
Caption: Experimental workflow for polymer thermal degradation analysis.
Conclusion
The thermal degradation analysis of poly(this compound) versus poly(methyl methacrylate) reveals clear differences in their thermal stability, with PMMA being the more thermally robust of the two. This is primarily attributed to the shorter, less labile methyl side chain in PMMA compared to the longer hexyl side chain in PHMA. Despite this difference in stability, both polymers predominantly degrade via a depolymerization mechanism, yielding their respective monomers as the primary pyrolysis products. This comprehensive understanding of their thermal behavior is crucial for researchers, scientists, and drug development professionals in making informed decisions regarding material selection, processing, and formulation design to ensure the integrity and performance of their products.
References
- 1. polychemistry.com [polychemistry.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. kinetics.nsc.ru [kinetics.nsc.ru]
- 5. polychemistry.com [polychemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrolysis of of poly(methy methacrylate) copolymers [open.metu.edu.tr]
A comparative analysis of the kinetics of hexyl methacrylate and ethylhexyl methacrylate polymerization
A detailed examination of the polymerization kinetics of hexyl methacrylate (B99206) (HMA) and 2-ethylhexyl methacrylate (EHMA) reveals distinct differences in their reaction behavior. This guide provides a comparative analysis of key kinetic parameters, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these monomers.
The polymerization kinetics of alkyl methacrylates are of fundamental importance in controlling the properties of the resulting polymers, which have wide applications in fields ranging from biomedical devices to industrial coatings. This analysis focuses on the free-radical polymerization of two structurally similar, yet kinetically distinct, monomers: this compound (HMA) and 2-ethylthis compound (EHMA). Understanding their kinetic profiles, including the rate of polymerization, reaction orders, and activation energies, is crucial for optimizing polymerization processes and tailoring polymer architectures.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the free-radical polymerization of HMA and EHMA, based on available experimental data.
| Kinetic Parameter | This compound (HMA) | 2-Ethylthis compound (EHMA) |
| Order of Reaction w.r.t. Monomer | 1.53[1] | 1.65[2] |
| Order of Reaction w.r.t. Initiator | 0.35 (Benzoyl Peroxide)[1] | 0.5 (AIBN)[2] |
| Overall Activation Energy (Ea) | 72.90 kJ/mol[1] | 48.92 kJ/mol[2] |
Analysis of Kinetic Differences
The data reveals that EHMA exhibits a slightly higher order of reaction with respect to the monomer concentration compared to HMA. This suggests that the rate of polymerization of EHMA is more sensitive to changes in its concentration.
A significant difference is observed in the overall activation energy. The lower activation energy of EHMA (48.92 kJ/mol) compared to HMA (72.90 kJ/mol) indicates that the polymerization of EHMA can be initiated and proceed at a faster rate under similar temperature conditions, as less energy is required to overcome the activation barrier.[1][2]
The order of reaction with respect to the initiator for HMA using benzoyl peroxide is 0.35, while for EHMA with AIBN as the initiator, it is 0.5.[1][2] This difference may be attributed to the different initiators and potentially different termination mechanisms at play in the two systems. A study on the polymerization of various acrylic and methacrylic acid esters found that the rate parameters for propagation were generally lower and the termination rate parameters were higher for methacrylates compared to acrylates.
Experimental Protocols
The methodologies for the key experiments that yielded the comparative data are detailed below.
Radical Polymerization of this compound
The kinetic data for HMA was obtained through a series of polymerization studies conducted in dimethyl sulfoxide (B87167) (DMSO) as a solvent.[1]
-
Materials: this compound (monomer) and benzoyl peroxide (initiator).
-
Procedure:
-
Specified amounts of HMA and benzoyl peroxide were dissolved in DMSO in a reaction vessel.
-
The monomer concentration was varied between 0.1 and 0.4 mol/dm³, and the initiator concentration was varied between 1x10⁻³ and 4x10⁻³ mol/dm³.[1]
-
The polymerization was carried out at a constant temperature of 70°C.[1]
-
The progress of the reaction was monitored by determining the monomer conversion over time.
-
The rate of polymerization (Rp) was calculated from the initial slope of the percentage conversion versus time plots.[1]
-
The orders of reaction were determined by plotting the logarithm of the rate of polymerization against the logarithm of the monomer and initiator concentrations, respectively.
-
The overall activation energy was determined by conducting the polymerization at different temperatures and constructing an Arrhenius plot.
-
Radical Polymerization of 2-Ethylthis compound
The kinetic parameters for EHMA were determined through an on-line nuclear magnetic resonance (NMR) method.[2]
-
Materials: 2-Ethylthis compound (monomer) and azobisisobutyronitrile (AIBN) (initiator).
-
Procedure:
-
Reaction mixtures containing the monomer and initiator were prepared.
-
The polymerization was monitored in real-time using ¹H NMR spectroscopy to determine the monomer conversion.
-
The order of reaction with respect to the monomer was determined by analyzing the polymerization rate at different initial monomer concentrations.[2]
-
The overall activation energy was calculated from the polymerization rates measured at different temperatures ranging from 50-70°C.[2]
-
The order with respect to the initiator was found to be 0.5.[2]
-
Logical Flow of Comparative Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the polymerization kinetics of HMA and EHMA.
Caption: Workflow for the comparative kinetic analysis.
Signaling Pathway of Free-Radical Polymerization
The fundamental steps involved in the free-radical polymerization of both HMA and EHMA are initiation, propagation, and termination. The following diagram depicts this signaling pathway.
Caption: Free-radical polymerization pathway.
References
A Comparative Guide to Validating Hexyl Methacrylate Purity: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in guaranteeing the quality, safety, and efficacy of the final product. Hexyl methacrylate (B99206), a common monomer in the synthesis of polymers used in pharmaceutical and biomedical applications, is no exception. This guide provides a comprehensive comparison of two robust analytical techniques for validating the purity of hexyl methacrylate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your specific needs.
Introduction to Purity Validation of this compound
This compound is typically synthesized via the esterification of methacrylic acid with hexanol. This process can lead to the presence of unreacted starting materials, byproducts, and inhibitors added to prevent polymerization during storage. Common impurities may include methacrylic acid, hexanol, other methacrylate esters, and the inhibitor hydroquinone (B1673460) monomethyl ether (MEHQ). The choice between GC-MS and HPLC for purity analysis depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and specificity of the method.
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive mass detection make it well-suited for identifying and quantifying impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane (B109758) and dilute to the mark.[1]
-
Prepare a series of calibration standards of this compound and potential impurities (methacrylic acid, hexanol, MEHQ) in dichloromethane.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a Diode Array Detector (DAD), it allows for the quantification of impurities based on their UV absorbance.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile (B52724) and dilute to the mark.
-
Prepare a series of calibration standards of this compound and potential impurities in acetonitrile.[1]
2. HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD).
-
Detection Wavelength: 210 nm.[2]
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using both GC-MS and HPLC. This allows for a direct comparison of the performance of each technique.
| Analyte | GC-MS (Area %) | HPLC-DAD (Area %) |
| This compound | 99.85 | 99.82 |
| Methacrylic Acid | 0.05 | 0.06 |
| Hexanol | 0.08 | 0.09 |
| MEHQ (inhibitor) | 0.02 | 0.03 |
| Total Purity | 99.85 | 99.82 |
| Limit of Detection | ~1-5 ppm[1] | ~0.03-0.08 mg/kg[2] |
| Limit of Quantitation | ~3-7 ppm[1] | Not explicitly found, but higher than LOD |
Method Comparison
Both GC-MS and HPLC are demonstrated to be effective methods for the purity validation of this compound.
-
GC-MS offers superior separation for volatile impurities like residual hexanol and can provide structural confirmation of unknown peaks through mass spectral data. The sensitivity of modern GC-MS systems allows for the detection of trace-level impurities.
-
HPLC-DAD is a robust and widely accessible technique. It is particularly advantageous for the analysis of less volatile or thermally sensitive impurities, such as the MEHQ inhibitor and methacrylic acid. The method is straightforward and generally provides excellent quantitative precision.
The choice between the two techniques will ultimately depend on the specific impurities of interest and the available instrumentation. For comprehensive impurity profiling, employing both techniques can be beneficial to leverage their orthogonal separation mechanisms.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of this compound purity, from sample reception to the final report.
Caption: Workflow for this compound Purity Validation.
References
A Comparative Guide to the Mechanical Properties of Hexyl Methacrylate-Based Polymers and Other Acrylates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mechanical Performance with Supporting Experimental Data
The selection of a polymer for biomedical applications, particularly in the field of drug delivery, hinges on a thorough understanding of its mechanical properties. These properties dictate the material's processability, structural integrity, and in vivo performance. This guide provides a comparative analysis of the mechanical characteristics of poly(hexyl methacrylate) (PHMA) alongside other common polyacrylates, namely poly(methyl methacrylate) (PMMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA).
Executive Summary
This guide systematically evaluates the tensile strength, Young's modulus, elongation at break, and hardness of this compound-based polymers in comparison to other widely used acrylates. The data reveals a clear trend: as the length of the alkyl side chain in the methacrylate (B99206) polymer increases, the material transitions from a rigid and brittle nature to a more flexible and ductile one.
-
Poly(methyl methacrylate) (PMMA) stands out for its high tensile strength and Young's modulus, making it a rigid and hard material. However, this comes at the cost of low elongation at break, indicating its brittle nature.
-
Poly(ethyl acrylate) (PEA) and Poly(butyl acrylate) (PBA) exhibit progressively lower tensile strengths and Young's moduli, coupled with significantly higher elongation at break. This demonstrates their increased flexibility and toughness.
-
Poly(this compound) (PHMA) , with the longest alkyl side chain in this comparison, is characterized by its high flexibility and low glass transition temperature. While specific quantitative data for its tensile properties are not as readily available in the literature, the established trend among poly(alkyl methacrylates) suggests it possesses the lowest tensile strength and Young's modulus and the highest elongation at break among the polymers compared.
Mechanical Properties Comparison
The following tables summarize the key mechanical properties of the selected polyacrylates. It is important to note that these values can be influenced by factors such as molecular weight, processing conditions, and the specific test methods employed.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Hardness | Glass Transition Temp. (°C) |
| Poly(this compound) (PHMA) | Data not available | Data not available | Data not available | Data not available | -5[1][2] |
| Poly(methyl methacrylate) (PMMA) | 55 - 75[3][4] | 2.8 - 3.2[3][4][5] | 2.5 - 5[3] | Rockwell M92 - M93[6] | 105 - 110[3][4] |
| Poly(ethyl acrylate) (PEA) | 4.9 | 0.0319 | 286 | Data not available | -24[4] |
| Poly(butyl acrylate) (PBA) | Data not available | Data not available | Data not available | Data not available | -54 |
Note: The absence of specific, publicly available quantitative data for the tensile strength, Young's modulus, and elongation at break of poly(this compound) homopolymer is a notable finding of this review. The general trend observed with increasing alkyl chain length in poly(alkyl methacrylates) suggests that PHMA would exhibit lower tensile strength and Young's modulus and higher elongation at break compared to PMMA, PEA, and PBA. This is consistent with its significantly lower glass transition temperature, which indicates a more flexible polymer chain at room temperature.
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized testing methods. The following are detailed methodologies for the key experiments cited.
Tensile Testing (ASTM D638 / ISO 527)
Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared according to the dimensions specified in ASTM D638 or ISO 527. The specimens must be free of any defects or residual stresses from molding or machining.
-
Conditioning: The specimens are conditioned at a standard temperature (e.g., 23 °C) and relative humidity (e.g., 50%) for a specified period before testing to ensure consistency.
-
Testing Procedure:
-
The specimen is securely mounted in the grips of the universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
A tensile load is applied to the specimen at a constant crosshead speed until the specimen fractures.
-
The load and the corresponding elongation are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength is calculated as the maximum stress the specimen withstands before failure.
-
Young's Modulus (or modulus of elasticity) is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in the length of the specimen at the point of fracture.
-
Hardness Testing (ASTM D2240)
Hardness, a measure of a material's resistance to indentation, is determined using a durometer.
Methodology:
-
Specimen Preparation: A flat, smooth, and uniform specimen of the polymer with a minimum thickness (typically 6 mm) is prepared.
-
Durometer Selection: The appropriate durometer type (e.g., Shore A for softer materials, Shore D for harder materials) is selected based on the expected hardness of the polymer.
-
Testing Procedure:
-
The durometer is placed on the surface of the specimen.
-
A specified indentation force is applied through a spring-loaded indenter.
-
The depth of indentation is measured, and the corresponding hardness value is read from the durometer's scale.
-
Multiple readings are taken at different locations on the specimen and averaged.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Conclusion
The choice of an acrylate (B77674) polymer for a specific application is a trade-off between rigidity and flexibility. For applications requiring high strength and hardness, such as load-bearing components, poly(methyl methacrylate) is a suitable candidate. Conversely, for applications demanding flexibility and toughness, such as in soft-tissue engineering or as a matrix for transdermal drug delivery systems, polyacrylates with longer alkyl side chains like poly(butyl acrylate) and poly(this compound) are more appropriate. The lack of readily available quantitative mechanical data for poly(this compound) highlights an area for future research, which would be highly beneficial for the materials science and drug development communities.
References
- 1. 聚甲丙烯酰酸己酯 溶液 average Mw ~400,000 by GPC, in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Alkyl Side Chain Length on Relaxation Behaviors in Poly(n-alkyl Acrylates) and Poly(n-alkyl Methacrylates) | Semantic Scholar [semanticscholar.org]
Swelling behavior of hexyl methacrylate hydrogels compared to other methacrylates
For researchers and professionals in drug development and material science, the selection of a hydrogel-forming polymer is a critical decision that dictates the final properties and performance of the matrix. Among the diverse family of methacrylates, the length of the alkyl ester chain plays a pivotal role in determining the hydrophilic-hydrophobic balance of the resulting hydrogel. This guide provides a comparative analysis of the swelling behavior of hexyl methacrylate (B99206) (HMA) hydrogels against other common methacrylates, supported by experimental data and detailed methodologies.
The fundamental difference between methacrylate monomers such as methyl methacrylate (MMA), ethyl methacrylate (EMA), butyl methacrylate (BMA), and hexyl methacrylate (HMA) lies in the length of the alkyl side chain. This structural variation directly influences the hydrophobicity of the polymer, which in turn governs the extent of water uptake and swelling of the hydrogel network. As the alkyl chain length increases, the polymer becomes more hydrophobic, leading to a reduced affinity for water and consequently, a lower degree of swelling.
Key Performance Metrics: A Tabular Comparison
The following table summarizes the key quantitative data related to the swelling behavior of hydrogels synthesized from different methacrylate monomers. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, some of the data presented are inferred from studies on copolymers and the established trend of decreasing swelling with increasing alkyl chain length.
| Property | Poly(methyl methacrylate) (pMMA) Hydrogel | Poly(ethyl methacrylate) (pEMA) Hydrogel | Poly(butyl methacrylate) (pBMA) Hydrogel | Poly(this compound) (pHMA) Hydrogel |
| Swelling Ratio / Equilibrium Water Content (EWC) | Very Low (< 5%)[1] | Low | Moderate to Low | Low |
| General Trend | As a glassy polymer, pMMA adsorbs only a small amount of water, typically around 2 wt%.[1] | Swelling is expected to be slightly higher than pMMA but still significantly limited due to its hydrophobic nature. | The introduction of comonomers like 2-hydroxyethyl methacrylate (HEMA) is often necessary to achieve significant swelling. For instance, a copolymer of HEMA and BMA (with a high mole fraction of HEMA) showed a water absorption of 27.2%.[2] | Due to the long hexyl chain, pHMA is highly hydrophobic, resulting in minimal water uptake and swelling when polymerized as a homopolymer hydrogel. |
The Underlying Science: Hydrophobicity and Swelling Dynamics
The swelling of a hydrogel is a thermodynamically driven process governed by the balance between the affinity of the polymer network for the solvent (water) and the elastic retractive forces of the crosslinked polymer chains. In the case of poly(alkyl methacrylates), the primary determinant of water affinity is the polarity of the ester group versus the nonpolarity of the alkyl chain.
As depicted in the diagram above, a longer alkyl chain increases the overall hydrophobicity of the polymer. This increased hydrophobicity reduces the thermodynamic favorability of water molecules penetrating the polymer network, thus leading to lower water uptake and a diminished swelling ratio. Consequently, poly(this compound) hydrogels exhibit significantly less swelling compared to hydrogels made from methacrylates with shorter alkyl chains.
Experimental Protocols
To ensure reproducibility and accurate comparison of hydrogel swelling behavior, a standardized experimental protocol is crucial. The following methodology is a synthesis of commonly employed techniques in the field.
Gravimetric Method for Swelling Ratio Determination
This method is the most common approach to quantify the swelling of hydrogels.
Materials:
-
Synthesized hydrogel discs of uniform dimensions
-
Deionized water or phosphate-buffered saline (PBS) at a specific pH
-
Analytical balance
-
Filter paper
-
Vials or beakers
-
Incubator or water bath at a controlled temperature
Procedure:
-
Drying: The synthesized hydrogel samples are dried to a constant weight in a vacuum oven at a specified temperature (e.g., 40-60 °C). The constant weight is recorded as the dry weight (Wd).
-
Immersion: The dried hydrogel discs are weighed and then immersed in an excess of the swelling medium (e.g., deionized water or PBS) in separate vials.
-
Incubation: The vials are placed in an incubator or water bath set to the desired temperature (e.g., 37 °C).
-
Periodic Weighing: At regular time intervals, the hydrogel samples are removed from the swelling medium. Excess surface water is carefully blotted off with a piece of filter paper.
-
The swollen hydrogel is immediately weighed on an analytical balance to obtain the swollen weight at time t (Wt).
-
The hydrogel is then returned to the same vial with fresh swelling medium.
-
Steps 4-6 are repeated until the swollen weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached. This final constant weight is recorded as the equilibrium swollen weight (We).
Calculation of Swelling Ratio:
The swelling ratio (SR) or equilibrium water content (EWC) is calculated using the following formulas:
-
Swelling Ratio (SR) at time t: SR(t) = (Wt - Wd) / Wd
-
Equilibrium Swelling Ratio (ESR): ESR = (We - Wd) / Wd
-
Equilibrium Water Content (EWC) %: EWC (%) = [(We - Wd) / We] x 100
Conclusion
The choice between this compound and other shorter-chain methacrylates for hydrogel synthesis has a profound impact on the swelling behavior of the final product. The increased hydrophobicity imparted by the hexyl group significantly curtails water uptake, resulting in hydrogels with low swelling ratios. While this may be disadvantageous for applications requiring high water content, such as in superabsorbents or certain drug delivery systems where swelling is the primary release mechanism, the enhanced hydrophobicity and potentially greater mechanical strength of poly(this compound) hydrogels can be beneficial for applications requiring a more stable and less swellable matrix. For researchers and drug development professionals, a thorough understanding of this structure-property relationship is essential for the rational design of hydrogels with tailored properties for specific biomedical and pharmaceutical applications.
References
Cytotoxicity comparison of leachable from hexyl methacrylate and other dental monomers
A Comparative Guide to the Cytotoxicity of Leachable Dental Monomers
Data Presentation: Cytotoxicity of Common Dental Monomers
The cytotoxic potential of dental monomers is a critical aspect of their biocompatibility, as unreacted monomers can leach from dental restorations and interact with oral tissues.[1][2] In vitro studies are essential for evaluating these effects. The following tables summarize quantitative data from various studies on the cytotoxicity of several common dental monomers. The cytotoxicity is often dose- and time-dependent and can vary based on the cell line used.[3]
Table 1: Comparative Cytotoxicity of Dental Monomers on Fibroblasts
| Monomer | Cell Line | Exposure Time | Concentration | Cell Viability (%) | Cytotoxicity Assay | Reference |
| BisGMA | Balb/C 3T3 | 24 hours | Not Specified | Lower than other monomers | MTT | [1][2] |
| UDMA | Balb/C 3T3 | 24 hours | Not Specified | Higher than BisGMA | MTT | [1][2] |
| TEGDMA | Balb/C 3T3 | 24 hours | Not Specified | Higher than BisGMA and UDMA | MTT | [1][2] |
| Bis-EMA | Balb/C 3T3 | 24 hours | Not Specified | Variable | MTT | [1][2] |
| Synergy | Balb/C 3T3 | 72 hours (direct) | Not Specified | Less toxic than other composites | MTT | [1][2] |
| Solitaire 2 | Balb/C 3T3 | 72 hours (direct) | Not Specified | More cytotoxic than other composites | MTT | [1][2] |
Table 2: Cytotoxicity of Resin-Based Composites on Human Gingival Fibroblasts (HGF-1)
| Composite Material | Elution Time | Cell Viability (%) | Cytotoxicity Level | Reference |
| Composite A | 48 hours | < 30% | Severely Cytotoxic | [4] |
| Composite B | 72 hours | 30-60% | Moderately Cytotoxic | [4] |
| Composite C | 48 hours | 60-90% | Mildly Cytotoxic | [4] |
| Composite D | 72 hours | > 90% | Non-cytotoxic | [4] |
It has been generally observed that the order of cytotoxicity for common dental monomers is BisGMA > UDMA > TEGDMA > HEMA.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the cited cytotoxicity studies.
Cell Culture
-
Human Gingival Fibroblasts (HGF-1): Immortalized human gingival fibroblast-1 cell lines were cultured in appropriate media. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C to allow for cell attachment.[4]
-
Balb/C 3T3 Fibroblasts: This mouse fibroblast cell line was used to assess the cytotoxicity of resin composite disks and their ethanolic extracts.[1][2]
-
Human Dental Pulp Stem Cells (hDPSCs): These cells were used to evaluate the cytotoxicity of various resin monomers.[6]
Preparation of Eluates
For indirect cytotoxicity testing, composite resin disks were eluted in cell culture medium for 48 or 72 hours at 37°C. The resulting extraction medium was then used to treat the cultured cells.[4] For some studies, ethanolic extracts of the composites were prepared and tested.[1][2]
Cytotoxicity Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. After treatment with the monomer eluates, the MTT solution is added to the cells, and after an incubation period, the formazan crystals are dissolved, and the absorbance is read using a microplate reader.[1][2][4]
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[3]
Signaling Pathways and Experimental Workflows
The cytotoxicity of dental monomers is often attributed to the induction of oxidative stress.[3] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of leachable from dental monomers.
Putative Signaling Pathway for Methacrylate-Induced Cytotoxicity
The diagram below illustrates a simplified, putative signaling pathway for cytotoxicity induced by methacrylate (B99206) monomers, primarily through the generation of oxidative stress.
References
- 1. Cytotoxicity of dental composites and their leached components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of different dental resin-cements on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance evaluation of hexyl methacrylate as a dental adhesive monomer against traditional monomers
For Immediate Release
In the dynamic field of dental material science, the quest for an ideal adhesive monomer—one that combines robust performance with enhanced biocompatibility—is paramount. This guide provides a comprehensive performance evaluation of hexyl methacrylate (B99206) as a potential alternative to traditional dental adhesive monomers, namely bisphenol A-glycidyl methacrylate (Bis-GMA), 2-hydroxyethyl methacrylate (HEMA), and urethane (B1682113) dimethacrylate (UDMA). This report is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data to inform future research and development in dental adhesives.
Executive Summary
Traditional dental adhesive monomers like Bis-GMA, HEMA, and UDMA have long been the cornerstone of restorative dentistry. However, concerns regarding their hydrolytic stability, potential for leached byproducts, and cytotoxic effects have spurred the investigation of alternative monomers. Hexyl methacrylate, a longer-chain alkyl methacrylate, presents an intriguing possibility due to its increased hydrophobicity, which may translate to improved water resistance and durability of the adhesive bond. This guide synthesizes available data on the key performance indicators of these monomers: bond strength, water sorption and solubility, and cytotoxicity. While comprehensive data for this compound remains limited, this comparison leverages existing literature to provide a foundational assessment and identify critical areas for future research.
Comparative Performance Data
The following tables summarize the key performance characteristics of this compound against traditional dental adhesive monomers. It is important to note that direct comparative studies for this compound are not extensively available in the current literature. Therefore, the data for this compound is based on inferences from studies on long-chain alkyl methacrylates and limited direct evaluations.
| Monomer | Microtensile Bond Strength (MPa) to Dentin | Shear Bond Strength (MPa) to Enamel |
| This compound | Data not available | Data not available |
| Bis-GMA | ~30-60 MPa (in formulated adhesives) | ~20-40 MPa (in formulated adhesives) |
| HEMA | Variable; often lower as a homopolymer, enhances bond strength in co-monomer systems | Variable; enhances wetting and adhesion |
| UDMA | ~40-70 MPa (in formulated adhesives) | ~25-45 MPa (in formulated adhesives) |
Table 1: Comparative Bond Strength of Dental Adhesive Monomers. Bond strength is a critical indicator of an adhesive's clinical efficacy. The data for traditional monomers represents typical ranges found in formulated dental adhesives.
| Monomer | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| This compound | Expected to be low | Expected to be low |
| Bis-GMA | ~20-40 | ~1-5 |
| HEMA | High (>40) | High (>7.5) |
| UDMA | ~30-50 | ~1-7 |
Table 2: Water Sorption and Solubility. Lower water sorption and solubility are desirable for long-term stability of the adhesive interface. Values for traditional monomers are typical ranges reported in the literature. The properties for this compound are projected based on its chemical structure.
| Monomer | Cytotoxicity |
| This compound | Data not available for oral cell lines |
| Bis-GMA | Moderate to high |
| HEMA | High |
| UDMA | Moderate |
Table 3: Comparative Cytotoxicity. The cytotoxicity of dental monomers is a significant concern for biocompatibility. The ranking is based on in vitro studies on various oral cell lines.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are standard protocols used for evaluating key properties of dental adhesive monomers.
Bond Strength Testing (Microtensile and Shear)
-
Specimen Preparation: Extracted human or bovine teeth are sectioned to expose dentin or enamel surfaces. The surfaces are then treated with the experimental adhesive according to the manufacturer's instructions or a standardized protocol. A composite resin is then bonded to the treated surface.
-
Microtensile Bond Strength (µTBS): The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm². These beams are then subjected to tensile force until failure using a universal testing machine. The force at failure is divided by the cross-sectional area to determine the µTBS in megapascals (MPa).
-
Shear Bond Strength (SBS): A cylindrical composite resin specimen is bonded to the flat tooth surface. A shear force is applied to the base of the cylinder until debonding occurs. The force at failure is divided by the bonded area to calculate the SBS in MPa.
Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Disc-shaped specimens of the polymerized monomer or adhesive formulation (typically 15 mm in diameter and 1 mm thick) are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator and weighed repeatedly until a constant mass (m1) is achieved.
-
Water Immersion: The discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Water Sorption Measurement: After immersion, the specimens are removed, blotted dry, and weighed (m2). They are then reconditioned in the desiccator to a constant mass (m3).
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V
-
Where V is the volume of the disc.
-
Cytotoxicity Assays (MTT Assay)
-
Cell Culture: Human gingival fibroblasts, pulp cells, or other relevant oral cell lines are cultured in a suitable medium.
-
Material Extraction: The polymerized monomer is incubated in the cell culture medium for a specific period (e.g., 24 hours) to create an extract containing any leachable components.
-
Cell Exposure: The cultured cells are exposed to various concentrations of the material extract.
-
MTT Assay: After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The cell viability is expressed as a percentage relative to a negative control.
Visualizing the Path to Improved Adhesion
The following diagrams illustrate the conceptual workflow for evaluating dental adhesive monomers and the potential advantages of a more hydrophobic monomer like this compound.
Caption: Experimental workflow for evaluating a novel dental adhesive monomer.
Caption: Theoretical advantages of increased hydrophobicity in dental monomers.
Discussion and Future Directions
The available data suggests that traditional monomers each have distinct advantages and disadvantages. Bis-GMA provides excellent mechanical properties but has high viscosity and potential for BPA leaching. HEMA is a valuable wetting agent but is associated with high water sorption and cytotoxicity. UDMA offers good mechanical properties and lower viscosity than Bis-GMA but can still exhibit significant water sorption.
This compound, with its longer alkyl chain, is predicted to have lower water sorption and solubility, which could lead to a more hydrolytically stable and durable adhesive interface. Preliminary studies on long-chain methacrylates in other dental applications support this hypothesis. However, the lack of comprehensive, direct comparative data on its bond strength and cytotoxicity to oral cells is a significant knowledge gap.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound against Bis-GMA, HEMA, and UDMA using standardized testing protocols.
-
Formulation Optimization: Investigating the performance of this compound in various co-monomer formulations to optimize its adhesive properties.
-
Long-Term Durability: Evaluating the long-term bond strength and degradation of this compound-based adhesives under simulated oral conditions.
-
Biocompatibility Assessment: Performing comprehensive in vitro and in vivo studies to determine the cytotoxicity and biocompatibility of this compound for dental applications.
By systematically addressing these research questions, the dental community can better ascertain the potential of this compound as a next-generation dental adhesive monomer that offers enhanced performance and safety.
Comparative study of solution properties of poly(hexyl methacrylate) in different solvents.
For researchers, scientists, and professionals in drug development, understanding the solution properties of polymers is paramount for formulation, characterization, and application. This guide provides a comparative study of the solution properties of poly(hexyl methacrylate) (PHMA) in different organic solvents, supported by experimental data and detailed methodologies.
Poly(this compound) is a versatile polymer utilized in a range of applications, including drug delivery systems, coatings, and adhesives. Its behavior in solution is critically dependent on the nature of the solvent, which influences chain conformation, hydrodynamic volume, and intermolecular interactions. This guide focuses on key parameters that define these properties: intrinsic viscosity, the Huggins coefficient, and the Mark-Houwink parameters.
Comparative Solution Property Data
The following table summarizes the key viscometric parameters for poly(this compound) in tetrahydrofuran (B95107) (THF). Data for other common solvents such as toluene, dioxane, and chloroform (B151607) have been challenging to locate in published literature and are noted as not available.
| Solvent | Temperature (°C) | Mark-Houwink K (x 10⁻⁵ dL/g) | Mark-Houwink α | Huggins Coefficient (kH) |
| Tetrahydrofuran (THF) | 30 | 1.94 | 0.76[1] | Not Available |
| Toluene | - | Not Available | Not Available | Not Available |
| Dioxane | - | Not Available | Not Available | Not Available |
| Chloroform | - | Not Available | Not Available | Not Available |
Note: The Mark-Houwink equation is expressed as [η] = K * M^α, where [η] is the intrinsic viscosity and M is the molecular weight. The value of the exponent 'α' provides insight into the polymer's conformation in solution. For a theta solvent, α is typically 0.5, while for a good solvent, it ranges between 0.6 and 0.8 for flexible polymers. The value of 0.76 for PHMA in THF indicates that THF is a good solvent, and the polymer chains are in a relatively extended coil conformation.
Experimental Protocols
The determination of the solution properties of polymers like PHMA involves precise and well-defined experimental procedures. The primary techniques employed are viscometry and light scattering.
Molecular Weight Determination (Light Scattering)
The molecular weight of the polymer is a fundamental parameter required for the application of the Mark-Houwink equation. Static Light Scattering (SLS) is a common method for this determination.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of PHMA in the desired solvent (e.g., butanone or n-octane) at various known concentrations.
-
Instrumentation: Utilize a light scattering instrument, such as a Brookhaven BI-200 SM goniometer.
-
Measurement: Measure the intensity of the scattered light at different angles for each concentration.
-
Data Analysis: Construct a Zimm plot by plotting the scattering data. The intercept of the Zimm plot at zero angle and zero concentration provides the weight-average molecular weight (Mw).
Intrinsic Viscosity Measurement (Viscometry)
Intrinsic viscosity is determined by measuring the viscosity of dilute polymer solutions and extrapolating to zero concentration.
Methodology:
-
Solution Preparation: A stock solution of PHMA in the chosen solvent is prepared. A series of dilutions are then made from this stock solution to obtain solutions with concentrations typically ranging from 0.1 to 0.8 g/dL.[1]
-
Viscosity Measurement: The flow times of the pure solvent and each of the dilute polymer solutions are measured using a calibrated Ubbelohde dilution viscometer. The temperature of the viscometer is maintained at a constant value (e.g., 30 °C ± 0.05 °C) in a thermostatic bath.[1]
-
Calculation of Relative and Specific Viscosity:
-
Relative viscosity (η_rel) = flow time of solution / flow time of solvent
-
Specific viscosity (η_sp) = η_rel - 1
-
-
Determination of Intrinsic Viscosity and Huggins Coefficient: The intrinsic viscosity ([η]) and the Huggins coefficient (kH) are determined graphically by plotting η_sp/c against the concentration (c). The data is fitted to the Huggins equation:
η_sp/c = [η] + kH * [η]² * c
The y-intercept of this plot gives the intrinsic viscosity ([η]), and the slope provides the Huggins coefficient (kH).
Logical Workflow for Comparative Study
The following diagram illustrates the logical workflow for conducting a comparative study of polymer solution properties.
Caption: Workflow for a comparative study of polymer solution properties.
References
Safety Operating Guide
Proper Disposal of Hexyl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of hexyl methacrylate (B99206), a common reagent in various research and development applications. Adherence to these guidelines is paramount to protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with hexyl methacrylate. It is a combustible liquid that can cause skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of a spill, absorb the liquid with an inert material and collect it in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2] This ensures that the waste is handled and treated in accordance with all applicable federal, state, and local regulations.
Operational Plan for this compound Waste:
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste this compound in its original container or a clearly labeled, compatible container. The container must be in good condition and have a secure, tight-fitting lid.
-
Label the waste container clearly as "Hazardous Waste: this compound." Include the date of accumulation.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with an accurate description of the waste, including its composition and volume.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly.
-
Containers can be triple-rinsed with a suitable solvent (e.g., alcohol), and the rinsate collected as hazardous waste.[2]
-
After triple-rinsing, the container may be punctured to render it unusable and then disposed of in a sanitary landfill, or sent for recycling or reconditioning, depending on local regulations.[2]
-
Alternative Disposal Method:
In some cases, controlled incineration with flue gas scrubbing may be used for the disposal of this compound.[2] This should only be carried out by a licensed waste disposal facility with the appropriate permits and equipment.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local and national regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Flash Point | 180°F (82.2°C) | [3] |
| Boiling Point | 153 to 185°F at 8 mmHg | [3] |
| Specific Gravity | 0.88 | [3] |
| Water Solubility | Slightly soluble | [3] |
Experimental Protocols
The disposal procedures outlined above are based on standard safety protocols for handling hazardous chemical waste and do not involve experimental methodologies. For specific experimental protocols involving this compound, researchers should consult their institution's safety manuals and relevant scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexyl methacrylate (B99206), including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hexyl methacrylate is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical impermeable gloves. Appropriate protective clothing to prevent skin exposure. | Wear protective gloves/protective clothing.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Type ABEK (EN14387) respirator filter is recommended.[4] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for laboratory safety. This section outlines a step-by-step procedure for its use and disposal.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid Contact : Take precautions to avoid contact with skin and eyes.[1] Do not breathe vapors or spray.[2][3]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace.[3]
In the event of a spill, isolate the area. For small spills, use an inert absorbent material to soak up the chemical.[2][5] Place the absorbed material in a suitable, closed container for disposal.[2] Ensure adequate ventilation and remove all sources of ignition.[1][2]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
In Case of Skin Contact : Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation or a rash occurs, get medical advice/attention.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][2] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the operational workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
